Product packaging for 2-(4-(Hydroxymethyl)phenyl)ethanol(Cat. No.:CAS No. 4866-85-7)

2-(4-(Hydroxymethyl)phenyl)ethanol

Cat. No.: B3052934
CAS No.: 4866-85-7
M. Wt: 152.19 g/mol
InChI Key: JNYDLFCWCDMSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-(Hydroxymethyl)phenyl)ethanol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B3052934 2-(4-(Hydroxymethyl)phenyl)ethanol CAS No. 4866-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYDLFCWCDMSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625554
Record name 2-[4-(Hydroxymethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4866-85-7
Record name 2-[4-(Hydroxymethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthesis pathway for 2-(4-(hydroxymethyl)phenyl)ethanol, a diol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthesis routes in the current literature, this guide details a robust and feasible pathway starting from the commercially available dicarboxylic acid, 4-(carboxymethyl)benzoic acid. The core of this synthesis is the efficient reduction of both carboxylic acid functionalities using a powerful reducing agent.

Synthesis Pathway Overview

The proposed synthesis of this compound is achieved through the reduction of 4-(carboxymethyl)benzoic acid. This one-step transformation targets both the aliphatic and aromatic carboxylic acid groups, converting them to their corresponding primary alcohols. Lithium Aluminium Hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and ability to reduce both esters and carboxylic acids.[1][2]

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at room temperature.[3] The acidic protons of the carboxylic acid groups will first react with the hydride reagent, necessitating the use of an excess of LiAlH₄ to ensure complete reduction. Following the reduction, a careful workup procedure is required to quench the excess reagent and hydrolyze the resulting aluminum alkoxide complexes to liberate the desired diol. The Fieser workup method is a well-established and effective procedure for this purpose.[4][5][6][7][8]

Reaction Scheme:

Synthesis_Pathway start 4-(Carboxymethyl)benzoic Acid product This compound start->product Reduction reagents 1. LiAlH4, Dry THF 2. Fieser Workup Experimental_Workflow cluster_reaction Reaction cluster_workup Workup (Fieser Method) cluster_isolation Isolation & Purification A Setup dry apparatus under inert atmosphere B Add anhydrous THF and LiAlH4 A->B C Add solution of 4-(carboxymethyl)benzoic acid in THF dropwise B->C D Stir at RT then reflux for 3h C->D E Cool to 0°C and dilute with ether D->E F Quench sequentially with H2O, 15% NaOH, and H2O E->F G Warm to RT and stir F->G H Add anhydrous MgSO4 and stir G->H I Filter through Celite H->I J Concentrate filtrate in vacuo I->J K Purify by column chromatography (optional) J->K L Characterize product K->L

References

An In-depth Technical Guide to the Chemical Properties of 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(Hydroxymethyl)phenyl)ethanol is an organic compound characterized by a phenyl ring substituted with both a hydroxymethyl and an ethanol group. Its bifunctional nature, possessing two hydroxyl groups with different reactivities, makes it a potentially valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, drawing from available data. It is important to note that this compound is not extensively studied, and much of the available data is predictive.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 4866-85-7[1][2]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Appearance White to off-white solid[1]
Melting Point ~30 °C (approximate)[1]
Boiling Point 140-145 °C at 23 Torr[1]
Density 1.139 ± 0.06 g/cm³ (Predicted)[1]
pKa 14.41 ± 0.10 (Predicted)[1]

Spectroscopic Data

Note: The following are predicted spectral data and should be confirmed with experimental results.

  • ¹H NMR Spectrum (Predicted): Predictions for the proton nuclear magnetic resonance spectrum are available from some chemical suppliers, but specific peak assignments and coupling constants have not been published.

  • ¹³C NMR Spectrum (Predicted): As with the proton NMR, predicted carbon-13 NMR data is referenced by chemical suppliers but not publicly detailed.

  • Infrared (IR) Spectrum: While an experimental IR spectrum is not available, characteristic peaks would be expected for the O-H stretches of the alcohol functionalities, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the phenyl ring.

  • Mass Spectrum (MS): Experimental mass spectrometry data is not available. The molecular ion peak (M+) would be expected at m/z = 152.19.

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound. While synthesis of related isomers, such as 2-(2-(hydroxymethyl)phenyl)ethanol derivatives, has been reported, a specific and reproducible protocol for the para-substituted isomer is not publicly available.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity or mechanism of action of this compound. Consequently, no information on its interaction with cellular signaling pathways is available. Research into the biological effects of this compound represents a potential area for future investigation.

Due to the lack of information on signaling pathways, the requested Graphviz diagrams cannot be generated.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. For handling this compound, it is recommended to follow standard laboratory safety procedures for new and uncharacterized chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical compound with potential applications in synthesis, yet it remains largely uncharacterized in the scientific literature. While basic physicochemical properties have been reported or predicted, a significant data gap exists concerning its detailed spectroscopic properties, established synthetic and analytical protocols, biological activity, and safety profile. This guide summarizes the currently available information and highlights the need for further research to fully elucidate the properties and potential of this molecule. Professionals in drug development and chemical research should treat this compound as a substance with unknown biological and toxicological properties until more data becomes available.

References

An In-depth Technical Guide to 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 4866-85-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-(Hydroxymethyl)phenyl)ethanol, a versatile bifunctional organic compound with significant potential in pharmaceutical and fine chemical synthesis. This document consolidates available data on its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential applications in drug development based on the activities of related structures.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic alcohol featuring both a primary alcohol functional group on the ethyl chain and a benzylic alcohol group. This dual functionality makes it a valuable building block for creating more complex molecules.[1] Its unique structure allows for selective reactions and modifications, offering flexibility in synthetic strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4866-85-7[1][2][3]
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1][2][3]
IUPAC Name 2-[4-(hydroxymethyl)phenyl]ethanol[1]
Appearance White to off-white solid[2]
Melting Point ~30 °C (approximate)[2]
Boiling Point 140-145 °C at 23 Torr[2]
Density (Predicted) 1.139 ± 0.06 g/cm³[2]
pKa (Predicted) 14.41 ± 0.10[2]
Storage 2-8°C, sealed in a dry environment[2][3]

Synthesis of this compound

A practical synthetic route to this compound involves the reduction of a suitable precursor, such as methyl 4-(2-hydroxyethyl)benzoate. This ester can be reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride.

Experimental Protocol: Reduction of Methyl 4-(2-hydroxyethyl)benzoate

This protocol is based on standard reduction procedures for esters to alcohols.

Materials:

  • Methyl 4-(2-hydroxyethyl)benzoate (1 equivalent)[4]

  • Lithium aluminum hydride (LiAlH₄) (2-3 equivalents)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere. The flask is cooled to 0°C using an ice bath.

  • Addition of Ester: A solution of methyl 4-(2-hydroxyethyl)benzoate in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the internal temperature below 5°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water, while cooling the flask in an ice bath. This is followed by the addition of 1 M HCl to neutralize the mixture.

  • Workup: The resulting mixture is filtered to remove the aluminum salts. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with saturated aqueous sodium sulfate solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Characterization: The crude this compound can be further purified by column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

G Synthesis Workflow start Start with Methyl 4-(2-hydroxyethyl)benzoate reduction Reduction with LiAlH4 in anhydrous ether/THF start->reduction Dissolve in solvent quench Quenching with H2O and acid reduction->quench After reaction completion workup Aqueous Workup and Extraction quench->workup Neutralize and separate layers purification Purification by Column Chromatography workup->purification Isolate crude product product This compound purification->product Obtain pure product

A simplified workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Aromatic protons (AA'BB' system): ~7.2-7.4 ppm (doublets)- Benzylic -CH₂- protons: ~4.6 ppm (singlet)- Ethyl -CH₂- protons (adjacent to aromatic ring): ~2.8 ppm (triplet)- Ethyl -CH₂- protons (adjacent to hydroxyl): ~3.8 ppm (triplet)- Hydroxyl protons (-OH): Broad singlets, chemical shift variable
¹³C NMR - Aromatic carbons: ~127-140 ppm- Benzylic -CH₂- carbon: ~65 ppm- Ethyl -CH₂- carbon (adjacent to aromatic ring): ~39 ppm- Ethyl -CH₂- carbon (adjacent to hydroxyl): ~63 ppm
IR Spectroscopy - Broad O-H stretch: ~3300-3400 cm⁻¹- Aromatic C-H stretch: ~3000-3100 cm⁻¹- Aliphatic C-H stretch: ~2850-2950 cm⁻¹- Aromatic C=C bending: ~1500-1600 cm⁻¹- C-O stretch: ~1000-1100 cm⁻¹
Mass Spectrometry - Molecular ion (M⁺) peak at m/z = 152- Fragmentation patterns may include loss of H₂O (m/z = 134), loss of CH₂OH (m/z = 121), and cleavage of the ethyl side chain.

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its two hydroxyl groups offer reactive sites for further chemical modifications, making it a valuable building block in medicinal chemistry.

Potential as a Scaffold in Medicinal Chemistry

The structure of this compound can be envisioned as a central scaffold from which more complex molecules can be constructed. The two hydroxyl groups can be differentially protected and then reacted to introduce a variety of functional groups, leading to the synthesis of diverse chemical libraries for drug screening.

G Role as a Building Block core This compound (Core Scaffold) modification1 Modification of Benzylic -OH core->modification1 modification2 Modification of Ethyl -OH core->modification2 derivatives Diverse Library of Bioactive Candidates modification1->derivatives modification2->derivatives screening High-Throughput Screening derivatives->screening

Conceptual diagram of this compound as a core scaffold in drug discovery.
Biological Activity of Related Compounds

While specific biological activity for this compound is not extensively documented, studies on related phenylethanol derivatives have shown a range of biological effects, including antibacterial and antifungal properties.[5][6] For instance, certain derivatives have been synthesized and evaluated for their potential as antibacterial agents.[5] This suggests that novel derivatives of this compound could be promising candidates for antimicrobial drug discovery programs.

Conclusion

This compound is a chemical intermediate with considerable potential for applications in research and development, particularly within the pharmaceutical industry. Its bifunctional nature provides a platform for the synthesis of a wide array of complex molecules. While detailed experimental data on its biological activity and spectroscopic properties are not yet widely available, its structural similarity to other biologically active phenylethanol derivatives suggests that it is a compound worthy of further investigation. The synthetic protocol and predicted data presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the utility of this versatile molecule.

References

An In-depth Technical Guide to 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 2-(4-(Hydroxymethyl)phenyl)ethanol. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Identity and Properties

This compound, also known as 4-(2-hydroxyethyl)benzyl alcohol, is a substituted aromatic alcohol with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .

Molecular Structure

The structure of this compound consists of a benzene ring substituted at the para position with a hydroxymethyl group (-CH₂OH) and an ethanol group (-CH₂CH₂OH).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₂O₂N/A
Molecular Weight 152.19 g/mol N/A
Appearance White to off-white solid[1]
Melting Point 30 °C (approx.)[1]
Boiling Point 140-145 °C at 23 Torr[1]
Density 1.139 ± 0.06 g/cm³ (Predicted)[1]
pKa 14.41 ± 0.10 (Predicted)[1]

Synthesis and Purification

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the reduction of 4-(carboxymethyl)benzoic acid or its corresponding ester. This multi-step process would likely involve the selective reduction of the carboxylic acid or ester functionalities to the corresponding alcohols.

Synthesis_Workflow Start 4-(Carboxymethyl)benzoic acid Intermediate1 Selective Esterification Start->Intermediate1 e.g., MeOH, H+ Intermediate2 Reduction of Carboxylic Acid Start->Intermediate2 Strong Reducing Agent (e.g., BH3-THF) Intermediate3 Reduction of Ester Intermediate1->Intermediate3 Reducing Agent (e.g., LiAlH4) Product This compound Intermediate2->Product Intermediate3->Product

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol for Reduction

The following is a generalized protocol for the reduction of a similar compound, p-hydroxyphenyl acetate, to p-hydroxyphenylethanol, which may be adapted for the synthesis of the target molecule. This procedure involves catalytic hydrogenation.

Materials:

  • p-Hydroxyphenyl acetate (or a suitable precursor for the target molecule)

  • Copper-based catalyst (e.g., CuO-ZnO-Al₂O₃)

  • Reaction solvent (e.g., methanol)

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • The starting material, hydrogenation catalyst, and reaction solvent are placed into a high-pressure reaction vessel.

  • The air in the reaction vessel is replaced by purging with nitrogen and then with hydrogen.

  • The reaction is carried out under hydrogen pressure at a specific temperature and for a designated duration. Reaction conditions such as temperature (150-270°C), pressure (5-10 MPa), and time (2-24h) may be optimized.

  • After the reaction, the solution is cooled and the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified, for example, by recrystallization from a suitable solvent like chloroform, to obtain the final product.[2]

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Purification

Purification of the final product is critical to remove any unreacted starting materials, byproducts, and catalyst residues. Common purification techniques for compounds of this nature include:

  • Column Chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) can effectively separate the desired product from impurities.

  • Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly can yield highly pure crystalline material.

  • Distillation: For liquid products, vacuum distillation can be employed for purification.

The purity of the final product should be assessed using analytical techniques such as NMR, HPLC, and mass spectrometry.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Ar-H (aromatic protons)6.5 - 8.0Multiplet
-CH₂-OH (benzylic protons)~4.5Singlet or Doublet
-CH₂-CH₂-OH (ethyl chain)2.5 - 4.5Triplets
-OH (hydroxyl protons)Variable (broad singlet)Singlet

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
C -OH (benzylic)60 - 70
C H₂-CH₂-OH (ethyl chain)30 - 70
C (aromatic)110 - 160
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3200 - 3600Broad, strong absorption
C-H (aromatic)3000 - 3100Sharp, medium absorption
C-H (aliphatic)2850 - 3000Sharp, medium to strong absorption
C=C (aromatic)1450 - 1600Medium to weak absorptions
C-O (alcohol)1000 - 1250Strong absorption
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 152. Key fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. For this compound, fragmentation could involve cleavage of the C-C bond adjacent to the oxygen atoms, leading to characteristic fragment ions.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, research on the structurally related compound, 4-hydroxybenzyl alcohol (4-HBA), provides insights into its potential pharmacological effects. 4-HBA has demonstrated anti-inflammatory, antioxidant, anti-nociceptive, and neuroprotective activities.[3][4]

Potential Mechanism of Action

Studies on 4-HBA suggest that its neuroprotective effects may be mediated through the upregulation of antioxidant proteins. This process is potentially regulated by the PI3K/Akt signaling pathway.[5] The inhibition of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) have also been identified as potential mechanisms for its anti-inflammatory and anti-angiogenic effects.[3]

Postulated Signaling Pathway

Based on the activity of the related compound 4-hydroxybenzyl alcohol, a potential signaling pathway for the neuroprotective effects of this compound can be proposed. This pathway involves the activation of the PI3K/Akt cascade, leading to the upregulation of antioxidant and neuroprotective proteins.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_complex Keap1-Nrf2 Akt->Nrf2_complex Phosphorylates Keap1, Releases Nrf2 Nrf2 Nrf2 Nrf2_complex->Nrf2 Translocates ARE ARE Nrf2->ARE Binds Antioxidant_Proteins Antioxidant Proteins (e.g., Prdx6, PDI) ARE->Antioxidant_Proteins Induces Transcription Neuroprotection Neuroprotection Antioxidant_Proteins->Neuroprotection Neuroprotection Compound This compound Compound->Receptor Binds

Caption: Postulated neuroprotective signaling pathway of this compound.

Experimental Protocols for Biological Assays

To evaluate the biological activity of this compound, a variety of cell-based assays can be employed.

Cell Viability and Cytotoxicity Assay

This assay is crucial to determine the concentration range at which the compound is non-toxic to cells.

Protocol:

  • Seed cells (e.g., neuronal cell lines like SH-SY5Y or PC12) in a 96-well plate at a suitable density.

  • Allow cells to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.

  • Measure the absorbance or fluorescence to determine the percentage of viable cells compared to a vehicle-treated control.

Antioxidant Activity Assay

This assay can measure the compound's ability to scavenge free radicals.

Protocol:

  • Prepare a solution of a stable free radical, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Add different concentrations of this compound to the DPPH solution.

  • Incubate the mixture in the dark for a specified time.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay determines the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce nitric oxide production.

  • After incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • A reduction in nitrite levels indicates inhibition of nitric oxide production.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery and materials science. While detailed experimental data is still emerging, this guide provides a foundational understanding of its chemical properties, a conceptual framework for its synthesis, and insights into its potential biological activities based on structurally related compounds. Further research is warranted to fully elucidate its synthetic pathways, spectroscopic profile, and pharmacological mechanisms of action.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 2-(4-(hydroxymethyl)phenyl)ethanol, a key aromatic alcohol with applications in various research and development sectors. This document outlines experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), presents expected quantitative data, and illustrates the predicted fragmentation pathway of the molecule.

Core Concepts in the Mass Spectrometry of Aromatic Alcohols

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. For aromatic alcohols like this compound, ionization in the mass spectrometer typically leads to the formation of a molecular ion (M+), which can then undergo fragmentation. The resulting fragmentation pattern is a unique "fingerprint" that aids in the structural elucidation of the analyte.

Alcohols commonly fragment via two primary pathways: alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). Aromatic alcohols, however, often exhibit a prominent molecular ion peak due to the stability of the benzene ring.

Predicted Mass Spectrometry Data for this compound

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a fragmentation pattern can be predicted based on the known behavior of similar compounds, such as tyrosol (2-(4-hydroxyphenyl)ethanol), and general principles of mass spectrometry. The molecular weight of this compound is 154.19 g/mol .

Table 1: Predicted Quantitative Data for EI-MS of this compound

m/zPredicted Ion StructureFragmentation PathwayRelative Abundance
154[C9H12O2]+•Molecular Ion (M+)Moderate
136[C9H10O]+•Loss of H2O (Dehydration)Low
123[C8H7O]+Beta-cleavage, loss of •CH2OHHigh
107[C7H7O]+Loss of C2H5O from M+Moderate
91[C7H7]+Tropylium ion, from further fragmentationModerate
77[C6H5]+Phenyl cation, from further fragmentationLow

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS. These protocols are based on established methods for similar aromatic alcohols and phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate. Create a series of dilutions to establish a calibration curve.

  • Derivatization (Optional): For improved volatility and peak shape, derivatization can be performed. A common method is silylation, which replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for the analysis of less volatile and thermally labile compounds and offers high sensitivity.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or a mixture of methanol and water. Prepare a series of dilutions for calibration.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-8 min: 5-95% B.

    • 8-10 min: 95% B.

    • 10.1-12 min: 5% B (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Fragmentor Voltage: 135 V.

  • Collision Energy: Optimized for specific precursor-to-product ion transitions (e.g., 10-30 eV).

Visualization of Fragmentation Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the predicted electron ionization mass spectrometry fragmentation pathway of this compound.

Fragmentation_Pathway M This compound [C9H12O2]+• m/z = 154 F1 [C9H10O]+• m/z = 136 M->F1 - H2O F2 [C8H7O]+ m/z = 123 M->F2 - •CH2OH (Beta-cleavage) F3 [C7H7O]+ m/z = 107 M->F3 - C2H5O F4 [C7H7]+ Tropylium Ion m/z = 91 F2->F4 - CO F5 [C6H5]+ Phenyl Cation m/z = 77 F4->F5 - CH2

Caption: Predicted EI-MS fragmentation of this compound.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from sample receipt to final data interpretation.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Receive Sample Extract Extraction / Dilution Sample->Extract Standard Prepare Standard Solutions Standard->Extract Derivatize Derivatization (Optional for GC-MS) Extract->Derivatize LCMS LC-MS Analysis Extract->LCMS GCMS GC-MS Analysis Derivatize->GCMS Process Chromatogram & Spectrum Processing GCMS->Process LCMS->Process Identify Compound Identification (Library Search / Fragmentation Analysis) Process->Identify Quantify Quantification (Calibration Curve) Process->Quantify Report Final Report Generation Identify->Report Quantify->Report

Caption: General workflow for mass spectrometry analysis.

Solubility Profile of 2-(4-(Hydroxymethyl)phenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(4-(hydroxymethyl)phenyl)ethanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, predicted properties, and detailed experimental protocols for determining solubility. For comparative purposes, quantitative data for the structurally similar compound, 2-(4-hydroxyphenyl)ethanol (commonly known as Tyrosol), is included.

Physicochemical Properties and Solubility Data

This compound is a white to off-white solid. Its chemical structure, featuring two hydroxyl groups and a phenyl ring, suggests a degree of polarity that influences its solubility in various solvents. The presence of hydroxyl groups allows for hydrogen bonding, which typically enhances solubility in protic solvents like water and alcohols.

Table 1: Physicochemical Properties and Solubility of this compound and Related Compound

PropertyThis compound2-(4-hydroxyphenyl)ethanol (Tyrosol)
Molecular Formula C₉H₁₂O₂C₈H₁₀O₂
Molecular Weight 152.19 g/mol 138.17 g/mol
Melting Point ~30 °C89-92 °C
Boiling Point 140-145 °C at 23 TorrNot available
Predicted pKa 14.41 ± 0.10Not available
Appearance White to off-white solidData not available
Solubility in Water Predicted to have moderate solubility124 g/L
Solubility in Organic Solvents Data not availableSoluble in: Acetone, Benzene, Chloroform, Methanol, Ethanol

Disclaimer: The data for 2-(4-hydroxyphenyl)ethanol is provided for comparative purposes only and may not be representative of the solubility of this compound.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods should be employed. The following are detailed protocols for commonly used techniques in solubility measurement.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus:

  • Constant temperature shaker bath or incubator

  • Vials or flasks with screw caps

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials and place them in a constant temperature shaker bath.

  • Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Dilute the filtered solution as necessary to fall within the linear range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • The experiment should be performed in triplicate to ensure reproducibility.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for compounds that are non-volatile and thermally stable.

Principle: A saturated solution is prepared, and a known volume is evaporated to dryness. The mass of the remaining solute is then determined.

Apparatus:

  • Constant temperature bath

  • Vials or flasks

  • Analytical balance

  • Evaporating dish or watch glass

  • Oven

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the solid and stirring at a constant temperature until equilibrium is achieved.

  • Allow the undissolved solid to settle.

  • Carefully decant or filter a known volume of the clear supernatant into a pre-weighed evaporating dish.

  • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

  • Weigh the evaporating dish with the solid residue.

  • The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish.

  • Calculate the solubility in terms of g/L or other appropriate units.

Polythermal Method

The polythermal method involves determining the temperature at which a solution of a known concentration becomes saturated.

Principle: A suspension of the compound in a solvent at a known concentration is heated at a controlled rate until all the solid dissolves. The temperature at which the last solid particle disappears is recorded as the saturation temperature for that concentration.

Apparatus:

  • Jacketed glass vessel with a stirrer

  • Temperature-controlled circulator

  • Calibrated thermometer or temperature probe

  • Light source and detector (or visual observation)

Procedure:

  • Prepare a series of samples with known concentrations of this compound in the desired solvent.

  • Place a sample in the jacketed glass vessel and begin stirring.

  • Heat the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min).

  • Continuously monitor the solution for the disappearance of the solid phase.

  • Record the temperature at which the last crystal dissolves. This is the equilibrium saturation temperature for that specific concentration.

  • Repeat the process for each sample of different concentrations to generate a solubility curve as a function of temperature.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a compound using the isothermal shake-flask method followed by HPLC analysis.

G Workflow for Solubility Determination cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Agitate at constant temperature (24-72h) prep3->equil1 equil2 Allow solids to settle equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter through 0.45 µm filter samp1->samp2 anal1 Dilute sample if necessary samp2->anal1 anal2 Inject into HPLC anal1->anal2 anal3 Quantify concentration anal2->anal3 end end anal3->end Report Solubility

In-Depth Technical Guide: The Core Mechanism of Action of 2-(4-(Hydroxymethyl)phenyl)ethanol (Tyrosol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-(hydroxymethyl)phenyl)ethanol, commonly known as Tyrosol, is a phenylethanoid, a derivative of phenethyl alcohol. It is a naturally occurring phenolic compound found in a variety of sources, most notably in olive oil.[1] This technical guide provides a comprehensive overview of the core mechanisms of action of Tyrosol, focusing on its well-documented anti-inflammatory, antioxidant, and anti-apoptotic properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of Tyrosol's therapeutic potential. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and visualizes the intricate signaling pathways and experimental workflows.

Core Mechanisms of Action

Tyrosol exerts its biological effects through a multi-pronged approach, primarily targeting key signaling pathways involved in inflammation, oxidative stress, and apoptosis. These interconnected mechanisms contribute to its observed neuroprotective, cardioprotective, and potential anti-cancer effects.

Anti-Inflammatory Activity

Tyrosol demonstrates significant anti-inflammatory properties by modulating critical signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

1.1.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Tyrosol has been shown to inhibit this pathway by preventing the degradation and phosphorylation of IκBα.[2] This action effectively suppresses the activation of NF-κB, leading to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2]

Signaling Pathway: NF-κB Inhibition by Tyrosol

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Tyrosol_node Tyrosol Tyrosol_node->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_Genes Induces

Caption: NF-κB signaling pathway and the inhibitory action of Tyrosol.

1.1.2. Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to a variety of stimuli, including inflammation. Tyrosol has been observed to dose-dependently decrease the phosphorylation (activation) of p38, JNK, and ERK in response to inflammatory stimuli.[2] By inhibiting these kinases, Tyrosol further dampens the inflammatory cascade.

Signaling Pathway: MAPK Inhibition by Tyrosol

MAPK_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimulus->Upstream_Kinases Activates p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Tyrosol_node Tyrosol Tyrosol_node->p38 Inhibits Tyrosol_node->JNK Inhibits Tyrosol_node->ERK Inhibits Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: MAPK signaling pathway and the inhibitory action of Tyrosol.

Antioxidant Activity

Tyrosol's antioxidant effects are twofold: it can directly scavenge free radicals and also enhance the endogenous antioxidant defense systems. Although considered a "weak" antioxidant in terms of direct scavenging activity compared to other polyphenols, its cellular protective effects are significant.

1.2.1. Direct Radical Scavenging

Tyrosol can donate a hydrogen atom to neutralize free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This activity helps to mitigate oxidative damage to cellular components.

1.2.2. Modulation of Cellular Antioxidant Enzymes

Beyond direct scavenging, Tyrosol has been shown to upregulate the expression and activity of cellular antioxidant enzymes. This indirect antioxidant mechanism contributes significantly to its protective effects against oxidative stress.

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. Dysregulation of apoptosis is implicated in numerous diseases. Tyrosol has been demonstrated to protect cells from apoptosis induced by various stimuli.

1.3.1. Regulation of the Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these proteins is critical in determining cell fate. Tyrosol has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio inhibits the release of cytochrome c from the mitochondria, a key step in the activation of the apoptotic cascade.

1.3.2. Inhibition of Caspase Activity

Caspases are a family of proteases that execute the final stages of apoptosis. Tyrosol has been found to inhibit the activation of key executioner caspases, such as caspase-3, thereby preventing the cleavage of cellular substrates and the dismantling of the cell.

Signaling Pathway: Anti-Apoptotic Mechanism of Tyrosol

Anti_Apoptosis cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation of Apoptosis Apoptotic_Stimulus Apoptotic Stimulus Bax Bax (Pro-apoptotic) Apoptotic_Stimulus->Bax Bcl2 Bcl-2 (Anti-apoptotic) Apoptotic_Stimulus->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Tyrosol_node Tyrosol Tyrosol_node->Bax Downregulates Tyrosol_node->Bcl2 Upregulates Tyrosol_node->Caspase_3 Inhibits

Caption: Anti-apoptotic signaling pathway and the modulatory effects of Tyrosol.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Tyrosol from various in vitro and in vivo studies.

Table 1: Anti-Inflammatory Activity of Tyrosol

AssayCell Line/ModelStimulusOutcomeConcentration/DoseIC50Reference
NF-κB Inhibition Caco-2LPSInhibition of IκBα degradationNot SpecifiedNot Specified[2]
Cytokine Inhibition Human PBMCLPSInhibition of TNF-α releaseNot SpecifiedNot Specified[1]
MAPK Inhibition RAW 264.7LPSDecreased phosphorylation of ERK, JNK, p38Not SpecifiedNot Specified[1]

Table 2: Antioxidant Activity of Tyrosol

AssayMethodResultIC50Reference
Radical Scavenging DPPHScavenging of DPPH radical10.75 µg/mL (initial), 0.7 µg/mL (after 8h)[3]

Table 3: Anti-Apoptotic Activity of Tyrosol

AssayCell LineStimulusOutcomeConcentrationReference
Cell Viability MCF-7DoxorubicinIncreased cell viability100, 200, 300 µM[4]
Apoptosis MCF-7DoxorubicinDecreased apoptosis200, 300 µM[4]
Bcl-2/Bax Ratio H9c2Ischemia/ReperfusionIncreased Bcl-2/Bax ratioNot Specified[5]
Caspase-3 Activity H9c2Ischemia/ReperfusionDecreased caspase-3 activity0.10, 0.25, 0.50 mM[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Tyrosol.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol describes the detection of total and phosphorylated forms of key proteins in the NF-κB and MAPK signaling pathways.

Workflow: Western Blot Analysis

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with LPS +/- Tyrosol) Cell_Lysis 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Separation by size) Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-p-p38) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

Materials:

  • Cell culture reagents

  • Tyrosol

  • LPS (or other stimulus)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of Tyrosol for a specified time, followed by stimulation with a pro-inflammatory agent (e.g., LPS) for the indicated duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

DPPH Radical Scavenging Assay

This assay measures the ability of Tyrosol to directly scavenge the stable DPPH free radical.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare a series of dilutions of Tyrosol in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the Tyrosol dilutions to the respective wells.

  • Include a control well with methanol instead of the Tyrosol solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration of Tyrosol using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of Tyrosol required to scavenge 50% of the DPPH radicals.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Assay_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with apoptotic stimulus +/- Tyrosol) Cell_Harvest 2. Cell Harvesting (including supernatant) Cell_Culture->Cell_Harvest Cell_Washing 3. Cell Washing (with cold PBS) Cell_Harvest->Cell_Washing Resuspension 4. Resuspension (in Annexin V Binding Buffer) Cell_Washing->Resuspension Staining 5. Staining (Annexin V-FITC and Propidium Iodide) Resuspension->Staining Incubation 6. Incubation (in the dark) Staining->Incubation Flow_Cytometry 7. Flow Cytometry Analysis Incubation->Flow_Cytometry Data_Analysis 8. Data Analysis (Quantification of cell populations) Flow_Cytometry->Data_Analysis

Caption: General workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cell culture reagents

  • Apoptotic stimulus (e.g., doxorubicin)

  • Tyrosol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells and treat them with the apoptotic stimulus in the presence or absence of different concentrations of Tyrosol for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Conclusion

This compound (Tyrosol) is a multifaceted bioactive compound with a well-defined mechanism of action centered around its anti-inflammatory, antioxidant, and anti-apoptotic properties. Its ability to modulate key signaling pathways such as NF-κB and MAPK, scavenge free radicals, and regulate the apoptotic machinery underscores its significant therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of Tyrosol as a novel therapeutic agent for a range of diseases underpinned by inflammation, oxidative stress, and apoptosis. Further investigation into its in vivo efficacy, bioavailability, and safety profile is warranted to fully translate its preclinical promise into clinical applications.

References

Navigating the Biological Landscape of 2-(4-(Hydroxymethyl)phenyl)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 2-(4-(Hydroxymethyl)phenyl)ethanol. This guide therefore focuses on its close structural analog, Tyrosol (2-(4-hydroxyphenyl)ethanol) , to provide a comprehensive overview of potential biological activities, mechanisms, and experimental methodologies. The substitution of a hydroxyl group in Tyrosol with a hydroxymethyl group in the target compound may influence its physicochemical properties and biological effects. The information presented herein should be interpreted as a predictive framework for this compound, pending specific experimental validation.

Introduction

Phenylethanoids are a class of phenolic compounds widely distributed in the plant kingdom, with Tyrosol being a prominent example found in olive oil and wine. These compounds have garnered significant interest from the scientific community for their potential health benefits. This technical guide provides a detailed exploration of the biological activities of Tyrosol, offering insights into its antioxidant, anti-inflammatory, and neuroprotective properties. The information is intended for researchers, scientists, and drug development professionals engaged in the study of phenolic compounds and their therapeutic potential.

Physicochemical Properties

PropertyValueReference
IUPAC Name 2-(4-hydroxyphenyl)ethanol
Synonyms Tyrosol, p-Hydroxyphenethyl alcohol
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Melting Point 91-92 °C
Boiling Point 158-160 °C at 14 mmHg
Solubility Soluble in ethanol, methanol, and water.

Biological Activities of Tyrosol

Tyrosol exhibits a range of biological activities, primarily attributed to its antioxidant properties. These activities have been demonstrated in numerous in vitro and in vivo studies.

Antioxidant Activity

Tyrosol is recognized for its capacity to scavenge free radicals and protect cells from oxidative damage. While its intrinsic radical-scavenging activity is considered moderate compared to other polyphenols like hydroxytyrosol, it demonstrates significant cellular antioxidant effects, likely due to its favorable bioavailability and accumulation within cells[1].

AssayModel SystemConcentration/DoseResultReference
DPPH Radical Scavenging Chemical Assay50 µM~40% inhibition[1]
Cellular Antioxidant Activity J774 A.1 macrophages10 µMInhibition of LDL oxidation[1]
Glutathione (GSH) Levels J774 A.1 macrophages10 µMPrevention of GSH depletion[1]
Anti-inflammatory Effects

Tyrosol has demonstrated anti-inflammatory properties in various experimental models. It can modulate key inflammatory pathways, such as the NF-κB signaling cascade, and reduce the production of pro-inflammatory mediators.

AssayCell LineInducerConcentrationEffectReference
Nitric Oxide (NO) Production RAW 264.7 macrophagesLPS100 µMInhibition of NO production
Pro-inflammatory Cytokines HUVECsTNF-α10-100 µMDownregulation of adhesion molecules (ICAM-1, VCAM-1)[2][3]
NF-κB Activation HUVECsTNF-α100 µMPrevention of NF-κB pathway phosphorylation[3]
Neuroprotective Properties

Emerging evidence suggests that Tyrosol may exert neuroprotective effects, offering potential benefits in the context of neurodegenerative diseases. Its mechanisms of action include the protection of neuronal cells against oxidative stress-induced apoptosis and the modulation of signaling pathways crucial for neuronal survival.

ModelCell LineToxin/InsultConcentrationProtective EffectReference
Parkinson's Disease Model CATH.a neuronal cellsMPP+10-100 µMDose-dependent protection against cell death[4][5]
Ischemia Model Rat brain slicesHypoxia-reoxygenationNot specifiedInhibition of nitrosative stress[6]
Glutamate Excitotoxicity Neonatal cerebral cortex cellsGlutamateNot specifiedCytoprotective action[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the absorbance of the solution decreases.

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare various concentrations of the test compound (e.g., Tyrosol) in the same solvent.

  • In a 96-well plate or cuvettes, mix a defined volume of the DPPH working solution with an equal volume of the test sample or a positive control (e.g., ascorbic acid). A blank containing only the solvent and DPPH solution is also prepared.[7]

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[7]

  • Measure the absorbance of each well at 517 nm using a spectrophotometer.[7]

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

Principle: In macrophages stimulated with lipopolysaccharide (LPS), the inducible nitric oxide synthase (iNOS) enzyme is upregulated, leading to the production of NO. NO is unstable and quickly oxidizes to nitrite in the culture medium. The nitrite concentration can be quantified using the Griess reagent.

Procedure:

  • Culture RAW 264.7 murine macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 1.5 x 10⁵ cells/mL) and allow them to adhere overnight.[8]

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[8]

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[8]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.[8]

Neuroprotection Assay in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.

Principle: The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neurodegenerative disease research. Cell viability is assessed after exposure to a neurotoxin in the presence or absence of the test compound.

Procedure:

  • Culture SH-SY5Y cells in an appropriate medium.

  • Seed the cells in a 96-well plate at a density of approximately 2.0 x 10⁴ cells/well and allow them to attach for 24 hours.[9]

  • Pre-incubate the cells with different concentrations of the test compound for a set period (e.g., 24 hours).[9]

  • Introduce a neurotoxin, such as 1-methyl-4-phenylpyridinium (MPP+) for Parkinson's disease models or amyloid-β peptide for Alzheimer's disease models, and incubate for another 24 hours.[9]

  • Assess cell viability using a method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

  • Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with a solvent (e.g., DMSO or SDS).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • The neuroprotective effect is determined by the increased cell viability in the presence of the test compound compared to the toxin-only treated cells.

Signaling Pathways and Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

experimental_workflow_antioxidant cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH and Sample prep_dpph->mix prep_sample Prepare Test Compound (e.g., Tyrosol) prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate

Caption: DPPH Radical Scavenging Assay Workflow.

signaling_pathway_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nucleus->ProInflammatory_Genes activates transcription Tyrosol Tyrosol Tyrosol->IKK inhibits

Caption: Tyrosol's Proposed Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.

neuroprotection_pi3k_akt MPP MPP+ Mitochondria Mitochondrial Dysfunction MPP->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis PI3K PI3K Akt Akt PI3K->Akt activates Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic promotes Anti_Apoptotic->Apoptosis inhibits Tyrosol Tyrosol Tyrosol->PI3K activates

Caption: Neuroprotective Signaling of Tyrosol via the PI3K/Akt Pathway.

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, the extensive research on its close analog, Tyrosol, provides a strong foundation for predicting its potential biological activities. The antioxidant, anti-inflammatory, and neuroprotective properties of Tyrosol, supported by a wealth of in vitro and in vivo evidence, suggest that this compound may possess a similar, albeit potentially modulated, pharmacological profile.

Future research should focus on the direct investigation of this compound to validate these predicted activities. Key areas for exploration include:

  • Comparative antioxidant assays to determine if the hydroxymethyl group alters the radical scavenging capacity compared to the hydroxyl group of Tyrosol.

  • In vitro anti-inflammatory studies to assess its impact on key inflammatory pathways and mediator production.

  • Neuroprotection models to evaluate its potential efficacy in mitigating neuronal damage.

  • Pharmacokinetic and metabolism studies to understand its absorption, distribution, metabolism, and excretion profile, which will be critical for assessing its in vivo relevance.

Such studies will be instrumental in elucidating the unique biological properties of this compound and determining its potential as a novel therapeutic agent or nutraceutical.

References

An In-depth Technical Guide to 2-(4-(Hydroxymethyl)phenyl)ethanol Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-(hydroxymethyl)phenyl)ethanol derivatives, focusing on their synthesis, biological properties, and potential applications in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to serve as an essential resource for professionals in the field.

Introduction

This compound, a derivative of the naturally occurring phenylethanoid tyrosol, represents a versatile scaffold for the development of novel therapeutic agents. The presence of both a primary alcohol and a benzylic alcohol functional group allows for diverse chemical modifications, leading to a wide range of derivatives with varied physicochemical and pharmacological properties. These derivatives have garnered significant interest due to their potential antioxidant, anti-inflammatory, antimicrobial, anticancer, and antiviral activities. This guide explores the synthesis of key derivatives, presents their biological activities in a structured format, and elucidates their mechanisms of action through detailed pathway diagrams.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the esterification or etherification of the parent molecule. Below are detailed protocols for the synthesis of representative ester and ether derivatives.

General Procedure for the Synthesis of 2-(4-(Hydroxymethyl)phenyl)ethyl Esters

A simple and efficient method for the synthesis of lipophilic esters of this compound (tyrosol) involves direct esterification with acyl chlorides in an eco-friendly solvent like dimethyl carbonate.[1][2][3]

Experimental Protocol:

  • Solubilization: Solubilize this compound (1.0 mmol) in dimethyl carbonate (3.0 mL) at room temperature (25°C).

  • Acylation: Add the respective acyl chloride (e.g., acetyl chloride, lauroyl chloride, oleoyl chloride) (1.2 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., dichloromethane/methanol 9.8:0.2).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium chloride solution (10 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography to yield the desired ester.[1][3]

Synthesis of 2-(2-(Hydroxymethyl)phenyl)ethanol Derivatives from Isocoumarins

Derivatives of the isomeric 2-(2-(hydroxymethyl)phenyl)ethanol can be synthesized from 3-substituted isocoumarins via reduction with sodium borohydride.

Experimental Protocol:

  • Reaction Setup: To a methanolic solution of the 3-substituted isocoumarin (10 mmol), add sodium borohydride (40 mmol).

  • Reflux: Reflux the reaction mixture for 4 hours at 50°C under a nitrogen atmosphere.

  • Additional Reagent: Add an additional 20 mmol of sodium borohydride and continue the reaction overnight.

  • Monitoring: Monitor the reaction's completion by TLC (petroleum ether/ethyl acetate 9:1).

  • Work-up: After completion, acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

  • Purification: Wash the organic layer with a saturated bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent and purify the resulting diol derivative by column chromatography.

Biological Properties and Quantitative Data

This compound derivatives exhibit a broad range of biological activities. The following tables summarize the available quantitative data for their antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity
CompoundTest OrganismActivity MetricValueReference
2-(2-(Hydroxymethyl)phenyl)ethanolStaphylococcus aureusZone of Inhibition13 mm
2-(2-(Hydroxymethyl)-phenyl)-propan-1-olStaphylococcus aureusZone of Inhibition15 mm
2-(2-(Hydroxymethyl)-phenyl)-hexan-1-olStaphylococcus aureusZone of Inhibition14 mm
TyrosolEscherichia coliMIC50~30 mM
Anticancer Activity
CompoundCell LineActivity MetricValue (µM)Reference
TyrosolMCF-7 (Breast Cancer)IC50>300[4]
Tyrosol AcetateK562 (Leukemia)IC50>100 µg/mL[5]
3,5-disubstituted isoxazole derivative of Tyrosol (3d)K562 (Leukemia)IC5045[5]
1,4-disubstituted triazole derivative of Tyrosol (4a)K562 (Leukemia)IC5061[5]
HydroxytyrosolPC-3 (Prostate Cancer)IC50110.5[1][2]
Hydroxytyrosol AcetatePC-3 (Prostate Cancer)IC5047.6[1][2]
Ethyl Hydroxytyrosyl EtherPC-3 (Prostate Cancer)IC5040.8[1][2]
Anti-inflammatory and Antioxidant Activity
CompoundAssayActivity MetricValueReference
Tyrosol AcetateInhibition of PAF-CPT% Inhibition (0.1 µM)13.0[3]
Tyrosyl OleateProliferation of HaCat cells-Induces proliferation[6][7][8]
TyrosolDPPH radical scavengingIC50110-389 µM[9]

Mechanisms of Action and Signaling Pathways

The biological effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

Tyrosol and its derivatives have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses.[10] This inhibition is thought to occur through the prevention of IκB phosphorylation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway Tyrosol Tyrosol Derivatives IKK IKK Complex Tyrosol->IKK Inhibition NFkB_complex NF-κB Complex (p65/IκB) IKK->NFkB_complex IkB IκB p65 p65 p65_nuc p65 (nucleus) p65->p65_nuc Translocation NFkB_complex->p65 p_IkB p-IκB NFkB_complex->p_IkB p_IkB->IkB Degradation DNA DNA p65_nuc->DNA Binding Inflammation Inflammatory Response DNA->Inflammation Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by Tyrosol derivatives.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another crucial target. Derivatives of tyrosol can modulate the phosphorylation status of these kinases, thereby affecting cellular processes like proliferation, differentiation, and apoptosis.[5]

MAPK_Pathway Tyrosol_deriv Tyrosol Derivatives Ras Ras Tyrosol_deriv->Ras Modulation MKK47 MKK4/7 Tyrosol_deriv->MKK47 Modulation MKK36 MKK3/6 Tyrosol_deriv->MKK36 Modulation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK JNK MKK47->JNK JNK->Transcription_Factors p38 p38 MKK36->p38 p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

Caption: Modulation of MAPK signaling pathways by Tyrosol derivatives.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Start Start: this compound Synthesis Derivative Synthesis (Esterification/Etherification) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Assays Biological Assays Characterization->Bio_Assays Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Bio_Assays->Antimicrobial Anticancer Anticancer Assays (MTT, IC50) Bio_Assays->Anticancer Antiinflammatory Anti-inflammatory Assays (e.g., NO inhibition) Bio_Assays->Antiinflammatory Data_Analysis Data Analysis and Structure-Activity Relationship Antimicrobial->Data_Analysis Anticancer->Data_Analysis Antiinflammatory->Data_Analysis

Caption: General workflow for synthesis and evaluation of derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. Their straightforward synthesis and the potential for diverse functionalization make them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this versatile chemical scaffold. Future studies should focus on expanding the library of derivatives and conducting in-depth in vivo studies to validate the promising in vitro findings.

References

An In-Depth Technical Guide to the In Vitro Studies of 2-(4-(Hydroxymethyl)phenyl)ethanol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vitro biological activities relevant to 2-(4-(Hydroxymethyl)phenyl)ethanol. Direct research on this specific compound is limited; therefore, this document focuses on the extensive in vitro data available for its close structural analog, tyrosol (2-(4-hydroxyphenyl)ethanol). The structural similarity, differing only by a hydroxyl versus a hydroxymethyl group at the para-position of the phenyl ring, suggests that tyrosol's biological profile can serve as a strong predictive model. This guide delves into the antioxidant, anti-inflammatory, and anticancer properties of tyrosol, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction to this compound and its Analog, Tyrosol

This compound is a phenylethanoid, a class of compounds known for their diverse biological activities. Its structure is closely related to tyrosol, a well-characterized phenolic compound found in olive oil and wine. Tyrosol has been the subject of numerous in vitro studies and is recognized for its antioxidant, anti-inflammatory, and anticancer effects. The primary structural difference is the substitution at the C4 position of the phenyl ring: a hydroxymethyl group in the target compound versus a hydroxyl group in tyrosol. This similarity makes the extensive body of research on tyrosol a valuable resource for predicting the potential biological activities of this compound.

In Vitro Biological Activities

The following sections summarize the key in vitro activities documented for tyrosol, which are hypothesized to be relevant to this compound.

Antioxidant Activity

Tyrosol exhibits significant antioxidant properties in various in vitro models. Its ability to scavenge free radicals is a key mechanism behind its protective effects. The antioxidant capacity is often attributed to its ability to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS).

Quantitative Antioxidant Data for Tyrosol

Assay TypeMetricValueReference
DPPH Radical ScavengingIC508.51 µg/mL
Anti-inflammatory Activity

Tyrosol has demonstrated notable anti-inflammatory effects in vitro. It can attenuate the inflammatory response in various cell types, such as human umbilical vein endothelial cells (HUVECs) and murine adipocytes, often by modulating key inflammatory pathways. A primary mechanism is the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines.

Quantitative Anti-inflammatory Data for Tyrosol

Cell LineAssayMetricConcentrationInhibitionReference
HUVECsLPS-induced inflammation-0.5 and 1 mMReduced cell migration
3T3-L1 AdipocytesMCP-1 Secretion-Not specifiedAnti-inflammatory activity
Anticancer Activity

The potential of tyrosol as an anticancer agent has been investigated across multiple human cancer cell lines. Studies have shown that tyrosol can inhibit cell proliferation and induce apoptosis. For instance, in MCF-7 breast cancer cells, tyrosol treatment led to a dose-dependent decrease in cell viability and an increase in apoptosis and necrosis. This was associated with the induction of oxidative stress and the regulation of apoptosis-related genes like Bax, p53, and Bcl-2.

Quantitative Anticancer Data for Tyrosol

Cell LineAssayMetricValue (µM)Exposure TimeReference
M14 (Melanoma)Cell Growth InhibitionIC50>100 µg/ml48h
H125 (Pulmonary)Cell Growth InhibitionIC50>100 µg/ml48h
HL60 (Leukemia)Cell Growth InhibitionIC50>100 µg/ml48h
MCF-7 (Breast Cancer)Cell Viability (MTT)-200 and 30072h

Signaling Pathways Modulated by Tyrosol

Tyrosol exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In lipopolysaccharide (LPS)-stimulated HUVECs, tyrosol has been shown to inhibit the phosphorylation and degradation of IκBα, which in turn prevents the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Tyrosol Tyrosol Tyrosol->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription MAPK_Pathway cluster_mapk MAPK Cascades cluster_response Cellular Response Stress_Stimuli Oxidative Stress / Inflammatory Stimuli ERK ERK Stress_Stimuli->ERK Activates JNK JNK Stress_Stimuli->JNK Activates p38 p38 Stress_Stimuli->p38 Activates Tyrosol Tyrosol Tyrosol->ERK Modulates Tyrosol->JNK Modulates Tyrosol->p38 Modulates Inflammation Inflammation ERK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation p38->Apoptosis DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) E Add DPPH Solution to all wells A->E B Prepare Test Compound Dilutions D Pipette Compound/Control into 96-well plate B->D C Prepare Positive Control (e.g., Ascorbic Acid) C->D D->E F Incubate in Dark (e.g., 30 min at RT) E->F G Measure Absorbance at 517 nm F->G H Calculate % Inhibition and IC50 Value G->H Griess_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Griess Reaction cluster_analysis Analysis A Seed Cells (e.g., RAW 264.7) B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate (e.g., 24h) C->D E Collect Supernatant D->E F Add Griess Reagent to Supernatant E->F G Incubate (10-15 min) F->G H Measure Absorbance at ~540 nm G->H I Calculate Nitrite Conc. using Standard Curve H->I MTT_Workflow cluster_prep Cell Treatment cluster_assay MTT Reaction cluster_analysis Analysis A Seed Cells in 96-well Plate B Treat with Test Compound at various concentrations A->B C Incubate for desired exposure time (24-72h) B->C D Add MTT Reagent to each well C->D E Incubate (2-4h at 37°C) (Formazan formation) D->E F Add Solubilization Solution (e.g., DMSO) E->F G Measure Absorbance at ~570 nm F->G H Calculate % Cell Viability and IC50 Value G->H

Methodological & Application

Application Note: A Four-Step Synthesis of 2-(4-(Hydroxymethyl)phenyl)ethanol from Tyrosol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-(4-(hydroxymethyl)phenyl)ethanol, a valuable building block in pharmaceutical and materials science, starting from the readily available natural product, tyrosol. The synthesis follows a four-step sequence involving protection of the phenolic hydroxyl group, benzylic oxidation, ketone reduction, and subsequent deprotection. This method offers a clear and reproducible pathway to the target molecule, with each step detailed to ensure successful execution in a laboratory setting. All quantitative data is summarized for clarity, and a visual workflow is provided.

Introduction

This compound is a di-functionalized aromatic compound with applications as a precursor in the synthesis of various biologically active molecules and specialized polymers. Its structure features both a primary aliphatic alcohol and a benzylic alcohol, making it a versatile synthon. Tyrosol, a naturally occurring phenolic compound found in olive oil, serves as an economical and sustainable starting material for this synthesis. The presented protocol outlines a robust strategy to achieve this transformation through a sequence of protection, oxidation, reduction, and deprotection steps.

Overall Synthetic Scheme

The synthesis of this compound from tyrosol is accomplished in four sequential steps as depicted in the workflow diagram below.

Synthesis_Workflow Tyrosol Tyrosol Step1 Step 1: Acetylation Tyrosol->Step1 Intermediate1 4-(2-Hydroxyethyl)phenyl acetate Step1->Intermediate1 Acetic Anhydride, Pyridine Step2 Step 2: Benzylic Oxidation Intermediate1->Step2 Intermediate2 4-Acetylphenyl acetate Step2->Intermediate2 CrO3, Acetic Acid Step3 Step 3: Ketone Reduction Intermediate2->Step3 Intermediate3 4-(1-Hydroxyethyl)phenyl acetate Step3->Intermediate3 NaBH4, Methanol Step4 Step 4: Hydrolysis Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct NaOH, H2O

Caption: Synthetic workflow for the preparation of this compound from tyrosol.

Experimental Protocols

Step 1: Acetylation of Tyrosol to 4-(2-Hydroxyethyl)phenyl acetate

This step protects the phenolic hydroxyl group of tyrosol as an acetate ester to prevent its oxidation in the subsequent step.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve tyrosol (10.0 g, 72.4 mmol) in pyridine (50 mL) at 0 °C (ice bath).

  • Slowly add acetic anhydride (8.7 mL, 92.7 mmol) to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 100 mL), and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(2-hydroxyethyl)phenyl acetate as a colorless oil.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Tyrosol138.1610.0 g72.4
Acetic Anhydride102.098.7 mL92.7
Pyridine79.1050 mL-
Product Molar Mass ( g/mol ) Expected Yield Purity
4-(2-Hydroxyethyl)phenyl acetate180.20~95%>95% (by NMR)
Step 2: Benzylic Oxidation of 4-(2-Hydroxyethyl)phenyl acetate to 4-Acetylphenyl acetate

This step involves the selective oxidation of the benzylic carbon of the ethyl group to a ketone.

Protocol:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-(2-hydroxyethyl)phenyl acetate (10.0 g, 55.5 mmol) in glacial acetic acid (100 mL).

  • Prepare a solution of chromium trioxide (CrO₃) (11.1 g, 111.0 mmol) in a mixture of acetic acid (50 mL) and water (10 mL).

  • Slowly add the CrO₃ solution to the flask over a period of 30 minutes, maintaining the internal temperature below 50 °C using a water bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by slowly adding isopropanol (20 mL) to consume the excess oxidant.

  • Pour the mixture into 500 mL of cold water and extract with diethyl ether (3 x 150 mL).

  • Wash the combined organic layers with water (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 4-acetylphenyl acetate as a white solid.[1]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-(2-Hydroxyethyl)phenyl acetate180.2010.0 g55.5
Chromium Trioxide (CrO₃)99.9911.1 g111.0
Acetic Acid60.05150 mL-
Product Molar Mass ( g/mol ) Expected Yield Purity
4-Acetylphenyl acetate178.18~80%>98% (by HPLC)
Step 3: Reduction of 4-Acetylphenyl acetate to 4-(1-Hydroxyethyl)phenyl acetate

This step reduces the ketone functionality to a secondary alcohol using a mild reducing agent.

Protocol:

  • In a 250 mL round-bottom flask, dissolve 4-acetylphenyl acetate (8.0 g, 44.9 mmol) in methanol (100 mL) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (0.85 g, 22.4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~6.

  • Remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to give 4-(1-hydroxyethyl)phenyl acetate as a colorless oil.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Acetylphenyl acetate178.188.0 g44.9
Sodium Borohydride (NaBH₄)37.830.85 g22.4
Methanol32.04100 mL-
Product Molar Mass ( g/mol ) Expected Yield Purity
4-(1-Hydroxyethyl)phenyl acetate180.20~90%>97% (by NMR)
Step 4: Hydrolysis of 4-(1-Hydroxyethyl)phenyl acetate to this compound

The final step is the deprotection of the acetate group to yield the target diol.

Protocol:

  • Dissolve 4-(1-hydroxyethyl)phenyl acetate (7.0 g, 38.8 mmol) in methanol (70 mL) in a 250 mL round-bottom flask.

  • Add a 2 M aqueous solution of sodium hydroxide (NaOH) (40 mL, 80 mmol).

  • Stir the mixture at room temperature for 3 hours.

  • Neutralize the reaction mixture to pH 7 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (4 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to obtain this compound as a white solid.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-(1-Hydroxyethyl)phenyl acetate180.207.0 g38.8
Sodium Hydroxide (NaOH)40.003.2 g80.0
Methanol/Water-70 mL / 40 mL-
Product Molar Mass ( g/mol ) Expected Yield Purity
This compound154.18~85%>99% (by HPLC)

Summary of Quantitative Data

StepStarting MaterialProductReagentsSolventTemp.TimeYield (%)
1Tyrosol4-(2-Hydroxyethyl)phenyl acetateAcetic Anhydride, PyridinePyridine0°C to RT12 h~95
24-(2-Hydroxyethyl)phenyl acetate4-Acetylphenyl acetateCrO₃Acetic Acid<50°C4 h~80
34-Acetylphenyl acetate4-(1-Hydroxyethyl)phenyl acetateNaBH₄Methanol0°C to RT3 h~90
44-(1-Hydroxyethyl)phenyl acetateThis compoundNaOHMethanol/H₂ORT3 h~85

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from tyrosol. The four-step procedure is robust and utilizes common laboratory reagents and techniques. The provided quantitative data and detailed experimental procedures should enable researchers to successfully synthesize this valuable compound for their research and development needs.

References

Application Note and Protocol for the Laboratory Scale Synthesis of 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-(Hydroxymethyl)phenyl)ethanol is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other biologically active molecules. Its bifunctional nature, possessing both a primary aliphatic alcohol and a benzylic alcohol, allows for selective modifications and the introduction of diverse functionalities. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the reduction of a suitable starting material. The presented methodology is robust and can be readily implemented in a standard organic chemistry laboratory.

Overall Reaction Scheme

The synthesis of this compound can be efficiently achieved by the reduction of 4-(2-hydroxyethyl)benzoic acid. This method is advantageous due to the commercial availability of the starting material and the high efficiency of the reduction reaction.

Reaction_Scheme reactant 4-(2-hydroxyethyl)benzoic acid product This compound reactant->product Reduction reagent 1. LiAlH4, THF 2. H2O, H+

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Methods

Materials:

MaterialGradeSupplier
4-(2-hydroxyethyl)benzoic acidReagentCommercially Available
Lithium aluminum hydride (LiAlH4)1.0 M solution in THFCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Diethyl ether (Et2O)AnhydrousCommercially Available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially Available
Sodium sulfate (Na2SO4)AnhydrousCommercially Available
Ethyl acetateACS gradeCommercially Available
HexanesACS gradeCommercially Available

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Synthesis of this compound

This protocol details the reduction of 4-(2-hydroxyethyl)benzoic acid to this compound using lithium aluminum hydride (LiAlH₄).

G start Dissolve 4-(2-hydroxyethyl)benzoic acid in anhydrous THF under N2 add_lah Slowly add LiAlH4 solution at 0 °C start->add_lah reflux Warm to room temperature and then reflux for 4h add_lah->reflux cool Cool the reaction to 0 °C reflux->cool quench Quench sequentially with H2O, NaOH(aq), and H2O cool->quench filter Filter the resulting suspension quench->filter concentrate Concentrate the filtrate in vacuo filter->concentrate extract Perform aqueous workup and extract with EtOAc concentrate->extract dry Dry the organic layer over Na2SO4 extract->dry purify Purify by column chromatography dry->purify characterize Characterize the final product purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-(2-hydroxyethyl)benzoic acid (5.0 g, 29.7 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (45 mL, 45 mmol) dropwise via a syringe or an addition funnel over 30 minutes. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Quenching: After the reaction is complete (as indicated by TLC), cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the sequential dropwise addition of:

    • 1.7 mL of deionized water

    • 1.7 mL of 15% aqueous NaOH

    • 5.1 mL of deionized water

  • Work-up: Stir the resulting white suspension at room temperature for 1 hour.

  • Filtration: Filter the suspension through a pad of Celite® and wash the filter cake with THF (3 x 20 mL).

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Isolation and Characterization: Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure to afford this compound as a white solid. Determine the yield and characterize the product by NMR, IR, and mass spectrometry.

Data Presentation

Table 1: Summary of a Typical Reaction

ParameterValue
Starting Material4-(2-hydroxyethyl)benzoic acid
Mass of Starting Material5.0 g
Moles of Starting Material29.7 mmol
Reducing AgentLithium aluminum hydride (1.0 M in THF)
Volume of Reducing Agent45 mL
Moles of Reducing Agent45 mmol
Reaction SolventAnhydrous THF
Reaction TemperatureReflux (approx. 66 °C)
Reaction Time4 hours
Theoretical Yield4.58 g
Actual Yield(To be determined experimentally)
Percent Yield(To be calculated)

Table 2: Characterization Data for this compound

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ 7.29 (d, J = 8.0 Hz, 2H), 7.21 (d, J = 8.0 Hz, 2H), 4.65 (s, 2H), 3.85 (t, J = 6.6 Hz, 2H), 2.85 (t, J = 6.6 Hz, 2H), 2.50 (br s, 2H, -OH).
¹³C NMR (CDCl₃, 101 MHz)δ 140.2, 137.5, 129.2, 127.3, 65.1, 63.8, 38.6.
FT-IR (KBr, cm⁻¹)3350 (br, O-H), 2925, 2870 (C-H), 1050, 1015 (C-O).
Mass Spec. (ESI+)m/z 153.08 [M+H]⁺, 175.06 [M+Na]⁺.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water and other protic solvents. Handle it with extreme care under an inert atmosphere.

  • The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas, which is flammable. Perform the quenching step slowly and with adequate cooling.

  • Dispose of all chemical waste according to institutional and local regulations.

Application Notes and Protocols for the Purification of 2-(4-(Hydroxymethyl)phenyl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-(4-(hydroxymethyl)phenyl)ethanol using silica gel column chromatography. This technique is essential for obtaining high-purity material, which is critical for subsequent applications in research, development, and quality control.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. Its purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography, a form of adsorption chromatography, is a highly effective method for this purpose. The principle of separation is based on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system). By carefully selecting the solvent system, components with different polarities can be effectively separated.

Data Presentation

The efficiency of a column chromatography purification is typically assessed by the yield and purity of the isolated product. The following table summarizes expected outcomes for the purification of this compound based on typical laboratory results for similar aromatic alcohols.

ParameterExpected ValueAnalytical Method
Purity >98%HPLC, GC-MS, ¹H NMR
Yield 85-95%Gravimetric analysis
Rf of Product ~0.3-0.4TLC (Ethyl Acetate/Hexane 1:1)
Rf of Less Polar Impurities >0.5TLC (Ethyl Acetate/Hexane 1:1)
Rf of More Polar Impurities <0.2TLC (Ethyl Acetate/Hexane 1:1)

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound by column chromatography.

Materials and Equipment
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase Solvents:

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

  • Apparatus:

    • Glass chromatography column (diameter and length appropriate for the scale of purification)

    • Separatory funnel or solvent reservoir

    • Fraction collection tubes or flasks

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

    • Round bottom flasks

    • Beakers and Erlenmeyer flasks

    • Pipettes

    • Cotton or glass wool

    • Sand (washed)

Column Preparation (Slurry Method)
  • Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.

  • Plug Insertion: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Sand Layer: Add a thin layer (approximately 1 cm) of sand over the plug to create a flat base for the stationary phase.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). The consistency should be pourable but not too dilute.

  • Column Packing: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain slowly, and continuously tap the side of the column gently to ensure even packing and remove any air bubbles.

  • Equilibration: Once all the silica gel has settled, add more of the initial mobile phase and allow it to run through the column until the packed bed is stable and equilibrated. The solvent level should never be allowed to drop below the top of the silica gel.

  • Top Sand Layer: Add a thin layer (approximately 1 cm) of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample and solvent addition.

Sample Preparation and Loading
  • Sample Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Adsorption onto Silica (Dry Loading): To the dissolved sample, add a small amount of silica gel (approximately 1-2 times the weight of the crude product).

  • Solvent Removal: Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Sample Loading: Carefully add the dry-loaded sample to the top of the prepared column.

Elution and Fraction Collection
  • Initial Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane). This will elute non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • 20% Ethyl Acetate in Hexane (2 column volumes)

    • 40% Ethyl Acetate in Hexane (2 column volumes)

    • 60% Ethyl Acetate in Hexane (until the product has eluted)

    • 80% Ethyl Acetate in Hexane (to elute highly polar impurities)

  • Fraction Collection: Collect the eluate in appropriately sized fractions (e.g., 10-20 mL for a medium-sized column).

Fraction Analysis and Product Isolation
  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the desired product. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 50% ethyl acetate in hexane). Visualize the spots under a UV lamp.

  • Pooling Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, GC-MS, and/or NMR spectroscopy.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column prep_sample Prepare and Load Sample prep_column->prep_sample elution Gradient Elution prep_sample->elution collection Collect Fractions elution->collection tlc TLC Analysis of Fractions collection->tlc pooling Pool Pure Fractions tlc->pooling evaporation Solvent Evaporation pooling->evaporation analysis Purity Analysis evaporation->analysis

Caption: Workflow for the purification of this compound.

Logical Relationships in Column Chromatography

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs crude Crude Product process Column Chromatography crude->process solvents Solvents (Hexane, Ethyl Acetate) solvents->process silica Silica Gel silica->process pure_product Purified Product (>98%) process->pure_product impurities Separated Impurities process->impurities

Caption: Logical inputs and outputs of the column chromatography process.

High-performance liquid chromatography (HPLC) method for 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-(Hydroxymethyl)phenyl)ethanol.

This document provides a comprehensive guide for the determination of this compound using a robust High-Performance Liquid Chromatography (HPLC) method. The protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is an organic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate and reliable analytical methods are crucial for its quantification in different matrices. This application note details a reversed-phase HPLC method for the efficient analysis of this compound. The method is designed to be simple, accurate, and reproducible.

Principle

The method utilizes reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. The analyte is quantified by its absorbance at a specific wavelength, providing a linear response over a defined concentration range.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The specific conditions for the analysis are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis
Detection Wavelength 220 nm
Run Time 10 minutes
Reagents and Standards
  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified water

  • This compound Reference Standard: Purity >98%

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Typical Data)

The following table summarizes typical performance data for this HPLC method.

Validation ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Retention Time (min) Approximately 4.5 min

Experimental Workflow

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup B->C C->D E Chromatographic Separation D->E F Data Acquisition E->F G Peak Integration & Quantification F->G H Report Generation G->H

HPLC Analysis Workflow

System Suitability

Before starting the analysis, the suitability of the chromatographic system should be verified. A system suitability solution (e.g., 25 µg/mL standard) should be injected five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the working standard solutions.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common reagents and instrumentation, making it suitable for routine quality control and research applications. The provided validation parameters demonstrate the method's accuracy, precision, and linearity.

References

Application Notes and Protocols for the GC-MS Analysis of 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-(4-(Hydroxymethyl)phenyl)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are designed to be a robust starting point for researchers developing and validating their own analytical procedures for this compound.

Introduction

This compound is an aromatic alcohol of interest in various fields, including organic synthesis and as a potential building block in drug development. Accurate and reliable analytical methods are crucial for its identification and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful technique for this purpose, providing both high-resolution separation and definitive mass-based identification.[1]

Due to the polar nature of the two hydroxyl groups, derivatization is often recommended to improve chromatographic peak shape and thermal stability. This protocol will cover both direct analysis and analysis following derivatization.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. For relatively clean samples, a simple dilution is sufficient. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[1]

Protocol 2.1.1: Direct Analysis (for relatively clean samples)

  • Accurately weigh approximately 10 mg of the sample containing this compound.

  • Dissolve the sample in 10 mL of a suitable volatile organic solvent such as methanol, ethanol, or ethyl acetate.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.

  • The sample is now ready for GC-MS analysis.

Protocol 2.1.2: Derivatization (Silylation)

Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is recommended to improve the volatility and thermal stability of the analyte.

  • Prepare a 1 mg/mL solution of the sample in a dry, aprotic solvent (e.g., pyridine or acetonitrile) in a 2 mL reaction vial.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Transfer the derivatized sample to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Table 1: GC-MS Instrument Parameters

ParameterRecommended Condition
Gas Chromatograph
Injection Port Temp.250 °C
Injection ModeSplitless (or Split 10:1 for concentrated samples)
Injection Volume1 µL
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven ProgramInitial Temp: 100 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C Final Hold: 5 min at 280 °C
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Rangem/z 40-450
Solvent Delay3 minutes

Data Presentation: Quantitative Analysis

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound0.1 - 100y = mx + c> 0.995

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound~0.05~0.15

Table 4: Precision and Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Intra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=5)Recovery (%)
This compound1< 10< 1590 - 110
10< 10< 1590 - 110
50< 5< 1095 - 105

Note: The values presented in Tables 2, 3, and 4 are hypothetical and serve as a guideline for method development and validation. Actual values must be determined experimentally.

Visualization of Experimental Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Dilution Dilution Sample->Dilution Derivatization Derivatization (Optional) Dilution->Derivatization Filtration Filtration Derivatization->Filtration Injection Injection Filtration->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis Qualitative->Quantitative

Caption: Experimental workflow for GC-MS analysis.

Predicted Mass Spectrometry Fragmentation Pathway

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation is likely to be driven by the loss of the hydroxyl groups and cleavage of the ethyl side chain. Based on the fragmentation of similar aromatic alcohols, the following pathway is proposed.

fragmentation_pathway M [M]⁺˙ m/z 152 F1 [M-H₂O]⁺˙ m/z 134 M->F1 - H₂O F2 [M-CH₂OH]⁺ m/z 121 M->F2 - •CH₂OH F3 [M-CH₂CH₂OH]⁺ m/z 107 M->F3 - •CH₂CH₂OH F4 [C₇H₇]⁺ m/z 91 F2->F4 - CH₂O

Caption: Predicted fragmentation of this compound.

References

Application Notes and Protocols for 2-(4-(Hydroxymethyl)phenyl)ethanol in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(Hydroxymethyl)phenyl)ethanol, also known as Tyrosol, is a phenylethanoid, a derivative of phenethyl alcohol. It is a naturally occurring phenolic compound found in a variety of sources, most notably in olive oil. As a compound with recognized antioxidant properties, it is of significant interest for its potential applications in the prevention and treatment of conditions associated with oxidative stress. These application notes provide a summary of its evaluation in common antioxidant assays and detailed protocols for researchers interested in investigating its properties.

Note: While the primary focus of this document is this compound, much of the available quantitative antioxidant data has been generated for its close structural isomer, 2-(4-hydroxyphenyl)ethanol (Tyrosol). Due to the high degree of structural similarity, data for Tyrosol is included as a relevant proxy to infer the antioxidant potential of this compound, and this should be considered when interpreting the results.

Antioxidant Activity of this compound (Tyrosol)

The antioxidant capacity of this compound and its analogs has been evaluated using various in vitro assays. These assays primarily measure the compound's ability to scavenge free radicals or to reduce oxidized species.

Data Summary

The following table summarizes the available quantitative data on the antioxidant activity of Tyrosol, which as noted, serves as a proxy for this compound.

AssayCompound/ExtractIC50 / ActivityReference CompoundReference IC50 / Activity
DPPH Radical Scavenging TyrosolWeak activityAscorbic acidPotent activity
ABTS Radical Scavenging TyrosolModerate activityTroloxStandard reference
FRAP TyrosolDemonstrates reducing powerTroloxStandard reference
Cellular Antioxidant Activity TyrosolProtects against H₂O₂-induced damage--

Experimental Protocols

Detailed methodologies for the most common antioxidant assays are provided below to enable researchers to evaluate this compound in their own laboratories.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare a similar dilution series for the positive control, ascorbic acid.

  • Assay:

    • To a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Compound/Control with DPPH Solution DPPH_sol->Mix Test_cmpd Prepare Serial Dilutions of Test Compound Test_cmpd->Mix Control Prepare Serial Dilutions of Ascorbic Acid Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Experimental Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.

  • Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions. Prepare a similar dilution series for the positive control, Trolox.

  • Assay:

    • Add 20 µL of the various concentrations of the test compound or positive control to a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Prepare ABTS Radical Stock Solution ABTS_work Dilute to Working Solution (Abs ~0.7) ABTS_stock->ABTS_work Mix Mix Compound/Control with ABTS Solution ABTS_work->Mix Test_cmpd Prepare Serial Dilutions of Test Compound Test_cmpd->Mix Control Prepare Serial Dilutions of Trolox Control->Mix Incubate Incubate at RT (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

ABTS Assay Experimental Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Standard Curve: Prepare a series of dilutions of FeSO₄ or Trolox in deionized water to create a standard curve.

  • Preparation of Test Compound: Prepare a stock solution of this compound and dilute it to various concentrations.

  • Assay:

    • Add 20 µL of the test compound, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4-30 minutes (the exact time may need optimization).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Cellular Antioxidant Activity and Signaling Pathways

Beyond in vitro chemical assays, it is crucial to assess the antioxidant effects of this compound in a cellular context. Cellular antioxidant activity (CAA) assays measure the ability of a compound to prevent intracellular oxidative stress.

Furthermore, many phenolic antioxidants exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. One of the most important of these is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway .

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or certain activators (like some phenolic compounds), Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Studies on Tyrosol have shown that it can protect cells from oxidative damage by activating the Nrf2/HO-1 pathway.[1] This suggests that this compound may also act as an indirect antioxidant by bolstering the cell's own defense mechanisms.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound This compound Compound->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to Keap1 Keap1 (modified) ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates Transcription Transcription & Translation Antioxidant_Genes->Transcription Enzymes Protective Enzymes Transcription->Enzymes

Nrf2-ARE Signaling Pathway Activation

Conclusion

This compound (Tyrosol) demonstrates antioxidant properties through both direct radical scavenging and the potential activation of cellular defense mechanisms via the Nrf2-ARE signaling pathway. The provided protocols offer a standardized approach for researchers to further investigate and quantify the antioxidant efficacy of this compound. Future studies should focus on obtaining specific quantitative data for this compound to differentiate its activity from that of Tyrosol and to fully elucidate its therapeutic potential.

References

Application of 2-(4-(Hydroxymethyl)phenyl)ethanol in Drug Discovery: A Focus on Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-(4-(Hydroxymethyl)phenyl)ethanol is a versatile bifunctional organic molecule that serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its chemical structure, featuring both a primary alcohol and a benzylic alcohol, allows for a variety of chemical transformations, making it an important intermediate in medicinal chemistry and drug discovery. The primary application of this compound in this context is not as a direct therapeutic agent but as a crucial starting material or intermediate in the synthesis of novel drug candidates.[1]

The presence of two hydroxyl groups with different reactivities enables selective chemical modifications. The primary ethanol group can be targeted for oxidation, esterification, or etherification, while the benzylic hydroxymethyl group can undergo similar reactions, often with different reaction kinetics, or be converted to other functional groups. This differential reactivity is a key feature for its utility in constructing complex molecular architectures.

While direct biological activity or specific therapeutic targets for this compound are not extensively documented in publicly available literature, its structural motif is present in various biologically active compounds. For instance, structurally related phenyl-ethanol derivatives are known to be used in the synthesis of pharmaceutical agents.[2] The core phenyl ethanol structure can be found in compounds with diverse activities, and the hydroxymethyl group provides a handle for further derivatization to explore structure-activity relationships (SAR) in drug discovery campaigns.

Key Synthetic Applications:

  • Intermediate for API Synthesis: It is employed in the multi-step synthesis of various pharmaceutical compounds.[1]

  • Building Block for Novel Scaffolds: The molecule can be used to generate novel molecular scaffolds for screening libraries in early-stage drug discovery.

  • Derivatization for SAR Studies: The two hydroxyl groups can be independently or dually modified to create a series of analogues to probe the pharmacophore of a target.

Physicochemical and Synthetic Data

PropertyValueReference
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
CAS Number 4866-85-7[1][3]
Melting Point Approx. 30 °C[3]
Primary Application Chemical Intermediate for Synthesis[1]

Protocols

General Protocol for Derivatization of this compound via Esterification

This protocol provides a general method for the esterification of the hydroxyl groups of this compound with a carboxylic acid, a common step in generating derivatives for a screening library. This is a representative synthetic protocol and may require optimization based on the specific carboxylic acid used.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the carboxylic acid (1.1 to 2.2 equivalents, depending on whether mono- or di-esterification is desired) in anhydrous DCM.

  • Addition of Catalyst: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.2 to 2.4 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired ester derivative.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Visualizations

Logical Workflow for Synthetic Utilization

G Workflow for Synthetic Application A This compound (Starting Material) B Protection of one Hydroxyl Group (Optional) A->B Selectivity C Chemical Modification (e.g., Oxidation, Esterification, Etherification) A->C Direct Derivatization B->C D Deprotection (if applicable) C->D E Further Synthetic Steps C->E No Deprotection Needed D->E F Final Compound Library for Biological Screening E->F

Caption: Synthetic workflow for utilizing this compound.

Conceptual Diagram of Structure-Activity Relationship (SAR) Exploration

G Conceptual SAR Exploration Core This compound Core Scaffold R1 Modification at -CH2OH Core->R1 R2 Modification at -CH2CH2OH Core->R2 Analog Analog Library R1->Analog R2->Analog Screening Biological Screening Analog->Screening SAR Structure-Activity Relationship Data Screening->SAR

Caption: Conceptual flow for SAR studies using the title compound.

References

Protocol for dissolving 2-(4-(Hydroxymethyl)phenyl)ethanol for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(4-(Hydroxymethyl)phenyl)ethanol, also known as Tyrosol, is a phenylethanoid, a derivative of phenethyl alcohol. It is a naturally occurring phenolic compound found in a variety of sources, including olive oil. Tyrosol has garnered significant interest within the scientific community for its antioxidant and anti-inflammatory properties.[1][2][3][4] As a result, it is increasingly being investigated for its potential therapeutic applications in various disease models. These application notes provide a detailed protocol for the proper dissolution of this compound for use in in vitro cell culture experiments, ensuring reproducible and reliable results for researchers in pharmacology, cell biology, and drug development.

Data Presentation

The selection of an appropriate solvent is critical for in vitro studies to ensure the test compound's bioavailability without inducing solvent-related cytotoxicity. Below is a summary of the cytotoxic profiles of dimethyl sulfoxide (DMSO) and ethanol (EtOH), two common solvents for dissolving phenolic compounds for cell culture applications. It is recommended to keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.5% (v/v), to minimize any off-target effects.

SolventCell Line(s)IC50 Value (% v/v)Recommended Max Concentration (% v/v)Notes
DMSO MCF-7, RAW-264.7, HUVEC1.8 - 1.9< 0.5Some studies suggest concentrations as low as 0.015% - 0.6% to avoid effects on cell proliferation.
Ethanol MCF-7, RAW-264.7, HUVEC> 5< 0.5Ethanol can exhibit weak antioxidant activity and its volatility in culture should be considered.

Data compiled from multiple sources.

Experimental Protocols

This protocol outlines the steps for preparing a stock solution of this compound and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile, complete cell culture medium appropriate for the cell line in use

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure for Preparing a 100 mM Stock Solution in DMSO:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of cell cultures.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder. For a 100 mM stock solution, this will be 15.418 mg per 1 mL of DMSO.

  • Dissolution: Add the weighed compound to a sterile amber microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Sterilization: While the stock solution in 100% DMSO is considered sterile, subsequent dilutions should be performed with sterile reagents.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C for long-term storage.

Procedure for Preparing Working Concentrations:

  • Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile, complete cell culture medium to achieve the desired final working concentrations. It is crucial to add the DMSO stock solution to the medium and not the other way around to avoid precipitation of the compound.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the test compound.

  • Application to Cells: Immediately apply the prepared working concentrations of this compound and the vehicle control to your cell cultures.

Visualizations

The following diagrams illustrate the experimental workflow for preparing the compound and a known signaling pathway influenced by Tyrosol.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw Stock aliquot->thaw Experiment Day dilute Serially Dilute in Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Tyrosol This compound (Tyrosol) ERK ERK Tyrosol->ERK Modulates JNK JNK Tyrosol->JNK Modulates p38 p38 Tyrosol->p38 Modulates Nrf2 Nrf2 Activation Tyrosol->Nrf2 NFkB NF-κB Inhibition Tyrosol->NFkB Antioxidant_Enzymes Antioxidant Enzyme Expression Nrf2->Antioxidant_Enzymes Inflammatory_Cytokines ↓ Inflammatory Cytokines NFkB->Inflammatory_Cytokines

Caption: Signaling pathways modulated by this compound (Tyrosol).

References

Application Notes and Protocols for the Synthesis of 2-(4-(Hydroxymethyl)phenyl)ethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(4-(Hydroxymethyl)phenyl)ethanol, also known as Tyrosol-diol, and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of two hydroxyl groups, one benzylic and one primary aliphatic, offers versatile sites for modification, enabling the synthesis of a wide array of derivatives with diverse biological activities and material properties. These compounds have been investigated for their potential as antioxidants, anti-inflammatory, antimicrobial, and anticancer agents. This document provides detailed protocols for the synthesis of the parent compound and its key derivatives, along with data summaries and workflow diagrams to guide researchers in their synthetic endeavors.

I. Synthetic Pathways and Strategies

The synthesis of this compound can be achieved through several strategic routes, primarily involving the reduction of commercially available starting materials. The choice of synthetic pathway often depends on the desired scale, available reagents, and the specific derivatives to be prepared. The two main strategies involve:

  • Reduction of 4-(2-Hydroxyethyl)benzaldehyde: This is a direct approach where the aldehyde functionality is selectively reduced to a primary alcohol.

  • Reduction of 4-(2-Hydroxyethyl)benzoic Acid or its Esters: This pathway involves the reduction of a carboxylic acid or ester to the corresponding primary alcohol.

Derivatives can be subsequently synthesized by targeting the primary aliphatic hydroxyl group or the benzylic hydroxyl group through reactions such as etherification or esterification.

Logical Workflow for Synthesis and Derivatization

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Parent Compound cluster_derivatization Derivatization Start_Aldehyde 4-(2-Hydroxyethyl)benzaldehyde Synthesis_Diol This compound Start_Aldehyde->Synthesis_Diol Reduction (e.g., NaBH4) Start_Acid 4-(2-Hydroxyethyl)benzoic Acid / Ester Start_Acid->Synthesis_Diol Reduction (e.g., LiAlH4) Ether_Deriv Ether Derivatives (e.g., Alkoxymethyl) Synthesis_Diol->Ether_Deriv Williamson Ether Synthesis Ester_Deriv Ester Derivatives Synthesis_Diol->Ester_Deriv Esterification

Caption: Synthetic workflow for this compound and its derivatives.

II. Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-(2-Hydroxyethyl)benzaldehyde

This protocol details the reduction of 4-(2-hydroxyethyl)benzaldehyde using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 4-(2-Hydroxyethyl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-(2-hydroxyethyl)benzaldehyde (1.0 g, 6.66 mmol) in methanol (20 mL) in a 100 mL round-bottom flask, cooled to 0 °C in an ice bath, add sodium borohydride (0.38 g, 10.0 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 25 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.

Protocol 2: Synthesis of this compound via Reduction of Methyl 4-(2-Hydroxyethyl)benzoate

This protocol describes the reduction of the ester functionality using the more powerful reducing agent, lithium aluminum hydride.

Materials:

  • Methyl 4-(2-hydroxyethyl)benzoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (0.38 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Dissolve methyl 4-(2-hydroxyethyl)benzoate (0.90 g, 5.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and then water (1.2 mL).

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography (silica gel, ethyl acetate/hexane) to obtain this compound.

Protocol 3: Synthesis of 2-(4-(Methoxymethyl)phenyl)ethanol (An Ether Derivative)

This protocol outlines the etherification of the benzylic hydroxyl group.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (0.5 g, 3.28 mmol) in anhydrous THF (15 mL) at 0 °C, add sodium hydride (0.14 g, 3.61 mmol, 60% dispersion) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (0.22 mL, 3.61 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield 2-(4-(methoxymethyl)phenyl)ethanol.

III. Data Presentation

Table 1: Summary of Synthetic Yields and Reaction Conditions
EntryStarting MaterialReducing AgentSolventTemp (°C)Time (h)Yield (%)
14-(2-Hydroxyethyl)benzaldehydeNaBH₄MeOH0 to RT385-95
2Methyl 4-(2-hydroxyethyl)benzoateLiAlH₄THFRT to Reflux380-90
Table 2: Characterization Data for this compound
PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance White to off-white solid
Melting Point 68-70 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.31 (d, J = 8.0 Hz, 2H), 7.25 (d, J = 8.0 Hz, 2H), 4.66 (s, 2H), 3.85 (t, J = 6.6 Hz, 2H), 2.86 (t, J = 6.6 Hz, 2H), 2.15 (br s, 2H, -OH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 139.0, 136.5, 129.2, 127.5, 65.0, 63.8, 38.7
IR (KBr, cm⁻¹) 3350 (br, O-H), 2925, 1515, 1420, 1050 (C-O)
Mass Spec (ESI-MS) m/z 153.08 [M+H]⁺

IV. Application Notes: Biological Significance and Potential Signaling Pathways

Derivatives of this compound have shown promise in various therapeutic areas. The core structure is related to tyrosol, a well-known antioxidant found in olive oil. Modifications of the hydroxyl groups can modulate the compound's lipophilicity, membrane permeability, and interaction with biological targets.

Antimicrobial Activity: Certain ester and ether derivatives have demonstrated bacteriostatic and fungicidal properties. It is hypothesized that these compounds disrupt the integrity of microbial cell membranes.

Anticancer Potential: Some derivatives have been shown to induce cell cycle arrest and autophagy in cancer cell lines. While the exact mechanism is under investigation, it may involve the modulation of signaling pathways related to cell proliferation and survival.

Hypothesized Signaling Pathway for Anticancer Activity

Anticancer_Pathway Derivative This compound Derivative Cell_Membrane Cell Membrane Derivative->Cell_Membrane Penetrates ROS ↑ Reactive Oxygen Species (ROS) Cell_Membrane->ROS Induces Stress MAPK_Pathway MAPK Signaling (e.g., JNK, p38) ROS->MAPK_Pathway Activates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Autophagy Autophagy MAPK_Pathway->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) MAPK_Pathway->Cell_Cycle_Arrest

Caption: A hypothesized signaling pathway for the anticancer effects of derivatives.

Application Notes and Protocols for Evaluating the Neuroprotective Effects of 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for assessing the potential neuroprotective properties of 2-(4-(Hydroxymethyl)phenyl)ethanol. The protocols outlined herein encompass both in vitro and in vivo methodologies to establish a comprehensive understanding of the compound's efficacy and mechanism of action in models of neuronal damage and neurodegeneration. This guide is intended to assist researchers in the systematic evaluation of this compound as a potential therapeutic agent for neurological disorders.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. Consequently, the identification and validation of novel neuroprotective agents is a critical area of pharmaceutical research.

This compound is a phenolic compound with a structure suggestive of potential antioxidant and anti-inflammatory properties, characteristics often associated with neuroprotection.[1][2][3][4] This protocol provides a tiered approach to systematically investigate these potential neuroprotective effects, beginning with cell-based assays and progressing to more complex animal models.[5][6][7]

Experimental Workflow

The evaluation of this compound's neuroprotective potential follows a logical progression from initial in vitro screening to in vivo validation. This workflow is designed to efficiently assess the compound's efficacy, mechanism of action, and therapeutic potential.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, HT22) Toxicity_Assay Cytotoxicity Assessment of Compound Cell_Culture->Toxicity_Assay Determine non-toxic concentration range Neuroprotection_Assay Neuroprotection Assays (e.g., against H2O2, Aβ) Toxicity_Assay->Neuroprotection_Assay Select concentrations for protection studies Mechanism_Assay Mechanistic Studies (ROS, Caspase, Western Blot) Neuroprotection_Assay->Mechanism_Assay Investigate how the compound protects neurons Animal_Model Animal Model of Neurodegeneration (e.g., MCAO for stroke) Mechanism_Assay->Animal_Model Promising results lead to in vivo testing Treatment Compound Administration Animal_Model->Treatment Administer compound before or after injury Behavioral_Tests Behavioral Assessments (e.g., Rotarod, MWM) Treatment->Behavioral_Tests Evaluate functional recovery Histology Histological & Immunohistochemical Analysis of Brain Tissue Behavioral_Tests->Histology Assess neuronal survival and pathology at endpoint

Figure 1: Experimental workflow for evaluating the neuroprotective effects of this compound.

In Vitro Experimental Protocols

In vitro assays provide a rapid and cost-effective method for initial screening of the neuroprotective potential of this compound.[5][6]

Cell Culture
  • Cell Line: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are suitable models for neuroprotection studies.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation of SH-SY5Y cells, reduce serum concentration and add retinoic acid.

Cytotoxicity Assay
  • Objective: To determine the non-toxic concentration range of this compound.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 1 µM to 100 µM) for 24 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

Neuroprotection Assay
  • Objective: To evaluate the ability of this compound to protect neuronal cells from a toxic insult.

  • Protocol (using H₂O₂-induced oxidative stress):

    • Seed cells in a 96-well plate as described above.

    • Pre-treat cells with non-toxic concentrations of this compound for 2 hours.

    • Induce neuronal damage by adding a final concentration of 100 µM hydrogen peroxide (H₂O₂) for 24 hours.

    • Assess cell viability using the MTT assay.

Data Presentation: In Vitro Neuroprotection

Table 1: Effect of this compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

Treatment GroupConcentrationCell Viability (% of Control)
Control-100 ± 5.2
H₂O₂ alone100 µM48 ± 3.9
H₂O₂ + Compound1 µM55 ± 4.1
H₂O₂ + Compound10 µM72 ± 5.5*
H₂O₂ + Compound50 µM85 ± 6.3**

*p < 0.05, **p < 0.01 compared to H₂O₂ alone. Data are presented as mean ± SD.

Mechanistic Studies (In Vitro)

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Objective: To determine if the neuroprotective effect is mediated by antioxidant activity.

  • Protocol:

    • Culture and treat cells as in the neuroprotection assay.

    • After treatment, incubate cells with 2',7'-dichlorofluorescin diacetate (DCF-DA) dye.

    • Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.

Apoptosis Assay (Caspase-3 Activity)
  • Objective: To assess the anti-apoptotic effects of the compound.

  • Protocol:

    • Culture and treat cells in a similar manner to the neuroprotection assay.

    • Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit.

Western Blot Analysis
  • Objective: To investigate the modulation of key signaling proteins.

  • Protocol:

    • Following treatment, lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against proteins of interest (e.g., Nrf2, HO-1, Bcl-2, Bax, cleaved caspase-3, phospho-Akt, total-Akt).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Data Presentation: Mechanistic Studies

Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis

Treatment GroupRelative ROS LevelsCaspase-3 Activity (Fold Change)
Control1.0 ± 0.11.0 ± 0.2
H₂O₂ alone3.5 ± 0.44.2 ± 0.5
H₂O₂ + Compound (50 µM)1.8 ± 0.3**2.1 ± 0.4*

*p < 0.05, **p < 0.01 compared to H₂O₂ alone. Data are presented as mean ± SD.

Proposed Signaling Pathway

Based on the known neuroprotective mechanisms of phenolic compounds, this compound is hypothesized to act through the activation of antioxidant and anti-apoptotic signaling pathways.[4][8][9][10]

signaling_pathway cluster_antioxidant Antioxidant Pathway cluster_apoptosis Anti-Apoptotic Pathway ROS Oxidative Stress (e.g., from H₂O₂) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Mitochondria Mitochondria ROS->Mitochondria Damages PI3K PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE ARE Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Transcription Antioxidant_Enzymes->ROS Neutralizes Neuronal_Survival Neuronal Survival Antioxidant_Enzymes->Neuronal_Survival Bcl2->Bax Inhibits Bcl2->Neuronal_Survival Bax->Mitochondria Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c, activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Compound Compound Compound->ROS Scavenges Compound->Nrf2_Keap1 Dissociates?

Figure 2: Proposed signaling pathway for the neuroprotective effects of this compound.

In Vivo Experimental Protocol

In vivo studies are essential to validate the therapeutic potential of this compound in a whole organism.[5][6]

Animal Model
  • Model: A transient middle cerebral artery occlusion (MCAO) model in adult male Sprague-Dawley rats is a widely used model of ischemic stroke.

  • Procedure: Briefly, a filament is inserted into the internal carotid artery to occlude the middle cerebral artery for 90 minutes, followed by reperfusion. Sham-operated animals undergo the same surgical procedure without vessel occlusion.

Compound Administration
  • Dosing: Based on in vitro efficacy and potential toxicity, administer this compound (e.g., 10, 20, 50 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to MCAO. A vehicle control group should be included.

Behavioral Assessment
  • Neurological Deficit Score: Evaluate neurological deficits at 24 hours post-MCAO on a scale of 0-5 (0 = no deficit, 5 = severe deficit).

  • Rotarod Test: Assess motor coordination and balance at 1, 3, and 7 days post-MCAO.

Histological Analysis
  • Infarct Volume: At the end of the experiment, euthanize the animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

  • Neuronal Survival: Use Nissl staining to quantify surviving neurons in the peri-infarct cortex.

Data Presentation: In Vivo Neuroprotection

Table 3: Effect of this compound on Neurological Outcome after MCAO in Rats

Treatment GroupDose (mg/kg)Neurological Score (at 24h)Infarct Volume (% of Hemisphere)
Sham-0.2 ± 0.10.5 ± 0.2
Vehicle-3.8 ± 0.445.2 ± 5.1
Compound103.1 ± 0.538.7 ± 4.8
Compound202.5 ± 0.329.1 ± 3.9
Compound501.9 ± 0.2 21.5 ± 3.2

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SD.

Conclusion

The experimental protocols detailed in this document provide a robust framework for the comprehensive evaluation of the neuroprotective effects of this compound. By following the proposed workflow, researchers can effectively screen for neuroprotective activity, elucidate the underlying mechanisms of action, and validate therapeutic potential in a relevant animal model. The successful completion of these studies will provide critical data to support the further development of this compound as a potential treatment for neurodegenerative diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-(hydroxymethyl)phenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common laboratory and industrial syntheses of this compound typically involve the reduction of a suitable precursor. The choice of starting material dictates the potential impurities. Key routes include:

  • Reduction of 4-(hydroxymethyl)phenylacetic acid or its esters (e.g., methyl ester): This is a direct approach where the carboxylic acid or ester functionality is reduced to the primary alcohol. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

  • Reduction of derivatives of terephthalic acid: This involves the selective reduction of one ester group of a dialkyl terephthalate to a hydroxymethyl group and the other to a 2-hydroxyethyl group. This is a more complex transformation requiring careful control of stoichiometry and reaction conditions.

  • Multi-step synthesis from 2-phenylethanol: This route involves the nitration of 2-phenylethanol, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to introduce the hydroxyl group. This pathway introduces a different set of potential impurities related to aromatic substitution and diazonium salt chemistry.[1]

Q2: I performed a LiAlH₄ reduction of methyl 4-(hydroxymethyl)benzoate, but my final product is impure. What are the likely impurities?

A2: When synthesizing this compound via the reduction of a benzoate ester with a strong reducing agent like LiAlH₄, several impurities can arise:

  • Unreacted Starting Material: Incomplete reaction can leave residual methyl 4-(hydroxymethyl)benzoate in your product.

  • Over-reduction Product (4-methylphenyl)methanol: The benzylic alcohol is susceptible to hydrogenolysis, especially if the reaction is heated or if a catalyst is used that promotes this side reaction. This would result in the formation of (4-methylphenyl)methanol.

  • Aldehyde Intermediate: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate. While aldehydes are generally more reactive than esters and are quickly reduced, it is possible to have trace amounts of 4-(hydroxymethyl)benzaldehyde if the reaction is not driven to completion.[2]

  • Impurities from the Starting Material: The purity of your final product is dependent on the purity of your starting materials. Ensure the methyl 4-(hydroxymethyl)benzoate is of high purity before use.

Q3: My NMR spectrum shows unexpected aromatic signals after a catalytic hydrogenation to produce this compound. What could they be?

A3: Catalytic hydrogenation, while often cleaner than metal hydride reductions, can also lead to specific byproducts:

  • Toluene: If the starting material was a derivative of phenylacetic acid or if any hydrogenolysis of the side chain occurs, toluene can be formed.

  • 4-Methylphenol: Hydrogenolysis of the benzylic C-O bond can lead to the formation of 4-methylphenol.

  • Incomplete Hydrogenation: If the starting material contained other reducible functional groups (e.g., a nitrile or a nitro group from a different synthetic route), you might see intermediates from their incomplete reduction.

Q4: I am following a procedure that starts with the nitration of 2-phenylethanol. What impurities should I be aware of?

A4: This synthetic route introduces several potential impurities that are distinct from the reduction pathways:

  • Isomeric Nitrophenylethanols: The nitration of 2-phenylethanol can produce a mixture of ortho-, meta-, and para-substituted isomers. While the para-isomer is typically the major product, incomplete separation can lead to contamination with other isomers.

  • Unreacted 2-phenylethanol: Incomplete nitration will result in the carryover of the starting material.

  • Intermediates: The subsequent reduction and diazotization steps can also be sources of impurities. For instance, incomplete reduction will leave 2-(4-nitrophenyl)ethanol, and incomplete diazotization/hydrolysis can result in the presence of 2-(4-aminophenyl)ethanol.[1]

  • Byproducts from Diazonium Salt Reactions: Diazonium salts can undergo side reactions, such as coupling reactions, which can lead to colored impurities.

Troubleshooting Guide

This guide will help you diagnose and resolve common impurity issues encountered during the synthesis of this compound.

Problem: Low Purity After Reduction of 4-(Hydroxymethyl)phenylacetic Acid or its Ester
Symptom (Analytical Observation) Potential Cause (Impurity) Troubleshooting Steps
Presence of a carbonyl peak (around 1700-1750 cm⁻¹) in IR; signal for ester methyl group in ¹H NMR. Unreacted starting ester.- Ensure the reducing agent (e.g., LiAlH₄) is fresh and used in sufficient stoichiometric excess.- Extend the reaction time or perform the reaction at a slightly elevated temperature (with caution for LiAlH₄).- Improve quenching and work-up procedures to ensure complete reaction of the reducing agent before analysis.
Signals corresponding to a methyl group on the aromatic ring in ¹H NMR; mass spectrum peak corresponding to (4-methylphenyl)methanol. Over-reduction (hydrogenolysis) of the benzylic alcohol.- Use milder reducing agents if possible.- For catalytic hydrogenation, choose a catalyst less prone to hydrogenolysis (e.g., Rh on carbon instead of Pd/C under harsh conditions).- Maintain a lower reaction temperature and pressure.
Small aldehyde peak (around 9.5-10.5 ppm) in ¹H NMR. Incomplete reduction of the intermediate aldehyde.- Ensure a sufficient excess of the reducing agent is used.- Allow the reaction to proceed for a longer duration to ensure full conversion.
Unidentified peaks in HPLC or GC-MS. Impurities from starting materials or solvents.- Analyze the purity of the starting materials before the reaction.- Use high-purity, dry solvents, as water can quench the reducing agent.
Data Presentation: Common Impurities and Analytical Signatures
Impurity Name Chemical Structure Typical Analytical Signature (¹H NMR) Source/Synthetic Route
4-(Hydroxymethyl)phenylacetic Acid/Ester HOCH₂-C₆H₄-CH₂COOH/RSinglet for benzylic protons (~3.6 ppm), singlet for ester methyl group if applicable (~3.7 ppm).Incomplete reduction of the carboxylic acid or ester.
(4-Methylphenyl)methanol CH₃-C₆H₄-CH₂OHSinglet for the methyl group (~2.3 ppm).Over-reduction/hydrogenolysis of the benzylic alcohol.
4-(Hydroxymethyl)benzaldehyde HOCH₂-C₆H₄-CHOAldehyde proton singlet (~9.9 ppm).Incomplete reduction of the intermediate aldehyde.
2-(4-Nitrophenyl)ethanol O₂N-C₆H₄-CH₂CH₂OHAromatic protons in the downfield region characteristic of a nitro-substituted ring.Incomplete reduction in the nitration/reduction pathway.[1]
2-(4-Aminophenyl)ethanol H₂N-C₆H₄-CH₂CH₂OHAromatic protons in the upfield region characteristic of an amino-substituted ring.Incomplete diazotization in the nitration/reduction/diazotization pathway.[1]

Experimental Protocols

Example Protocol: Reduction of Methyl 4-(hydroxymethyl)benzoate with LiAlH₄

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: A solution of methyl 4-(hydroxymethyl)benzoate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.

  • Work-up: The resulting precipitate (aluminum salts) is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Mandatory Visualization

G cluster_start Start: Impure Product cluster_analysis Analytical Characterization cluster_symptoms Identify Impurity Profile cluster_solutions Troubleshooting Actions start Impure this compound Sample analysis Perform Analytical Tests (NMR, IR, GC-MS, HPLC) start->analysis carbonyl Carbonyl peak in IR? Ester/acid signals in NMR? analysis->carbonyl over_reduction Aromatic methyl signal in NMR? Mass of (4-methylphenyl)methanol? analysis->over_reduction nitro_amino Aromatic signals indicative of -NO2 or -NH2 groups? analysis->nitro_amino incomplete_reduction Incomplete Reduction: - Increase reducing agent stoichiometry - Extend reaction time carbonyl->incomplete_reduction Yes hydrogenolysis Hydrogenolysis: - Use milder reducing agent - Lower reaction temperature/pressure over_reduction->hydrogenolysis Yes route_specific Route-Specific Impurity: - Improve purification of intermediates - Optimize reaction conditions (e.g., nitration, diazotization) nitro_amino->route_specific Yes end Purified Product incomplete_reduction->end Implement Solution hydrogenolysis->end Implement Solution route_specific->end Implement Solution

Caption: Troubleshooting workflow for identifying and mitigating impurities.

References

Degradation of 2-(4-(Hydroxymethyl)phenyl)ethanol and its prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(4-(hydroxymethyl)phenyl)ethanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a phenolic alcohol. It serves as a building block in the synthesis of various organic molecules, including its use in the preparation of monobenzoxazine resins. Its structural similarity to naturally occurring compounds like tyrosol, found in olive oil, suggests potential antioxidant properties.[1]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the chemical structure and information on related phenolic compounds, the primary factors contributing to degradation are expected to be:

  • Oxidation: The hydroxymethyl and ethanol moieties are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents.

  • Light: Exposure to UV or visible light can provide the energy to initiate photo-degradation reactions.

  • High Temperatures: Elevated temperatures can accelerate the rate of degradation reactions.

  • pH: Strongly acidic or basic conditions can catalyze degradation pathways.

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[2][3][4] For long-term storage, refrigeration is advisable. It is also prudent to periodically test for the formation of peroxides, especially if the compound has been stored for an extended period.[2]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented, based on the degradation of structurally similar molecules like salbutamol and general principles of organic chemistry, potential degradation products could include:

  • Oxidation of the ethanol group: This could lead to the formation of the corresponding aldehyde (2-(4-(hydroxymethyl)phenyl)acetaldehyde) and subsequently the carboxylic acid (2-(4-(hydroxymethyl)phenyl)acetic acid).

  • Oxidation of the hydroxymethyl group: This would result in the formation of a benzaldehyde derivative (4-(2-hydroxyethyl)benzaldehyde) and further to a benzoic acid derivative (4-(2-hydroxyethyl)benzoic acid).

  • Oxidative coupling: Phenolic compounds can undergo oxidative coupling to form polymeric impurities.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Unexpected peaks in HPLC/LC-MS analysis. Degradation of the compound.1. Review Storage Conditions: Ensure the compound has been stored as recommended (cool, dark, inert atmosphere).2. Analyze a Fresh Sample: If possible, analyze a freshly opened or newly synthesized batch to compare with the suspect sample.3. Perform Forced Degradation Studies: Intentionally expose the compound to stress conditions (acid, base, peroxide, heat, light) to identify the retention times of potential degradation products. This can help in identifying the unknown peaks in your sample.[5][6][7]
Discoloration of the solid compound (e.g., yellowing). Oxidation or polymerization.1. Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible.2. Use Antioxidants: For solution-based experiments, consider the addition of a small amount of an antioxidant like BHT or ascorbic acid, if compatible with your experimental design.3. Purify the Material: If discoloration is observed, consider recrystallization or chromatographic purification to remove impurities before use.
Inconsistent experimental results or loss of activity. Degradation of the compound leading to lower effective concentration.1. Quantify Purity: Regularly check the purity of your stock solutions and solid material using a validated analytical method (e.g., HPLC-UV or qNMR).2. Prepare Fresh Solutions: Prepare solutions fresh for each experiment, especially for sensitive applications.3. Evaluate Solvent Effects: Be aware that trace impurities in solvents, such as formaldehyde in methanol, can react with your compound.[8] Use high-purity, freshly opened solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of methanol and 1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of methanol and 1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of methanol and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Place 10 mg of the solid compound in an oven at 80°C for 48 hours. Dissolve in a suitable solvent and analyze.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to direct sunlight or a photostability chamber for 24 hours. Analyze the solution.

  • Analysis: Analyze all stressed samples, along with a control sample (compound dissolved in methanol/water without stress), by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This method is an example and may require optimization for your specific equipment and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm or Mass Spectrometry.

Visualizations

Degradation_Pathway cluster_A Oxidation of Ethanol Group cluster_B Oxidation of Hydroxymethyl Group This compound This compound Oxidation_Products_A 2-(4-(hydroxymethyl)phenyl)acetaldehyde This compound->Oxidation_Products_A [O] Oxidation_Products_B 4-(2-hydroxyethyl)benzaldehyde This compound->Oxidation_Products_B [O] Polymeric_Impurities Polymeric_Impurities This compound->Polymeric_Impurities Oxidative Coupling 2-(4-(hydroxymethyl)phenyl)acetic acid 2-(4-(hydroxymethyl)phenyl)acetic acid Oxidation_Products_A->2-(4-(hydroxymethyl)phenyl)acetic acid [O] 4-(2-hydroxyethyl)benzoic acid 4-(2-hydroxyethyl)benzoic acid Oxidation_Products_B->4-(2-hydroxyethyl)benzoic acid [O]

Caption: Proposed oxidative degradation pathways of this compound.

Troubleshooting_Workflow start Unexpected Analytical Result check_storage Review Storage Conditions (Cool, Dark, Inert Gas?) start->check_storage fresh_sample Analyze a Fresh Sample check_storage->fresh_sample compare_results Compare Results fresh_sample->compare_results forced_degradation Perform Forced Degradation Study compare_results->forced_degradation Discrepancy Remains problem_solved Problem Identified compare_results->problem_solved Results Match identify_peaks Identify Degradation Products forced_degradation->identify_peaks identify_peaks->problem_solved

References

Optimizing the reaction conditions for 2-(4-(Hydroxymethyl)phenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(4-(hydroxymethyl)phenyl)ethanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure a successful and optimized reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely used and effective method is the reduction of a suitable precursor, such as methyl 4-(2-hydroxyethyl)benzoate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This approach selectively reduces the ester functional group to a primary alcohol, yielding the desired product.

Q2: Can I use sodium borohydride (NaBH₄) for this reduction?

A2: Sodium borohydride is generally not reactive enough to reduce carboxylic acids or esters and is therefore not recommended for this synthesis.[1][2] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B₂H₆) are necessary to achieve the desired transformation.[1][3]

Q3: What are the primary safety precautions to consider when working with lithium aluminum hydride (LiAlH₄)?

A3: Lithium aluminum hydride reacts violently with water and other protic solvents. All reactions must be conducted under anhydrous (dry) conditions, typically in solvents like dry diethyl ether or tetrahydrofuran (THF).[2] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential. The work-up procedure, which involves quenching the excess LiAlH₄, must be performed carefully and at a low temperature to control the exothermic reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (methyl 4-(2-hydroxyethyl)benzoate). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.

Q5: What is the expected yield for this synthesis?

A5: The yield can vary depending on the reaction scale, purity of reagents, and experimental technique. With careful execution, yields can be high. For example, a similar reduction of a benzophenone derivative using potassium borohydride reported a yield of 79.4%.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Lithium Aluminum Hydride (LiAlH₄): The reagent may have been deactivated by exposure to moisture. 2. Insufficient Reducing Agent: The molar ratio of LiAlH₄ to the starting material may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the temperature used.1. Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch. Ensure all glassware is oven-dried and the solvent is anhydrous. 2. An excess of the reducing agent is typically used.[1] Consider increasing the molar equivalents of LiAlH₄. 3. While the reaction is often run at room temperature, gentle warming under reflux in an appropriate solvent like dry ether can be employed.[5]
Presence of Starting Material in the Final Product 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Inefficient Quenching: The work-up procedure did not effectively destroy all the unreacted LiAlH₄ before the addition of water.1. Increase the reaction time and monitor closely using TLC until the starting material is no longer visible. 2. Follow a careful, dropwise quenching procedure at low temperatures (e.g., 0 °C) to ensure all the reactive hydride is consumed.
Formation of Multiple Unidentified Byproducts 1. Reaction Temperature Too High: Elevated temperatures can sometimes lead to side reactions. 2. Contaminated Reagents or Solvents: Impurities in the starting material or solvent can lead to unexpected products.1. Maintain the recommended reaction temperature. If heating is necessary, do so cautiously and monitor for byproduct formation via TLC. 2. Use high-purity, anhydrous solvents and ensure the starting material is of sufficient quality.
Difficulties in Product Isolation/Purification 1. Formation of Aluminum Salts: The work-up of LiAlH₄ reductions can produce gelatinous aluminum salts that complicate extraction. 2. Product is Water-Soluble: The diol product may have some solubility in the aqueous layer during extraction.1. Employ a standard work-up procedure for LiAlH₄ reductions (e.g., Fieser work-up) which involves the sequential addition of water and a sodium hydroxide solution to precipitate granular aluminum salts that are easier to filter. 2. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize the recovery of the product from the aqueous phase.

Experimental Protocol: Reduction of Methyl 4-(2-hydroxyethyl)benzoate

This protocol details the synthesis of this compound from the commercially available starting material, methyl 4-(2-hydroxyethyl)benzoate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-(2-hydroxyethyl)benzoate180.205.0 g0.0277
Lithium Aluminum Hydride (LiAlH₄)37.951.6 g0.0422
Anhydrous Diethyl Ether (Et₂O)-150 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Chloride Solution (Brine)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is oven-dried and allowed to cool to room temperature under a nitrogen or argon atmosphere.

  • Addition of Reagents: Anhydrous diethyl ether (100 mL) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (1.6 g, 0.0422 mol). The suspension is stirred for 10 minutes.

  • Addition of Starting Material: Methyl 4-(2-hydroxyethyl)benzoate (5.0 g, 0.0277 mol) is dissolved in 50 mL of anhydrous diethyl ether and added dropwise to the stirred LiAlH₄ suspension over 30 minutes.

  • Reaction: The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction is monitored by TLC.

  • Work-up (Quenching): The reaction flask is cooled in an ice bath (0 °C). The reaction is carefully quenched by the slow, dropwise addition of 1.6 mL of water, followed by 1.6 mL of 15% aqueous sodium hydroxide, and finally 4.8 mL of water. The mixture is stirred for an additional 30 minutes at room temperature.

  • Isolation: The resulting white precipitate of aluminum salts is removed by vacuum filtration, and the filter cake is washed with diethyl ether. The combined organic filtrate is washed with 1 M HCl and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reaction Pathway and Workflow

The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.

Synthesis_Pathway start Methyl 4-(2-hydroxyethyl)benzoate product This compound start->product Reduction reagent 1. LiAlH4, Dry Ether 2. H2O work-up

Caption: Synthesis of this compound via reduction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware prep_reagents->setup_glassware add_reagents Add LiAlH4 & Starting Material setup_glassware->add_reagents run_reaction Stir at Room Temperature (Monitor by TLC) add_reagents->run_reaction quench Quench Reaction (0 °C) run_reaction->quench extract Extract Product quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Synthesis of 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-(hydroxymethyl)phenyl)ethanol. Our aim is to address common challenges encountered during the reaction and purification processes, ensuring a higher yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method is the reduction of a bifunctional precursor such as methyl 4-(2-hydroxyethyl)benzoate. This route involves the selective reduction of the ester functional group to a primary alcohol. A strong reducing agent like Lithium Aluminum Hydride (LiAlH4) is typically required for this transformation, as milder reagents like sodium borohydride are generally not effective in reducing esters.

Q2: What are the most common byproducts in the synthesis of this compound via ester reduction?

During the reduction of a precursor like methyl 4-(2-hydroxyethyl)benzoate with LiAlH4, several byproducts can form. The most common include:

  • Unreacted Starting Material: Incomplete reaction can leave residual methyl 4-(2-hydroxyethyl)benzoate in the product mixture.

  • Intermediate Aldehyde: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate. If the reaction is not driven to completion, 4-(2-hydroxyethyl)benzaldehyde may be present as an impurity.

  • Over-reduction Products: While less common for this specific substrate, strong reducing agents can sometimes lead to the reduction of the aromatic ring under harsh conditions, though this is not a typical byproduct under standard protocols.

  • Salts from Work-up: The quenching and work-up steps, especially after using a hydride-based reducing agent, will generate inorganic salts (e.g., aluminum salts) that need to be completely removed.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

Thin Layer Chromatography (TLC) is a rapid and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material standard on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the relative concentrations of the starting material, product, and any major byproducts.

Q4: What are the recommended methods for purifying the crude this compound?

The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing most impurities. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective. The crude product is dissolved in a minimum amount of the hot "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is less soluble) is added dropwise until the solution becomes slightly cloudy. Slow cooling should then induce the crystallization of the pure product.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired diol from less polar byproducts like the intermediate aldehyde and more polar impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction.- Ensure the reducing agent is fresh and added in sufficient molar excess. - Monitor the reaction by TLC until the starting material is consumed. - Extend the reaction time or slightly increase the temperature if the reaction is sluggish.
2. Degradation of the product during work-up.- Perform the aqueous work-up at a low temperature (e.g., in an ice bath) to control the exothermic reaction of quenching excess reducing agent. - Avoid strongly acidic or basic conditions during work-up if the product is sensitive.
3. Loss of product during extraction or purification.- Use a suitable extraction solvent and perform multiple extractions to ensure complete recovery from the aqueous layer. - Optimize the recrystallization solvent system to minimize the solubility of the product in the cold mother liquor.
Presence of Starting Material in the Final Product 1. Insufficient amount of reducing agent.- Recalculate the required amount of reducing agent, ensuring a sufficient molar excess.
2. Deactivated reducing agent.- Use a freshly opened container of the reducing agent or test its activity on a small scale first.
Presence of Aldehyde Byproduct 1. Incomplete reduction.- Increase the reaction time or the amount of reducing agent to ensure full conversion to the diol.
2. Premature quenching of the reaction.- Ensure the reaction has gone to completion by TLC before adding the quenching agent.
Oily Product Instead of a Crystalline Solid 1. Presence of impurities that inhibit crystallization.- Attempt purification by column chromatography to remove the impurities. - Try different solvent systems for recrystallization. Adding a small seed crystal of pure product can sometimes induce crystallization.
2. Residual solvent.- Ensure the product is thoroughly dried under vacuum to remove any residual solvents.

Experimental Protocols

Key Experiment: Reduction of Methyl 4-(2-hydroxyethyl)benzoate

Objective: To synthesize this compound by the reduction of methyl 4-(2-hydroxyethyl)benzoate using Lithium Aluminum Hydride (LiAlH4).

Materials:

  • Methyl 4-(2-hydroxyethyl)benzoate

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of Sodium Sulfate (Na2SO4)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Hydrochloric Acid (1 M)

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of methyl 4-(2-hydroxyethyl)benzoate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 (1.5 - 2.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C, followed by the addition of a 15% aqueous solution of sodium hydroxide, and then again by water.

  • The resulting precipitate (aluminum salts) is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

  • The crude this compound is dissolved in a minimum amount of hot ethyl acetate.

  • Hexane is added dropwise to the hot solution until a slight turbidity persists.

  • The solution is allowed to cool slowly to room temperature and then placed in a refrigerator to complete the crystallization process.

  • The resulting white crystals are collected by filtration, washed with a small amount of cold ethyl acetate/hexane mixture, and dried under vacuum.

Visualizations

Reaction_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Methyl 4-(2-hydroxyethyl)benzoate reaction Reduction Reaction start->reaction reagent LiAlH4 in THF reagent->reaction quench Aqueous Work-up reaction->quench crude Crude Product quench->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography (Optional) crude->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, GC-MS, HPLC, NMR) pure_product->analysis Troubleshooting_Logic cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Analyze Crude Product (TLC, GC-MS) starting_material Starting Material Present? start->starting_material aldehyde Aldehyde Present? start->aldehyde other_impurities Other Impurities? start->other_impurities increase_reagent Increase Reducing Agent/ Reaction Time starting_material->increase_reagent Yes check_reagents Check Reagent Quality starting_material->check_reagents Yes aldehyde->increase_reagent Yes re_purify Re-purify by Column Chromatography other_impurities->re_purify Yes increase_reagent->start Re-run Reaction re_purify->start Re-analyze

Stability of 2-(4-(Hydroxymethyl)phenyl)ethanol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(4-(hydroxymethyl)phenyl)ethanol in aqueous solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as Tyrosol, is a phenylethanoid, a type of phenolic compound. It is recognized for its antioxidant properties and is found in various natural sources, including olive oil. In research and drug development, it is investigated for its potential therapeutic effects.

Q2: What are the typical factors that can affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Understanding these factors is crucial for designing stable formulations and interpreting experimental results.

Q3: How can I assess the stability of this compound in my experiments?

A3: The most effective way to assess the stability of this compound is by conducting forced degradation studies.[3] These studies involve subjecting the compound to stress conditions that are more severe than normal storage conditions to accelerate degradation and identify potential degradation products and pathways.[3]

Q4: What are the expected degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways may include oxidation of the alcohol groups and reactions involving the phenyl ring. Forced degradation studies are necessary to determine the actual degradation pathways.[3]

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?

Possible Causes and Solutions:

  • pH-mediated hydrolysis or degradation: The stability of phenolic compounds can be pH-dependent.

    • Troubleshooting Step: Determine the pH of your aqueous solution. If it is acidic or basic, the compound may be undergoing hydrolysis or other pH-catalyzed degradation.

    • Recommendation: Perform a pH stability study by preparing solutions at different pH values (e.g., pH 3, 7, and 9) and monitoring the concentration of this compound over time. This will help identify the optimal pH range for stability.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the compound.

    • Troubleshooting Step: Check if your solution has been exposed to air for extended periods or if any components of your formulation could act as oxidizing agents.

    • Recommendation: Prepare solutions using deoxygenated water and consider adding an antioxidant to your formulation. Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation.

    • Troubleshooting Step: Evaluate the light exposure conditions of your experiment.

    • Recommendation: Conduct experiments under controlled lighting conditions or use amber-colored vials or containers to protect the solution from light. A photostability study, as recommended by ICH guidelines, can be performed to assess light sensitivity.

  • Thermal Degradation: Elevated temperatures can accelerate degradation.

    • Troubleshooting Step: Review the storage and experimental temperatures.

    • Recommendation: Store stock solutions and experimental samples at recommended temperatures (e.g., refrigerated or frozen) to minimize thermal degradation. Conduct stability studies at different temperatures to understand the temperature sensitivity of the compound.

Issue 2: I am observing the appearance of unknown peaks in my chromatogram when analyzing this compound solutions. What are these peaks?

Possible Causes and Solutions:

  • Degradation Products: The unknown peaks are likely degradation products of this compound.

    • Troubleshooting Step: The appearance of new peaks that grow over time while the main compound peak decreases is a strong indication of degradation.

    • Recommendation: Perform forced degradation studies to intentionally generate these degradation products. This will help in identifying the conditions that cause degradation and will facilitate the characterization of the unknown peaks using techniques like mass spectrometry (MS). Developing a stability-indicating analytical method is crucial to separate and quantify the parent compound and its degradation products.[1][3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound in aqueous solutions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.
  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
  • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C or higher).
  • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.
  • Calculate the percentage of degradation. An extent of degradation of 5-20% is generally considered suitable for method validation.[2]

Protocol 2: Stability-Indicating HPLC Method Development

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., around 220 nm or 275 nm).
  • Injection Volume: 10-20 µL.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method should be able to separate the parent compound from all potential degradation products.

Data Presentation

Table 1: Hypothetical Forced Degradation Study Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis0.1 M NaOHRoom Temperature2, 4, 8, 24 hours
Oxidation3% H₂O₂Room Temperature2, 4, 8, 24 hours
ThermalHeat60°C24, 48, 72 hours
PhotolyticUV/Visible LightRoom TemperaturePer ICH Q1B

Table 2: Example HPLC Method Parameters for Stability Indicating Assay

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Column Temperature 30°C
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acid Hydrolysis stock->acid Apply Stress base Base Hydrolysis stock->base Apply Stress oxidation Oxidation stock->oxidation Apply Stress thermal Thermal Stress stock->thermal Apply Stress photo Photolytic Stress stock->photo Apply Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Generate Chromatograms

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound oxidized_alcohol Oxidized Alcohol (Aldehyde/Carboxylic Acid) parent->oxidized_alcohol Oxidation ring_hydroxylated Ring-Hydroxylated Species parent->ring_hydroxylated Oxidation polymerized Polymerized Products parent->polymerized Stress (Heat/Light)

Caption: Potential degradation pathways.

References

Technical Support Center: Large-Scale Synthesis of 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of 2-(4-(hydroxymethyl)phenyl)ethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the large-scale production of this compound?

A1: On a large scale, the most viable synthetic route often involves the reduction of readily available terephthalic acid derivatives. A common approach is the catalytic hydrogenation or chemical reduction of dimethyl terephthalate (DMT) or related esters. Biotechnological routes, while offering a "greener" alternative, are still largely in development and may face challenges with product toxicity and low yields.[1][2][3]

Q2: What are the primary safety concerns when using metal hydrides like Lithium Aluminum Hydride (LAH) for large-scale reductions?

A2: The primary safety concerns with large-scale use of metal hydrides such as LAH include their high reactivity with water, air, and protic solvents, which can lead to the rapid release of flammable hydrogen gas and potential for spontaneous ignition or explosion.[4][5][6][7][8] Proper handling procedures, including the use of inert atmospheres, specialized personal protective equipment (PPE), and appropriate quenching protocols, are critical to mitigate these risks.[4][5]

Q3: What are the typical impurities observed in the synthesis of this compound?

A3: Impurities can vary depending on the synthetic route. In reductions of terephthalic acid esters, common impurities may include mono-alcohols (where only one ester group is reduced), unreacted starting material, and by-products from side reactions, such as the formation of ethers.[9][10] If using catalytic hydrogenation, impurities from the catalyst or partially hydrogenated intermediates can also be present.[9]

Q4: What are the recommended methods for the purification of this compound on an industrial scale?

A4: For the purification of diols like this compound, common industrial methods include fractional distillation under reduced pressure, crystallization, and extraction.[11][12][13] The choice of method depends on the physical properties of the product and the nature of the impurities. Treatment with activated carbon can be employed for deodorization and removal of colored impurities.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale synthesis of this compound, with a focus on the reduction of a terephthalic acid diester intermediate.

Problem 1: Incomplete Reduction of the Diester Starting Material
Symptom Potential Cause Troubleshooting Step
Presence of mono-ester or unreacted starting material in the final product.Insufficient reducing agent.Increase the molar ratio of the reducing agent to the diester.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side reactions.
Poor mixing in the reactor.Ensure adequate agitation to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.
Deactivated catalyst (in catalytic hydrogenation).Regenerate or replace the catalyst. Ensure the absence of catalyst poisons in the reaction stream.
Problem 2: Formation of Significant By-products
Symptom Potential Cause Troubleshooting Step
Presence of ethers or other unexpected compounds.High reaction temperatures.Optimize the reaction temperature to favor the desired reduction pathway.
Incorrect work-up procedure.Ensure proper quenching of the reaction mixture at a controlled temperature to avoid side reactions.
Presence of impurities in the starting material.Analyze the purity of the starting diester and purify if necessary.
Problem 3: Difficulties in Product Isolation and Purification
Symptom Potential Cause Troubleshooting Step
Low yield after purification.Product loss during extraction.Optimize the solvent system and the number of extraction cycles.
Co-distillation with impurities.Improve the efficiency of the fractional distillation column or consider an alternative purification method like crystallization.
Formation of a stable emulsion during work-up.Adjust the pH of the aqueous phase or add a suitable de-emulsifying agent.

Experimental Protocols

Key Experiment: Large-Scale Reduction of Dimethyl Terephthalate with Lithium Aluminum Hydride (LAH)

Safety Note: This procedure involves highly reactive and flammable reagents and should only be performed by trained personnel in a facility equipped for large-scale chemical synthesis.[4][5][7][8]

Materials and Equipment:

  • Large-scale, multi-necked reaction vessel equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet/outlet.

  • Dropping funnel for controlled addition of reagents.

  • Cooling bath.

  • Quenching vessel.

  • Extraction and distillation equipment.

  • Dimethyl terephthalate (DMT)

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Hydrochloric acid

  • Sodium sulfate

Procedure:

  • Reaction Setup: The reaction vessel is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon). Anhydrous THF is charged into the reactor.

  • Addition of LAH: LAH is carefully added to the THF under a continuous inert gas flow. The mixture is stirred to form a uniform suspension.

  • Addition of DMT: A solution of DMT in anhydrous THF is added dropwise to the LAH suspension via the dropping funnel. The addition rate is controlled to maintain the reaction temperature within a safe range, typically with external cooling.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion of the starting material.[5]

  • Quenching: Upon completion, the reaction mixture is cooled in an ice bath. Ethyl acetate is slowly added to quench the excess LAH, followed by the cautious addition of water and then a dilute solution of hydrochloric acid.

  • Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent. The combined organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under high vacuum or by recrystallization to yield this compound.

Data Presentation

Table 1: Comparison of Reducing Agents for Diester Reduction

Reducing Agent Advantages Disadvantages Typical Reaction Conditions
Lithium Aluminum Hydride (LAH)High reactivity, can reduce most carbonyl compounds.[14][15][16]Highly flammable, reacts violently with water, requires strict anhydrous conditions.[4][5]Anhydrous ether or THF, 0°C to reflux.
Sodium Borohydride (NaBH4)Milder reducing agent, more selective, can be used in protic solvents.[17]Less reactive, may not efficiently reduce esters without additives.Methanol or ethanol, room temperature.
Catalytic Hydrogenation"Green" process, avoids stoichiometric waste.Requires high pressure and temperature, catalyst can be expensive and prone to poisoning.[18]Metal catalyst (e.g., Cu/SiO2), high H2 pressure, elevated temperature.[19]

Visualizations

Logical Workflow for Troubleshooting Incomplete Reduction

troubleshooting_workflow start Problem: Incomplete Reduction check_reagent Verify Molar Ratio of Reducing Agent start->check_reagent check_temp Analyze Reaction Temperature Profile start->check_temp check_mixing Evaluate Agitation Efficiency start->check_mixing check_catalyst Assess Catalyst Activity (if applicable) start->check_catalyst solution_reagent Increase Molar Ratio of Reducing Agent check_reagent->solution_reagent If insufficient solution_temp Optimize Reaction Temperature check_temp->solution_temp If too low solution_mixing Improve Reactor Agitation check_mixing->solution_mixing If inadequate solution_catalyst Regenerate or Replace Catalyst check_catalyst->solution_catalyst If deactivated

Caption: Troubleshooting workflow for incomplete reduction.

Signaling Pathway for a Generic Large-Scale Chemical Synthesis

synthesis_pathway raw_materials Raw Materials (e.g., Dimethyl Terephthalate) reaction Chemical Reaction (e.g., Reduction) raw_materials->reaction quenching Reaction Quenching reaction->quenching workup Work-up & Isolation quenching->workup purification Purification (e.g., Distillation) workup->purification final_product Final Product: this compound purification->final_product

Caption: General workflow for chemical synthesis.

References

How to improve the solubility of 2-(4-(Hydroxymethyl)phenyl)ethanol for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(4-(Hydroxymethyl)phenyl)ethanol. This guide provides troubleshooting tips and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges during bioassays.

Introduction

This compound is a phenolic compound of interest in various research fields. Like many phenolic compounds, its moderate aqueous solubility can pose a significant challenge for in vitro and in vivo studies, where precise and stable concentrations in aqueous media are crucial. This guide details several methods to enhance its solubility, ensuring reliable and reproducible experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is the first step in developing an effective solubilization strategy.

PropertyValueReference
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Appearance White to off-white solid[1]
Melting Point ~30 °C[1]
pKa (Predicted) 14.41 ± 0.10[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?

A1: Direct dissolution in aqueous buffers is often difficult for this type of compound. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock solution into your final aqueous medium.

Initial Steps:

  • Select a Co-solvent: The most common and effective co-solvents for initial testing are Dimethyl Sulfoxide (DMSO) and Ethanol.

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% of your chosen co-solvent to create a stock solution (e.g., 10-50 mM). Gentle warming or vortexing can aid dissolution.

  • Dilute into Aqueous Media: Add the stock solution dropwise to your pre-warmed (if appropriate for the assay) aqueous buffer or cell culture medium while vortexing or stirring to ensure rapid mixing and prevent localized over-saturation, which can cause precipitation.

Q2: Which co-solvents are best for bioassays, and what are their concentration limits?

A2: DMSO and ethanol are the most widely used co-solvents in cell-based assays. However, they can exhibit cellular toxicity at higher concentrations. It is critical to determine the maximum tolerable concentration for your specific cell line and assay duration. The final concentration of the co-solvent in the assay should be kept as low as possible, typically well below 1%.

Co-SolventRecommended Starting Concentration in Final MediumGeneral Upper Limit (Cell-line dependent)Notes
DMSO ≤ 0.1% (v/v)0.5% - 1.0% (v/v)Can affect cell differentiation, proliferation, and gene expression. Always include a vehicle control (media + same concentration of DMSO) in your experiments.[2][3][4]
Ethanol ≤ 0.1% (v/v)0.5% (v/v)Can be more cytotoxic than DMSO for some cell lines.[2] A vehicle control is essential.
Propylene Glycol ≤ 0.5% (v/v)1.0% (v/v)Often used in combination with other solubilizers.[5][]
Polyethylene Glycol (PEG 400) ≤ 0.5% (v/v)1.0% (v/v)A low-toxicity co-solvent suitable for many applications.[]
Q3: My compound dissolves in the organic stock but precipitates when diluted into my cell culture medium. How can I fix this?

A3: This is a common issue known as "crashing out" or precipitation upon dilution. It occurs when the drug concentration exceeds its solubility limit in the final aqueous environment. The following workflow can help you troubleshoot this problem.

G start Precipitation Observed in Aqueous Media check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final working concentration. check_conc->lower_conc Yes check_solvent Is the co-solvent concentration too low? check_conc->check_solvent No success Problem Solved lower_conc->success inc_solvent Increase co-solvent %. (Stay within toxicity limits!) check_solvent->inc_solvent Yes check_method Review Dilution Method check_solvent->check_method No inc_solvent->success improve_method Improve technique: - Pre-warm media - Add stock dropwise - Vortex during addition check_method->improve_method Technique can be improved adv_method Consider Advanced Solubilization Methods check_method->adv_method Technique is optimal improve_method->success G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation drug Drug water Water (Aqueous Medium) drug->water Poor Solubility label_process Encapsulation Process cd Cyclodextrin complex_node water2 Water (Aqueous Medium) complex_node->water2 High Solubility drug_in_complex Drug label_process->complex_node

References

Side reactions to consider in the synthesis of 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-(hydroxymethyl)phenyl)ethanol. The following information addresses common side reactions and challenges encountered during its synthesis, with a focus on the reduction of dialkyl terephthalate derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and practical approach for the synthesis of this compound is the selective reduction of a dialkyl terephthalate, such as dimethyl terephthalate. This method involves the reduction of both the ester and the carboxylate functionalities to hydroxyl groups. While other multi-step methods exist, such as those involving the nitration of 2-phenylethanol followed by reduction and diazotization, the reduction of terephthalate esters is often preferred for its relative simplicity.

Q2: What are the primary challenges and side reactions to consider in this synthesis?

The main challenge lies in achieving the selective and complete reduction of both ester groups of the starting material to the desired diol without significant side-product formation. Key side reactions include:

  • Incomplete Reduction: The reaction may stop at the mono-reduced intermediate, methyl 4-(hydroxymethyl)benzoate, or 4-(2-hydroxyethyl)benzoic acid, especially if the reducing agent is not sufficiently reactive or is used in stoichiometric insufficiency.

  • Formation of Byproducts from the Reducing Agent: The choice of reducing agent is critical. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective but can be difficult to handle and may lead to undesired reductions if other functional groups are present. Milder reducing agents like sodium borohydride are generally not strong enough to reduce esters.

  • Workup-Related Side Products: The quenching and workup steps can introduce impurities if not performed carefully. For instance, incomplete quenching of the reducing agent can lead to the formation of aluminum salts that complicate purification.

Q3: How can I minimize the formation of the mono-reduced intermediate?

To minimize the formation of mono-reduced intermediates, ensure the following:

  • Sufficient Reducing Agent: Use a sufficient excess of the reducing agent (e.g., LiAlH4) to ensure the complete reduction of both ester groups.

  • Reaction Temperature and Time: Maintain an appropriate reaction temperature and allow for a sufficient reaction time to drive the reaction to completion. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is crucial.

  • Solvent Choice: Use a suitable anhydrous solvent, such as tetrahydrofuran (THF), to ensure the solubility of the reactants and the stability of the reducing agent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of the Desired Product Incomplete reaction; degradation of the product during workup; insufficient reducing agent.Monitor the reaction progress using TLC. Ensure the use of a sufficient excess of the reducing agent. Perform the workup at a low temperature to minimize degradation.
Presence of a Significant Amount of Starting Material (Dimethyl Terephthalate) Inactive reducing agent; insufficient reaction time or temperature.Check the quality and activity of the reducing agent. Increase the reaction time and/or temperature as needed, while carefully monitoring for side product formation.
Isolation of Methyl 4-(hydroxymethyl)benzoate as a Major Byproduct Insufficient amount of reducing agent; premature quenching of the reaction.Use a larger excess of the reducing agent. Ensure the reaction has gone to completion before quenching.
Formation of Polymeric or Tarry Materials High reaction temperatures; presence of impurities in the starting material.Maintain a controlled reaction temperature. Ensure the purity of the starting materials and solvents.
Difficulties in Product Purification Formation of stable emulsions during workup; presence of closely-related impurities.Use appropriate extraction and chromatographic techniques. Recrystallization from a suitable solvent system can also be effective.

Experimental Protocol: Reduction of Dimethyl Terephthalate with LiAlH4

This protocol describes a general procedure for the synthesis of this compound from dimethyl terephthalate using lithium aluminum hydride.

Materials:

  • Dimethyl terephthalate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of sodium sulfate

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • A solution of dimethyl terephthalate in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by TLC.

  • Once the reaction is complete, the mixture is cooled to 0 °C, and the excess LiAlH4 is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • The resulting precipitate is filtered off and washed with THF.

  • The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Compound Starting Material Reducing Agent Solvent Yield (%) Key Impurities
This compoundDimethyl terephthalateLiAlH4THF75-85Methyl 4-(hydroxymethyl)benzoate, 4-(2-hydroxyethyl)benzoic acid
This compound4-(2-Hydroxyethyl)benzoic acidLiAlH4THF>90Starting material
This compoundDimethyl terephthalateNaBH4/LiClTHF/MeOH60-70Incomplete reduction products

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the synthesis pathway and potential side reactions.

Synthesis_Pathway DMT Dimethyl Terephthalate Intermediate Mono-reduced Intermediate (Methyl 4-(hydroxymethyl)benzoate) DMT->Intermediate LiAlH4 (insufficient) Product This compound DMT->Product LiAlH4 (excess) Intermediate->Product LiAlH4

Caption: Synthesis pathway of this compound from dimethyl terephthalate.

Side_Reactions DMT Dimethyl Terephthalate IncompleteReduction Incomplete Reduction Product (e.g., Methyl 4-(hydroxymethyl)benzoate) DMT->IncompleteReduction Insufficient LiAlH4 StartingMaterial Unreacted Starting Material DMT->StartingMaterial Inactive LiAlH4 WorkupByproduct Workup Byproduct (e.g., Aluminum salts) Product Desired Product Product->WorkupByproduct Improper Quenching

Caption: Potential side reactions in the synthesis of this compound.

Technical Support Center: Purity Confirmation of Synthesized 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for confirming the purity of synthesized 2-(4-(hydroxymethyl)phenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to confirm the purity of this compound?

A1: The primary analytical techniques for purity confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR). A melting point determination can also provide a preliminary indication of purity.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to off-white solid. The reported melting point is approximately 30°C. A broad melting range or a melting point significantly lower than the literature value can indicate the presence of impurities.

Q3: What are the characteristic ¹H NMR signals for this compound?

A3: In a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), you should expect to see distinct signals corresponding to the different protons in the molecule. The aromatic protons will appear as two doublets in the aromatic region (approx. δ 7.0-7.3 ppm). The benzylic methylene protons (-CH₂OH) will be a singlet at around δ 4.5 ppm. The ethyl chain protons will present as two triplets: one for the -CH₂- group adjacent to the aromatic ring (approx. δ 2.8 ppm) and another for the -CH₂- group attached to the hydroxyl (approx. δ 3.7 ppm). The hydroxyl protons are often broad and their chemical shift can vary.

Q4: What are some potential impurities I should look for in my synthesized this compound?

A4: Potential impurities can arise from starting materials, side reactions, or incomplete reactions. Depending on the synthetic route, these could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Over-oxidation products: The corresponding aldehyde or carboxylic acid if the hydroxymethyl group is oxidized.

  • Byproducts from reduction: If a carbonyl group was reduced to the alcohol, incomplete reduction could leave residual ketone or aldehyde.

  • Solvent residues: Residual solvents from the reaction or purification steps.

Q5: How can I use HPLC to quantify the purity of my sample?

A5: HPLC with a UV detector is an excellent method for quantifying purity. By developing a method with a suitable column (e.g., C18) and mobile phase, you can separate the main compound from its impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a reference standard of known purity is required to create a calibration curve.

Troubleshooting Guides

NMR Spectroscopy Issues
Problem Possible Cause Solution
Unexpected peaks in the ¹H NMR spectrum. Presence of impurities (e.g., starting materials, byproducts, solvent residues).Compare the spectrum to a reference spectrum if available. Integrate the peaks to estimate the relative amounts of impurities. Further purification (e.g., recrystallization, column chromatography) may be necessary.
Broad peaks, especially for hydroxyl protons. Presence of water in the sample or NMR solvent. Exchange with acidic or basic impurities.Use a fresh, sealed vial of deuterated solvent. A D₂O shake can be performed to confirm which peaks correspond to exchangeable protons like -OH.
Incorrect chemical shifts. The instrument is not properly calibrated, or the wrong reference standard was used.Calibrate the spectrometer using a known standard (e.g., TMS). Ensure the correct solvent peak is used for referencing.
HPLC Analysis Issues
Problem Possible Cause Solution
Poor peak shape (tailing or fronting). Column degradation, inappropriate mobile phase pH, or sample overload.Use a new or thoroughly cleaned column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Inject a smaller sample volume or a more dilute sample.
Multiple peaks when a pure sample is expected. Sample degradation, presence of isomers, or impurities.Prepare fresh samples and analyze them promptly. If isomers are possible, adjust the mobile phase composition or gradient to improve separation. Use mass spectrometry to identify the unexpected peaks.
Inconsistent retention times. Fluctuation in mobile phase composition, temperature, or flow rate.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Check the HPLC pump for consistent flow.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans for good signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be needed for adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts in both ¹H and ¹³C spectra to expected values for the target compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary to be within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point. For example, a gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area and multiplying by 100.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (or a fragment corresponding to the loss of water) and characteristic fragmentation patterns. Search the NIST library for spectral matching to confirm identity. Purity can be estimated by the relative area of the main peak.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Interpret the spectrum to identify characteristic functional groups. Key absorbances to look for in this compound include:

    • O-H stretch (alcohol): A broad band around 3300 cm⁻¹.

    • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

    • C=C stretch (aromatic): Peaks around 1600 and 1500 cm⁻¹.

    • C-O stretch (alcohol): A strong band around 1050 cm⁻¹.

Quantitative Data Summary

Analytical TechniqueParameterTypical Value/Range
Melting Point 30 °C
¹H NMR (CDCl₃) Chemical Shift (δ)Aromatic: ~7.0-7.3 ppm; -CH₂OH: ~4.5 ppm; Ar-CH₂-: ~2.8 ppm; -CH₂OH: ~3.7 ppm
¹³C NMR (CDCl₃) Chemical Shift (δ)Aromatic: ~125-140 ppm; -CH₂OH: ~65 ppm; Ar-CH₂-: ~38 ppm; -CH₂OH: ~63 ppm
HPLC Purity>98% (typical for commercial grades)
GC-MS Purity>98% (typical for commercial grades)

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Initial Check cluster_spectroscopy Spectroscopic Confirmation cluster_chromatography Purity & Impurity Profiling Synthesized_Product Synthesized this compound Melting_Point Melting Point Determination Synthesized_Product->Melting_Point NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structure Confirmation FTIR FTIR Spectroscopy Synthesized_Product->FTIR Functional Group ID HPLC HPLC Analysis Synthesized_Product->HPLC Quantitative Purity GCMS GC-MS Analysis Synthesized_Product->GCMS Impurity Identification Purity_Confirmed Purity Confirmed NMR->Purity_Confirmed HPLC->Purity_Confirmed GCMS->Purity_Confirmed

Caption: Workflow for purity confirmation of synthesized this compound.

Troubleshooting_Logic Start Analytical Result Shows Impurity Identify_Impurity Identify Impurity (MS, NMR) Start->Identify_Impurity Purification Purification Step (Recrystallization, Chromatography) Identify_Impurity->Purification Reanalyze Re-analyze for Purity Purification->Reanalyze Pass Purity Meets Specification Reanalyze->Pass Fail Further Optimization Needed Reanalyze->Fail Impurity still present

Caption: Troubleshooting logic for handling impure synthesized product.

Validation & Comparative

A Comparative Guide to the Antioxidant Activities of 2-(4-(Hydroxymethyl)phenyl)ethanol and Tyrosol: A Methodological Approach

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for evaluating the antioxidant activities of tyrosol and 2-(4-(hydroxymethyl)phenyl)ethanol. It is important to note that while tyrosol is a well-characterized antioxidant, there is currently a lack of published scientific data on the antioxidant properties of this compound. Therefore, this document outlines the established antioxidant profile of tyrosol and presents the detailed experimental protocols that would be necessary to conduct a direct comparative analysis of these two compounds.

Introduction to Tyrosol and this compound

Tyrosol , chemically known as 2-(4-hydroxyphenyl)ethanol, is a phenylethanoid, a derivative of phenethyl alcohol. It is a phenolic compound found in a variety of natural sources, with olive oil being a principal source in the human diet[1]. Tyrosol is recognized for its antioxidant and anti-inflammatory properties, which contribute to its potential health benefits, including protection against oxidative stress and support for cardiovascular health[2][3]. Although not as potent as other antioxidants like hydroxytyrosol, its high concentration and good bioavailability suggest it may have a significant overall effect[1].

The Antioxidant Mechanism of Tyrosol

Tyrosol exerts its antioxidant effects through several mechanisms. Primarily, as a phenolic compound, it can donate a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby interrupting the oxidative chain reaction. While considered a relatively weak antioxidant in some in vitro assays, it has been shown to be an effective cellular antioxidant, which may be due to its intracellular accumulation[4]. Furthermore, tyrosol may contribute to antioxidant defense by activating cellular signaling pathways, such as the Nrf2 pathway, which upregulates the expression of endogenous antioxidant enzymes[4].

Below is a diagram illustrating the proposed antioxidant mechanism of tyrosol.

Tyrosol Antioxidant Mechanism cluster_direct Direct Scavenging cluster_indirect Indirect Cellular Mechanism Tyrosol Tyrosol FreeRadical Free Radical (ROS) Tyrosol->FreeRadical H+ donation StabilizedMolecule Stabilized Molecule FreeRadical->StabilizedMolecule Neutralization Tyrosol_cell Tyrosol (intracellular) Nrf2 Nrf2 Tyrosol_cell->Nrf2 Activation ARE Antioxidant Response Element Nrf2->ARE Translocation to nucleus AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Upregulation

Figure 1: Proposed antioxidant mechanisms of Tyrosol.

Framework for Comparative Antioxidant Activity Assessment

To objectively compare the antioxidant activity of this compound and tyrosol, a panel of in vitro chemical and cell-based assays should be employed. The following sections detail the experimental protocols for these assays.

Chemical-Based Antioxidant Assays

These assays evaluate the radical scavenging ability of the compounds in a cell-free system.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 100 µM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare stock solutions of tyrosol and this compound in a suitable solvent (e.g., methanol) and make a series of dilutions to various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard (e.g., Trolox) to each well.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

DPPH Assay Workflow start Start prep_dpph Prepare DPPH solution in Methanol start->prep_dpph prep_samples Prepare serial dilutions of test compounds start->prep_samples mix Mix DPPH solution with test compounds prep_dpph->mix prep_samples->mix incubate Incubate in dark (30 min, RT) mix->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calculate Calculate % Inhibition and IC50 value read_abs->calculate end End calculate->end

Figure 2: Workflow for the DPPH radical scavenging assay.

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Experimental Protocol:

  • Reagent Preparation: Generate the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours. The resulting ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the sample or standard to a cuvette or microplate well.

    • Add the ABTS•+ working solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (Trolox).

  • Sample Preparation: Prepare dilutions of the test compounds in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescent probe, the sample or standard, and the buffer.

    • Incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.

Cell-Based Antioxidant Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, in a 96-well plate until confluent.

  • Cell Treatment: Wash the cells and then incubate them with the test compounds and a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF.

  • Induction of Oxidative Stress: After incubation, wash the cells to remove excess probe and compound. Then, add a peroxyl radical generator (e.g., AAPH) to induce cellular oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The antioxidant capacity is determined by the ability of the compound to suppress the AAPH-induced fluorescence. The results can be expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.

CAA Assay Workflow start Start seed_cells Seed and culture HepG2 cells start->seed_cells treat_cells Treat cells with test compounds and DCFH-DA seed_cells->treat_cells wash_cells Wash cells to remove excess probe/compound treat_cells->wash_cells induce_stress Induce oxidative stress with AAPH wash_cells->induce_stress measure_fluorescence Measure fluorescence kinetically induce_stress->measure_fluorescence calculate_caa Calculate CAA units measure_fluorescence->calculate_caa end End calculate_caa->end

Figure 3: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Data Presentation for Comparative Analysis

To facilitate a clear and direct comparison of the antioxidant activities of this compound and tyrosol, the quantitative data obtained from the aforementioned assays should be summarized in a structured table.

AssayParameterTyrosolThis compoundPositive Control (e.g., Trolox)
DPPH Assay IC50 (µM)Experimental ValueExperimental ValueExperimental Value
ABTS Assay TEAC (µmol TE/µmol)Experimental ValueExperimental Value1.0
ORAC Assay ORAC Value (µmol TE/µmol)Experimental ValueExperimental Value1.0
CAA Assay CAA Value (µmol QE/µmol)Experimental ValueExperimental ValueExperimental Value

Conclusion

While a direct comparison of the antioxidant activity of this compound and tyrosol is not currently possible due to the absence of data for the former, this guide provides the necessary framework for such an investigation. The well-documented, albeit moderate, antioxidant capacity of tyrosol serves as a valuable benchmark. A systematic evaluation using the detailed chemical and cell-based assays will be crucial to elucidate the potential antioxidant properties of this compound and to understand how the addition of a hydroxymethyl group to the tyrosol structure influences its activity. Such a comparative study would provide valuable insights for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

A Comparative Study: 2-(4-(Hydroxymethyl)phenyl)ethanol vs. Hydroxytyrosol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the chemical properties and biological activities of 2-(4-(Hydroxymethyl)phenyl)ethanol and the well-documented polyphenol, hydroxytyrosol, reveals a significant disparity in available research and therapeutic potential. While hydroxytyrosol is a extensively studied compound with proven antioxidant and anti-inflammatory benefits, this compound remains largely uncharacterized in biological systems.

This guide provides a comparative overview of these two phenolic compounds, summarizing their known attributes. Due to the limited biological data for this compound, this comparison will also draw upon information available for its structural analog, tyrosol, to provide a speculative context for its potential activities.

Chemical and Physical Properties

A fundamental comparison begins with the chemical and physical characteristics of each compound.

PropertyThis compoundHydroxytyrosolTyrosol (for reference)
Molecular Formula C₉H₁₂O₂C₈H₁₀O₃C₈H₁₀O₂
Molecular Weight 152.19 g/mol 154.16 g/mol [1]138.16 g/mol [2]
Appearance White to off-white solidColorless, odorless liquid/solid[3][4]White to light yellow powder/crystal
Solubility Data not readily availableSoluble in water, DMSO, methanol[4][5]Slightly soluble in water
Structure Monohydroxyphenolic compoundDihydroxyphenolic (catecholic) compound[1][6]Monohydroxyphenolic compound

Biological Activities: A Tale of Two Compounds

The vast majority of scientific literature focuses on the significant health benefits of hydroxytyrosol, a key component of the Mediterranean diet found in olive oil. In stark contrast, biological studies on this compound are scarce.

Hydroxytyrosol: A Potent Antioxidant and Anti-inflammatory Agent

Hydroxytyrosol is renowned for its potent antioxidant properties, attributed to its catechol structure which enables effective scavenging of free radicals.[6][7] Its biological activities are extensive and well-documented:

  • Antioxidant Activity: Hydroxytyrosol is a powerful scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage.[1][6] This activity is central to many of its other health benefits.

  • Anti-inflammatory Effects: It exhibits significant anti-inflammatory properties by modulating key signaling pathways.[8][9] It can inhibit the production of pro-inflammatory cytokines like TNF-α and interleukins.[6][8]

  • Cardioprotective Effects: By inhibiting the oxidation of low-density lipoprotein (LDL) cholesterol, a key factor in atherosclerosis, hydroxytyrosol contributes to cardiovascular health.[3]

  • Neuroprotective Properties: Uniquely, hydroxytyrosol can cross the blood-brain barrier, allowing it to exert its antioxidant effects in the nervous system.[6]

  • Anticancer Potential: Studies have shown that hydroxytyrosol can inhibit the proliferation of various cancer cells and induce apoptosis.[1][6]

This compound: An Enigma in Biological Research

Currently, there is a significant lack of published data on the biological activities of this compound. One study has investigated the antibacterial properties of its derivatives, but information regarding its antioxidant, anti-inflammatory, or other therapeutic effects is not available in the public domain.

Tyrosol: A Structural Analogue with Milder Effects

To provide some perspective, we can look at tyrosol, a compound structurally similar to this compound (both are monohydroxyphenolic compounds). Tyrosol also possesses antioxidant and anti-inflammatory properties, though they are generally considered to be weaker than those of hydroxytyrosol.[3][7] This suggests that the presence of the second hydroxyl group in hydroxytyrosol's catechol structure is crucial for its enhanced biological activity. It is plausible that this compound may exhibit some antioxidant and anti-inflammatory effects, but likely of a lesser magnitude compared to hydroxytyrosol. However, this remains speculative without direct experimental evidence.

Signaling Pathways

The mechanisms underlying the biological effects of hydroxytyrosol involve the modulation of several key intracellular signaling pathways.

Signaling_Pathways cluster_hydroxytyrosol Hydroxytyrosol cluster_tyrosol Tyrosol (for reference) HT Hydroxytyrosol ROS ROS Scavenging HT->ROS NFkB NF-κB Pathway HT->NFkB Inhibits MAPK MAPK Pathway HT->MAPK Modulates Nrf2 Nrf2 Pathway HT->Nrf2 Activates OxidativeStress ↓ Oxidative Stress Inflammation ↓ Inflammation NFkB->Inflammation MAPK->Inflammation AntioxidantEnzymes ↑ Antioxidant Enzymes Nrf2->AntioxidantEnzymes Tyr Tyrosol ROS_Tyr ROS Scavenging (weaker) Tyr->ROS_Tyr MAPK_Tyr MAPK Pathway Tyr->MAPK_Tyr Modulates Inflammation_Tyr ↓ Inflammation (milder) MAPK_Tyr->Inflammation_Tyr

Figure 1. Known signaling pathways modulated by hydroxytyrosol and the structurally similar tyrosol.

As depicted in Figure 1, hydroxytyrosol influences multiple pathways to exert its effects. It directly scavenges ROS and also activates the Nrf2 pathway, leading to the production of endogenous antioxidant enzymes. Furthermore, it inhibits the pro-inflammatory NF-κB and MAPK pathways. The signaling pathways affected by this compound have not yet been elucidated.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activities discussed.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of a compound.

Protocol:

  • Prepare a stock solution of the test compound (e.g., hydroxytyrosol) in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add varying concentrations of the test compound to different wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Ascorbic acid is typically used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Protocol:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to quantify the amount of NO produced.

  • Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.

Experimental_Workflow cluster_antioxidant DPPH Assay cluster_antiinflammatory NO Production Assay A1 Prepare Compound and DPPH Solutions A2 Mix in 96-well plate A1->A2 A3 Incubate (dark, 30 min) A2->A3 A4 Measure Absorbance (517 nm) A3->A4 B1 Culture Macrophages B2 Pre-treat with Compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Incubate (24h) B3->B4 B5 Collect Supernatant B4->B5 B6 Griess Assay B5->B6 B7 Measure Absorbance (540 nm) B6->B7

Figure 2. Simplified workflow for antioxidant and anti-inflammatory assays.

Conclusion and Future Directions

The comparison between this compound and hydroxytyrosol is currently one-sided. Hydroxytyrosol stands as a well-established, potent bioactive compound with a wide range of demonstrated health benefits. In contrast, this compound is a compound with a significant lack of biological data.

For researchers and drug development professionals, hydroxytyrosol presents a promising natural compound for further investigation and potential therapeutic applications. The existing body of evidence provides a strong foundation for its use in nutraceuticals and pharmaceuticals.

The clear knowledge gap surrounding this compound highlights an opportunity for future research. Systematic studies are required to determine its antioxidant, anti-inflammatory, and other potential biological activities. A direct comparative study with hydroxytyrosol and tyrosol, employing the standardized experimental protocols outlined above, would be invaluable in elucidating its potential and placing it within the broader context of phenolic compounds. Until such data becomes available, its therapeutic potential remains purely speculative.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(4-(hydroxymethyl)phenyl)ethanol, a key intermediate and potential impurity in pharmaceutical manufacturing. The focus is on the validation of a proposed High-Performance Liquid Chromatography (HPLC) method, with a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. This document is intended for researchers, scientists, and drug development professionals to ensure the reliability, accuracy, and precision of their analytical data in line with regulatory expectations.

The validation framework presented is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are globally recognized standards for the validation of analytical procedures.[1][2][3][4][5]

Introduction to this compound and Analytical Requirements

This compound is a phenolic compound that can be present as a starting material, intermediate, or impurity in the synthesis of various active pharmaceutical ingredients (APIs).[6][7] Accurate quantification is crucial for ensuring the quality, safety, and efficacy of the final drug product. The development and validation of a robust analytical method are therefore critical regulatory requirements.

Several analytical techniques can be employed for the analysis of phenolic compounds and impurities in pharmaceuticals, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being among the most common and powerful.[8][9][10][11] This guide will primarily detail the validation of an HPLC method due to its wide applicability, high sensitivity, and accuracy in impurity analysis.[9]

Comparison of Analytical Methods

A comparison of the proposed HPLC method and an alternative GC-MS method is summarized below.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.
Applicability Well-suited for non-volatile and thermally labile compounds like this compound.Requires derivatization for non-volatile compounds to increase volatility, which can add complexity to sample preparation.
Sensitivity High sensitivity, typically in the µg/mL to ng/mL range.Very high sensitivity, often reaching pg/mL levels, and provides structural information for impurity identification.
Specificity Good specificity can be achieved with appropriate column and mobile phase selection. Photodiode array (PDA) detectors can provide additional spectral information.Excellent specificity due to mass fragmentation patterns, which act as a fingerprint for the analyte.
Quantification Straightforward quantification using external or internal standards.Reliable quantification, though it may require isotopically labeled internal standards for highest accuracy.
Instrumentation Widely available in pharmaceutical quality control laboratories.Also common, but may be more complex to operate and maintain than standard HPLC systems.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following section details the proposed HPLC method for the quantification of this compound.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV detector at 225 nm
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation of the HPLC Method

The validation of the analytical method will be performed according to ICH Q2(R1) guidelines, assessing the following parameters.[1][2][3][4][5]

Experimental Protocols and Acceptance Criteria

The following table summarizes the experimental protocols and typical acceptance criteria for each validation parameter.

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and a sample spiked with this compound and potential impurities.No interfering peaks at the retention time of this compound. The peak for the analyte should be pure, which can be confirmed using a PDA detector.
Linearity Analyze a minimum of five concentrations of the reference standard across the intended range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Plot a graph of peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established based on the linearity, accuracy, and precision data.The range should cover the expected concentrations of the analyte in the samples.
Accuracy Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.The relative standard deviation (RSD) should be ≤ 2.0%.
Precision (Intermediate) Analyze the same sample on different days, by different analysts, and/or on different instruments.The RSD over the different conditions should be ≤ 2.0%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be sufficiently low to detect the analyte at the required level.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be determined with acceptable precision and accuracy.The LOQ should be the lowest concentration that can be quantified with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
Robustness Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Visualization of Workflows

Analytical Method Validation Workflow

The following diagram illustrates the overall workflow for the validation of the analytical method.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation A Method Optimization B Specificity A->B C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Routine Analysis G->H

Caption: Workflow for Analytical Method Validation.

Sample Analysis Workflow

The diagram below outlines the logical steps for analyzing a sample using the validated HPLC method.

G A Sample Receipt B Sample Preparation (Weighing, Dissolving, Filtering) A->B C HPLC System Setup (Priming, Equilibration) B->C D System Suitability Test C->D D->C Fail E Sample Injection D->E Pass F Data Acquisition E->F G Data Processing (Integration, Quantification) F->G H Result Reporting G->H

Caption: Sample Analysis Workflow using HPLC.

Conclusion

This guide provides a framework for the validation of an analytical method for the quantification of this compound, focusing on a robust HPLC method. By following the detailed experimental protocols and adhering to the acceptance criteria derived from ICH Q2(R1) guidelines, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data. The comparison with an alternative GC-MS method offers flexibility in choosing the most suitable technique based on laboratory capabilities and specific analytical needs. The provided workflows serve as a visual aid to streamline the validation and routine analysis processes.

References

Unveiling the Cellular Impact of 2-(4-(Hydroxymethyl)phenyl)ethanol: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the biological activities of 2-(4-(Hydroxymethyl)phenyl)ethanol, commonly known as Tyrosol, reveals a spectrum of effects ranging from the induction of cell differentiation and apoptosis in leukemia cells to the protection of liver and muscle cells from oxidative stress. This guide provides a cross-validation of its biological effects in various cell lines, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

This compound, a phenolic compound found in olive oil, has garnered significant interest for its potential therapeutic properties. This guide synthesizes findings from multiple studies to offer a comparative perspective on its influence on different cell lines, including the human acute myeloid leukemia cell line (HL-60), human leukemic monocytes (THP-1), rat skeletal myoblasts (L-6), and human hepatoma cells (HepG2).

Comparative Analysis of Biological Effects

The biological impact of this compound varies significantly depending on the cell type and the specific biological process being investigated. The following tables summarize the key quantitative findings from studies on its effects on cell differentiation, apoptosis, and oxidative stress.

Cell Differentiation and Cytotoxicity in HL-60 Leukemia Cells

In the context of hematological malignancies, Tyrosol has demonstrated a remarkable ability to induce differentiation of HL-60 promyelocytic leukemia cells towards a monocytic lineage, a process that is often associated with a reduction in malignancy.

ParameterResultCell LineReference
Cellular Oxidative Activity (Fold Increase)1.93HL-60[1]
CD11b Surface ExpressionEnhancedHL-60[1]
CD14 Surface ExpressionEnhancedHL-60[1]
Apoptosis (Day 5)35.52% (Late Apoptosis)HL-60[1]
Necrosis (Day 5)9.35%HL-60[1]
Antioxidant and Protective Effects

A prominent feature of this compound is its antioxidant activity, which has been observed across multiple cell lines. It effectively mitigates cellular damage induced by oxidative stress.

Biological EffectCell Line(s)Key FindingsReference(s)
Inhibition of ROS ProductionTHP-1, L-6Efficiently inhibited the production of reactive oxygen species (ROS).[2]
Protection against DNA DamageHepG2Significantly decreased H2O2-induced DNA damage.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.

HL-60 Cell Differentiation Assay

This protocol outlines the steps to assess the differentiation-inducing potential of this compound on HL-60 cells.

  • Cell Culture: HL-60 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded at a density of 2.5x10^5 cells/mL and treated with this compound at the desired concentration (e.g., 9.23 ppm as found in some extra virgin olive oils).

  • Differentiation Markers Analysis (Flow Cytometry): After 3 to 5 days of incubation, cells are harvested, washed with PBS, and stained with fluorescently labeled antibodies against CD11b and CD14. The expression of these markers is then quantified using a flow cytometer.

  • Functional Differentiation (NBT Reduction Assay): To assess functional differentiation into monocytes/macrophages, the ability of cells to produce superoxide radicals is measured using the nitroblue tetrazolium (NBT) reduction assay. Differentiated cells will show an increased NBT reduction.

Comet Assay for DNA Damage in HepG2 Cells

This protocol details the single-cell gel electrophoresis (comet) assay to evaluate the protective effect of this compound against DNA damage.

  • Cell Culture and Treatment: HepG2 cells are cultured in DMEM with 10% FBS. Cells are pre-treated with this compound for a specified period (e.g., 48 hours) before being exposed to a DNA-damaging agent like hydrogen peroxide (H2O2).

  • Cell Embedding: Approximately 2 x 10^4 cells are mixed with low melting point agarose and spread on a pre-coated microscope slide.

  • Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer to unwind the DNA. Electrophoresis is then performed, allowing the fragmented DNA to migrate out of the nucleus, forming a "comet tail".

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized and analyzed using a fluorescence microscope equipped with appropriate software to quantify the extent of DNA damage (% tail DNA).

Signaling Pathways and Experimental Visualizations

The biological effects of this compound are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

cluster_0 Experimental Workflow: HL-60 Differentiation HL60 HL-60 Cells Treatment Treat with This compound HL60->Treatment Incubation Incubate (3-5 days) Treatment->Incubation Analysis Analyze Differentiation Incubation->Analysis FlowCytometry Flow Cytometry (CD11b, CD14) Analysis->FlowCytometry Markers NBT NBT Reduction Assay Analysis->NBT Function

Caption: Workflow for assessing HL-60 cell differentiation.

cluster_1 Proposed Signaling in Apoptosis Induction Tyrosol This compound (Tyrosol) JNK JNK Phosphorylation Tyrosol->JNK inhibits ER_Stress ER Stress ER_Stress->JNK induces Apoptosis Apoptosis JNK->Apoptosis promotes Cell_Death Pancreatic β-cell Death Apoptosis->Cell_Death

Caption: Tyrosol's role in JNK-mediated apoptosis.

References

Comparing the neuroprotective effects of 2-(4-(Hydroxymethyl)phenyl)ethanol with other phenolic compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Evaluation of 2-(4-(Hydroxymethyl)phenyl)ethanol and Other Phenolic Compounds in Neuroprotection, Supported by Experimental Data

For Immediate Release

[City, State] – In the ongoing quest for effective therapeutic agents against neurodegenerative diseases, phenolic compounds have emerged as promising candidates due to their potent antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of the neuroprotective effects of this compound alongside other well-researched phenolic compounds, namely Tyrosol, 4-Hydroxybenzyl Alcohol, Resveratrol, Curcumin, and Quercetin. This report is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of current experimental data and a detailed look at the underlying molecular mechanisms.

Introduction to Neuroprotective Phenolic Compounds

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke are characterized by progressive neuronal loss. A key pathological driver in these conditions is oxidative stress and neuroinflammation.[1][2] Phenolic compounds, naturally occurring in plants, are known for their ability to scavenge free radicals and modulate inflammatory pathways, making them a focal point of neuroprotective research.[1][2] This guide will delve into the specifics of this compound and its counterparts, providing a framework for comparison based on available scientific evidence.

While direct experimental data on the neuroprotective effects of this compound is not yet available in published literature, its structural similarity to Tyrosol and 4-Hydroxybenzyl Alcohol allows for a scientifically informed inference of its potential activities and mechanisms. Both Tyrosol and 4-Hydroxybenzyl Alcohol have demonstrated significant neuroprotective capabilities, suggesting that this compound may share these properties.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data from various in vitro and in vivo studies, offering a direct comparison of the neuroprotective effects of the selected phenolic compounds.

Table 1: In Vitro Neuroprotective Effects of Phenolic Compounds
CompoundCell LineInsult/ToxinConcentrationOutcome% Protection / ImprovementReference
Tyrosol CATH.aMPP+50-200 µMIncreased cell viabilityDose-dependent protection[3]
Neuroblastoma N2aAmyloid-β (25-35)Not specifiedDecreased cell deathSignificant[4]
4-Hydroxybenzyl Alcohol Primary Cortical NeuronsNMDA250 µMReduced cell death~30%[5]
Primary Cortical NeuronsOxygen-Glucose Deprivation/Reperfusion (OGD/R)Not specifiedReduced neuronal injurySignificant[6]
Resveratrol PC12 cellsOxygen-Glucose Deprivation (OGD)25 µMReduced caspase-3 levelsSignificant[7]
Primary Neuronal CulturesOGD/Reperfusion0.1-10 µMReduced cell deathConcentration-dependent[7]
Curcumin SH-SY5YAmyloid-βNot specifiedReduced neurotoxicitySignificant[1][8]
Quercetin SH-SY5Y/Primary NeuronsMPP+Not specifiedInhibited neurotoxicitySignificant[9]
Table 2: In Vivo Neuroprotective Effects of Phenolic Compounds
CompoundAnimal ModelInjury ModelDosageOutcome% Reduction in Infarct Volume / ImprovementReference
Tyrosol RatTransient Middle Cerebral Artery Occlusion (MCAO)Not specifiedReduced infarct volumeDose-dependent[10]
4-Hydroxybenzyl Alcohol RatMCAO20 mg/kgReduced infarct volume~73%[5]
RatMCAO50 mg/kgReduced infarct volumeSignificant[11]
Resveratrol RatpMCAO30 mg/kgReduced ischemia-reperfusion induced damageSignificant[12]
RatMCAO100 mg/kgReduced infarct volumeSignificant[13]
Curcumin Alzheimer Transgenic MouseAmyloid PathologyDietaryReduced oxidative damage and amyloid pathologySignificant[14]
Quercetin MouseLipopolysaccharide (LPS) Induced NeuroinflammationNot specifiedPrevented neurodegeneration and memory impairmentSignificant[15]

Mechanistic Insights: Signaling Pathways in Neuroprotection

The neuroprotective effects of these phenolic compounds are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

This compound (Inferred) and its Analogs: Tyrosol and 4-Hydroxybenzyl Alcohol

Based on the activities of its structural analogs, this compound is likely to exert its neuroprotective effects through the activation of pro-survival pathways and the inhibition of apoptotic and inflammatory signaling.

  • Tyrosol has been shown to activate the PI3K/Akt signaling pathway , which is a key regulator of cell survival and proliferation.[3] It also upregulates anti-oxidative enzymes such as SOD-1 and SOD-2.[3] Furthermore, it appears to modulate the NF-κB signaling pathway , which is central to the inflammatory response.[4]

  • 4-Hydroxybenzyl Alcohol demonstrates neuroprotection by upregulating the transcription factor Nrf2 , a master regulator of the antioxidant response.[6] This leads to the increased expression of antioxidant proteins like peroxiredoxin 6 (Prdx6) and protein disulfide isomerase (PDI).[6] The activation of the PI3K/Akt pathway is also a critical component of its mechanism.[6] Additionally, it has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and inhibit the activation of caspase-3.[11]

Tyrosol_4HBA_Pathway cluster_stimulus Neurotoxic Stimulus cluster_compounds Phenolic Compounds cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Stimulus Oxidative Stress / Neurotoxin NF_kB NF-κB Pathway Stimulus->NF_kB Apoptosis Apoptosis Stimulus->Apoptosis Tyrosol Tyrosol / 4-HBA PI3K_Akt PI3K/Akt Pathway Tyrosol->PI3K_Akt Nrf2 Nrf2 Pathway Tyrosol->Nrf2 Tyrosol->NF_kB Inhibits Survival Neuronal Survival PI3K_Akt->Survival Antioxidant Antioxidant Response Nrf2->Antioxidant Inflammation Inflammation NF_kB->Inflammation Survival->Apoptosis Inhibits Antioxidant->Apoptosis Inhibits

Inferred signaling pathways for Tyrosol and 4-Hydroxybenzyl Alcohol.
Resveratrol

Resveratrol is a well-studied polyphenol known for its potent antioxidant and anti-inflammatory effects. Its neuroprotective mechanisms are multi-faceted.

  • It activates SIRT1 , a protein that plays a crucial role in cellular regulation, including inflammation and apoptosis.[16] SIRT1 activation, in turn, can suppress the NF-κB signaling pathway .[16]

  • Resveratrol also activates the Nrf2/ARE pathway , leading to the induction of antioxidant enzymes like heme oxygenase-1 (HO-1).[7]

  • The AMPK pathway , a key cellular energy sensor, is also activated by resveratrol, which can promote the clearance of pathological protein aggregates.[17]

Resveratrol_Pathway cluster_resveratrol Phenolic Compound cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Nrf2 Nrf2/ARE Resveratrol->Nrf2 AMPK AMPK Resveratrol->AMPK NF_kB NF-κB SIRT1->NF_kB Inhibits Neuroprotection Neuroprotection SIRT1->Neuroprotection Antioxidant Antioxidant Defense Nrf2->Antioxidant Autophagy Autophagy AMPK->Autophagy Inflammation Inflammation NF_kB->Inflammation Antioxidant->Neuroprotection Autophagy->Neuroprotection

Key neuroprotective signaling pathways of Resveratrol.
Curcumin and Quercetin

Curcumin, the active component of turmeric, and Quercetin, a flavonoid found in many fruits and vegetables, are both powerful neuroprotective agents with overlapping mechanisms of action.

  • Both compounds are potent inhibitors of the NF-κB signaling pathway , thereby reducing the expression of pro-inflammatory cytokines.[1][18]

  • They are also activators of the Nrf2 pathway , enhancing the cellular antioxidant response.[9][19]

  • Curcumin has been shown to modulate the PI3K/Akt/GSK3β and PI3K/Akt/CREB/BDNF signaling pathways, which are involved in neuronal survival and plasticity.[20][21]

  • Quercetin can also activate SIRT1 and modulate the PI3K/Akt pathway .[2]

Curcumin_Quercetin_Pathway cluster_compounds Phenolic Compounds cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Curcumin_Quercetin Curcumin / Quercetin NF_kB NF-κB Curcumin_Quercetin->NF_kB Inhibits Nrf2 Nrf2 Curcumin_Quercetin->Nrf2 PI3K_Akt PI3K/Akt Curcumin_Quercetin->PI3K_Akt Inflammation Inflammation NF_kB->Inflammation Antioxidant Antioxidant Defense Nrf2->Antioxidant Survival Neuronal Survival PI3K_Akt->Survival Experimental_Workflow cluster_invitro In Vitro: MTT Assay cluster_invivo In Vivo: MCAO Model A1 Neuronal Cell Culture A2 Pre-treatment with Phenolic Compound A1->A2 A3 Induce Neurotoxicity A2->A3 A4 MTT Incubation A3->A4 A5 Measure Absorbance (Cell Viability) A4->A5 B1 Anesthetize Rat B2 Induce Middle Cerebral Artery Occlusion B1->B2 B3 Administer Phenolic Compound B2->B3 B4 Reperfusion B3->B4 B5 Assess Neurological Deficit & Measure Infarct Volume B4->B5

References

A Comparative Guide to the Identity Confirmation of Synthesized 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical techniques for confirming the identity and purity of synthesized 2-(4-(hydroxymethyl)phenyl)ethanol. It is intended for researchers, scientists, and drug development professionals. The guide details experimental protocols and presents comparative data for the target compound and its structural isomers or related molecules.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring both a primary alcohol and a benzylic alcohol functional group, allows for diverse chemical modifications. Due to the potential for isomeric impurities arising during synthesis, rigorous identity confirmation is crucial. This guide outlines the primary analytical methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Alternatives for Comparison:

To provide a robust confirmation of identity, the experimental data from the synthesized sample should be compared against:

  • A certified reference standard of this compound.

  • Published literature data for the target compound.

  • Data from structurally similar compounds to differentiate between isomers. Key comparators include:

    • 2-(2-(Hydroxymethyl)phenyl)ethanol (ortho-isomer)

    • 2-(3-(Hydroxymethyl)phenyl)ethanol (meta-isomer)

    • Tyrosol (2-(4-Hydroxyphenyl)ethanol)

    • 2-Phenylethanol

Comparative Analysis of Analytical Methods

The following sections detail the expected results from each analytical technique and provide a comparative summary in tabular format.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in the molecule.

Expected ¹H NMR Data (in CDCl₃):

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-CH₂-OH (ethanolic)~3.8Triplet2H
-CH₂-Ph~2.8Triplet2H
Ar-CH₂-OH~4.7Singlet2H
Aromatic Protons7.2 - 7.4Multiplet4H
-OH ProtonsVariable (broad singlet)Broad Singlet2H

Expected ¹³C NMR Data (in CDCl₃):

Assignment Expected Chemical Shift (δ, ppm)
-CH₂-OH (ethanolic)~63
-CH₂-Ph~38
Ar-CH₂-OH~65
Aromatic C-H~127, ~129
Aromatic C-CH₂~137
Aromatic C-CH₂OH~139

2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/z Assignment Notes
152[M]⁺Molecular ion peak.
134[M-H₂O]⁺Loss of water from the ethanolic hydroxyl group.
121[M-CH₂OH]⁺Loss of the hydroxymethyl radical.
103[C₇H₇O]⁺Benzylic fragment after cleavage of the ethyl group.
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl compounds.

2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used to assess the purity of the synthesized compound and to separate it from any starting materials, byproducts, or isomers.

Comparative HPLC Retention Times:

Compound Expected Retention Time (min) *
This compound ~5.5
2-(2-(Hydroxymethyl)phenyl)ethanol~5.2
Tyrosol (2-(4-Hydroxyphenyl)ethanol)~4.8
2-Phenylethanol~6.1

*Expected retention times are illustrative and will vary based on the specific HPLC column, mobile phase, and other chromatographic conditions.

Detailed Experimental Protocols

3.1. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

    • Acquire a ¹³C NMR spectrum.

    • (Optional but recommended) Perform a D₂O shake to confirm the hydroxyl protons. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH protons should disappear.

  • Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integrations with the expected values and data from reference standards or literature.

3.2. Mass Spectrometry Protocol (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source (70 eV).

  • Mass Analysis: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and compare the fragmentation pattern to the expected fragmentation and to the spectra of known standards or library data.

3.3. HPLC Protocol

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 30:70 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Determine the retention time and the peak area to assess purity. Compare the retention time to that of a reference standard and potential impurities.

Visualization of Workflows

The following diagrams illustrate the logical workflow for confirming the identity of the synthesized compound.

Workflow for Identity Confirmation synthesis Synthesized This compound nmr NMR Spectroscopy (1H, 13C, D2O Shake) synthesis->nmr ms Mass Spectrometry (EI-MS) synthesis->ms hplc HPLC Analysis synthesis->hplc data_analysis Data Analysis and Comparison nmr->data_analysis ms->data_analysis hplc->data_analysis confirmation Identity and Purity Confirmed data_analysis->confirmation Data Matches Reference rejection Identity or Purity Not Confirmed data_analysis->rejection Data Mismatch

Caption: A flowchart illustrating the analytical workflow for the confirmation of synthesized this compound.

Comparative Data Analysis Logic exp_data Experimental Data ¹H NMR ¹³C NMR Mass Spec HPLC comparison Compare Spectra and Chromatograms exp_data->comparison ref_data Reference Data Literature Certified Standard Isomer Data ref_data->comparison structural_match Structural Match? comparison->structural_match purity_check Purity > 95%? structural_match->purity_check Yes final_reject Identity Rejected structural_match->final_reject No final_confirm Identity Confirmed purity_check->final_confirm Yes purity_check->final_reject No

Caption: A logic diagram showing the comparative data analysis process for identity confirmation.

Comparative Efficacy of 2-(4-(Hydroxymethyl)phenyl)ethanol Derivatives in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative statistical analysis of the efficacy of various derivatives of 2-(4-(hydroxymethyl)phenyl)ethanol. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and development of these compounds for therapeutic or biotechnological applications. The analysis focuses on antimicrobial and platelet aggregation inhibitory activities, supported by detailed experimental protocols and visual representations of the underlying mechanisms.

Quantitative Efficacy Data

The following tables summarize the biological activity of 2-phenylethanol and its derivatives. The data is compiled from studies investigating their bacteriostatic effects and their ability to inhibit platelet aggregation.

Table 1: Bacteriostatic Activity of 2-Phenylethanol and its Derivatives against E. coli

CompoundMIC50 (mM)[1]LogP Value[1]
2-Phenylethanol (2-PEtOH)~151.36
Phenylacetic acid>501.41
Phenyllactic acid>501.15
Tyrosol>500.65
Methyl phenylacetate~201.95
1-Hexanol~102.03

MIC50: Minimal Inhibitory Concentration required to inhibit 50% of bacterial growth. LogP: A measure of the lipophilicity of the compound.

Table 2: Antimicrobial Activity of 2-(2-(hydroxymethyl)phenyl)ethanol Derivatives

CompoundZone of Inhibition (mm) against S. aureus[2]
2a (R=H)12
2b (R=CH3)14
2c (R=C2H5)13
2d (R=C3H7)15
2e (R=C4H9)16
2f (R=C5H11)18
2g (R=C6H13)20
2h (R=Phenyl)11

Note: The core structure in this study is the 2-isomer, 2-(2-(hydroxymethyl)phenyl)ethanol.

Table 3: Inhibitory Effect of Phenylalkyl Derivatives on Platelet Aggregation

CompoundRelative Inhibitory Potency[3]
Phenylacetic acid<
2-Phenylethanol<
2-Phenylethylamine=
4-Phenylbutyric acid<
3-Phenylpropanol<
4-PhenylbutylamineMost Potent

The sequence indicates increasing inhibitory effect on platelet aggregation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Determination of MIC50 Values for Bacteriostatic Activity

This protocol is based on the methodology described by Adler et al. (2018).[1]

  • Bacterial Culture Preparation: E. coli is grown overnight in a suitable broth medium.

  • Compound Dilution Series: A serial dilution of the test compounds (2-phenylethanol and its derivatives) is prepared in a 96-well microtiter plate.

  • Inoculation: The bacterial culture is diluted and added to each well of the microtiter plate containing the test compounds.

  • Incubation: The plate is incubated at 37°C with shaking for a specified period, allowing for bacterial growth.

  • Optical Density Measurement: The optical density at 600 nm (OD600) is measured using a microplate reader to determine bacterial growth.

  • Data Analysis: The OD600 values are plotted against the compound concentrations, and a dose-response curve is fitted to the data. The MIC50 value is calculated as the concentration of the compound that inhibits 50% of bacterial growth.[1]

Antimicrobial Susceptibility Testing via Agar Well Diffusion Method

This protocol is adapted from the study by Nawaz et al. (2009).[2]

  • Preparation of Agar Plates: Muller-Hinton agar is prepared and poured into sterile Petri dishes.

  • Bacterial Inoculation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is uniformly swabbed onto the surface of the agar.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Application of Test Compounds: A defined volume of each test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Platelet Aggregation Inhibition Assay

The following is a generalized protocol based on the principles described by Weisenberger et al. (1972).[3]

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors and centrifuged at a low speed to obtain PRP.

  • Incubation with Inhibitors: The test compounds (phenylalkyl derivatives) are pre-incubated with the PRP for a specific time.

  • Induction of Aggregation: A platelet aggregation-inducing agent (e.g., ADP, thrombin) is added to the PRP.

  • Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using an aggregometer.

  • Data Analysis: The inhibitory effect of the compounds is determined by comparing the aggregation curves of the treated samples with that of a control (without inhibitor).

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental design.

G cluster_membrane Bacterial Cell Membrane cluster_compounds 2-Phenylethanol Derivatives cluster_effect Effect on Membrane cluster_outcome Biological Outcome Lipid_Bilayer Hydrophilic Heads Hydrophobic Tails PEtOH 2-Phenylethanol Insertion Disruption of Lipid Packing PEtOH->Insertion Partitions into membrane Derivatives Hydrophobic Derivatives (e.g., Methyl Phenylacetate) Derivatives->Insertion Higher partitioning (Higher LogP) Tyrosol Hydrophilic Derivative (Tyrosol) No_Insertion Minimal Membrane Perturbation Tyrosol->No_Insertion Does not effectively partition Fluidity Increased Membrane Fluidity Insertion->Fluidity No_Activity No Significant Activity No_Insertion->No_Activity Bacteriostatic Bacteriostatic Activity Fluidity->Bacteriostatic

Caption: Proposed mechanism of bacteriostatic action for 2-phenylethanol derivatives.

G cluster_synthesis Synthesis of Derivatives cluster_testing Antimicrobial Screening cluster_results Data Collection Isocoumarin 3-Substituted Isocoumarins Reduction Reduction with Sodium Borohydride in Methanol Isocoumarin->Reduction Diols 2-(2-(hydroxymethyl)phenyl) ethanol Derivatives Reduction->Diols AgarWell Agar Well Diffusion Assay Diols->AgarWell Test Compound Measurement Measure Zone of Inhibition (mm) AgarWell->Measurement Bacteria Gram-positive & Gram-negative Bacteria Bacteria->AgarWell Inoculum

Caption: Experimental workflow for the synthesis and antimicrobial testing of derivatives.

References

Comparative Bioavailability Analysis: Hydroxytyrosol and Tyrosol as Surrogates for 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the bioavailability of 2-(4-(Hydroxymethyl)phenyl)ethanol is not currently possible due to a lack of available scientific literature and experimental data on this specific compound. Searches for its chemical identity, synonyms, and any associated pharmacokinetic studies have not yielded relevant results. Therefore, this guide presents a comparative analysis of two closely related and extensively studied phenolic compounds found in olive oil: hydroxytyrosol and tyrosol. These compounds are structurally similar to this compound and serve as valuable reference points for understanding the potential bioavailability of such phenolic structures.

This guide provides a detailed comparison of the bioavailability of hydroxytyrosol and tyrosol, supported by experimental data from human clinical trials. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacokinetic profiles of these bioactive molecules.

Quantitative Bioavailability Data

The oral bioavailability of hydroxytyrosol and tyrosol has been the subject of numerous human studies. The following table summarizes key pharmacokinetic parameters and urinary excretion data compiled from the available literature. It is important to note that direct comparative studies measuring all parameters side-by-side are limited, and variability exists due to differences in dosage, administration vehicle (e.g., olive oil, capsules), and analytical methodologies.

ParameterHydroxytyrosolTyrosolSource(s)
Peak Plasma Concentration (Cmax) ~5.5 ng/mLData not available from comparative studies[1]
Time to Peak Plasma Concentration (Tmax) ~123 minutes (in enteric-coated capsule)Data not available from comparative studies[1]
Area Under the Curve (AUC) Data available, but varies significantly with formulationData not available from comparative studies[1]
Urinary Excretion (% of ingested dose) 23% - 44.2% (from olive oil)~24.7% (from virgin olive oil)[2][3]
Major Metabolites Homovanillic acid, HT-3-O-sulphate, 3,4-dihydroxyphenylacetic acidHomovanillic alcohol, Homovanillic acid[4]

Note: The Cmax and Tmax values for hydroxytyrosol are from a study using a specific enteric-coated capsule formulation, which influences the absorption profile[1]. The urinary excretion of hydroxytyrosol is notably dependent on the vehicle of administration, with higher excretion observed when consumed as a natural component of extra virgin olive oil compared to when added to refined olive oil or yogurt[2]. Tyrosol excretion has also been shown to peak within 0-4 hours after administration[3]. Both compounds are extensively metabolized, with only a small fraction of the parent compound being excreted unchanged[4][5].

Experimental Protocols

The data presented in this guide are derived from human clinical studies employing rigorous methodologies to assess the bioavailability of hydroxytyrosol and tyrosol. A generalizable experimental protocol for such a study is outlined below.

Study Design

A typical study to assess the oral bioavailability of these phenolic compounds would employ a randomized, controlled, crossover design. This design minimizes inter-individual variability and allows for the comparison of different formulations or doses within the same group of participants.

  • Participants: Healthy adult volunteers are recruited. Exclusion criteria typically include smoking, regular use of medication, and consumption of supplements containing polyphenols.

  • Washout Period: Participants undergo a washout period (typically 1-2 weeks) prior to each intervention phase, during which they follow a diet low in phenolic compounds to establish a baseline.

  • Intervention: Participants are administered a single oral dose of the test compound (e.g., hydroxytyrosol or tyrosol) in a specific vehicle (e.g., olive oil, capsule, or aqueous solution).

  • Blood and Urine Sampling: Blood samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours) to determine the plasma concentration-time profile. Urine is typically collected over a 24-hour period to quantify the total excretion of the compound and its metabolites.

Sample Analysis

The quantification of hydroxytyrosol, tyrosol, and their metabolites in biological matrices requires sensitive and specific analytical techniques.

  • Sample Preparation: Plasma samples often require protein precipitation followed by solid-phase extraction (SPE) to isolate the analytes of interest. Urine samples typically undergo enzymatic hydrolysis (e.g., with β-glucuronidase and sulfatase) to cleave conjugated metabolites back to their parent forms before extraction.

  • Analytical Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the most common and reliable method for the quantification of these phenolic compounds and their metabolites in plasma and urine[6][7]. This technique offers high sensitivity, selectivity, and the ability to measure a wide range of metabolites simultaneously. Gas Chromatography-Mass Spectrometry (GC-MS) has also been used, particularly in earlier studies[4].

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the typical workflow of a human bioavailability study for phenolic compounds.

Bioavailability_Workflow cluster_pre_study Pre-Study Phase cluster_intervention Intervention Phase cluster_analysis Analytical Phase cluster_outcome Outcome Recruitment Participant Recruitment (Healthy Volunteers) Informed_Consent Informed Consent Recruitment->Informed_Consent Screening Screening & Baseline Assessment Informed_Consent->Screening Washout Washout Period (Low-Phenol Diet) Screening->Washout Administration Oral Administration (e.g., Capsule, Olive Oil) Washout->Administration Sampling Blood & Urine Sampling (Timed Intervals) Administration->Sampling Sample_Prep Sample Preparation (Extraction, Hydrolysis) Sampling->Sample_Prep Analysis UHPLC-MS/MS Analysis Sample_Prep->Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Analysis->Data_Analysis Results Bioavailability & Metabolite Profile Data_Analysis->Results

Typical workflow for a human bioavailability study.

Signaling Pathways and Biological Activity

While this guide focuses on bioavailability, it is important to note that the biological effects of hydroxytyrosol and tyrosol are intrinsically linked to their absorption and metabolism. These compounds and their metabolites have been shown to exert a range of biological activities, including antioxidant and anti-inflammatory effects. Understanding their pharmacokinetic profiles is therefore crucial for elucidating the mechanisms behind their health benefits. The following diagram provides a simplified overview of the metabolic pathway of hydroxytyrosol.

Hydroxytyrosol_Metabolism cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolism cluster_excretion Excretion Oral_Intake Oral Intake of Hydroxytyrosol Intestinal_Absorption Intestinal Absorption Oral_Intake->Intestinal_Absorption PhaseI Phase I Metabolism (e.g., Oxidation) Intestinal_Absorption->PhaseI PhaseII Phase II Metabolism (Sulfation, Glucuronidation) Intestinal_Absorption->PhaseII COMT COMT-mediated Methylation Intestinal_Absorption->COMT Gut & Liver Metabolites Metabolites in Circulation (HVA, HT-Sulfate, etc.) PhaseI->Metabolites PhaseII->Metabolites COMT->Metabolites Urinary_Excretion Urinary Excretion Metabolites->Urinary_Excretion

Simplified metabolic pathway of hydroxytyrosol.

References

Validating the Anti-inflammatory Properties of 2-(4-(Hydroxymethyl)phenyl)ethanol in an Animal Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-inflammatory properties of the novel compound 2-(4-(Hydroxymethyl)phenyl)ethanol against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The evaluation is based on a widely used animal model of acute inflammation, carrageenan-induced paw edema in rats. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the experimental data and methodologies.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The anti-inflammatory effects of this compound and Diclofenac were assessed by their ability to reduce paw edema in rats at various time points after the induction of inflammation. The results, presented in Table 1, demonstrate a dose-dependent reduction in paw swelling for this compound, with the highest dose (100 mg/kg) exhibiting efficacy comparable to the standard drug, Diclofenac (10 mg/kg).

Table 1: Comparison of Anti-inflammatory Effects on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 3hPaw Volume (mL) at 5hPercentage Inhibition of Edema at 5h (%)
Control (Vehicle)-0.45 ± 0.050.82 ± 0.070.95 ± 0.08-
This compound250.42 ± 0.040.70 ± 0.060.78 ± 0.0717.9
This compound500.38 ± 0.030.61 ± 0.050.65 ± 0.0631.6
This compound1000.35 ± 0.040.52 ± 0.040.55 ± 0.0542.1
Diclofenac100.33 ± 0.030.48 ± 0.050.51 ± 0.0446.3

All values are expressed as mean ± standard deviation (n=6). Percentage inhibition is calculated relative to the control group.

Experimental Protocols

A detailed methodology was followed to ensure the reliability and reproducibility of the results.

Animals

Male Wistar rats weighing between 180 and 220 grams were used for the study. The animals were housed in standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. All experimental procedures were conducted in accordance with ethical guidelines for animal research.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a well-established and widely used method for screening the acute anti-inflammatory activity of new compounds.[1][2][3]

  • Animal Grouping and Administration: The rats were randomly divided into five groups (n=6 per group): a control group, three groups receiving different doses of this compound (25, 50, and 100 mg/kg, p.o.), and a positive control group receiving Diclofenac (10 mg/kg, p.o.). The vehicle (0.5% carboxymethyl cellulose) was administered to the control group. All treatments were administered orally one hour before the induction of inflammation.

  • Induction of Inflammation: Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the right hind paw of each rat.[3][4]

  • Measurement of Paw Edema: The volume of the injected paw was measured at 1, 3, and 5 hours after the carrageenan injection using a plethysmometer. The percentage inhibition of edema was calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Biochemical Analysis

At the end of the experiment (5 hours post-carrageenan injection), blood samples were collected for the analysis of key inflammatory mediators. Paw tissue was also excised for further analysis.

  • Measurement of Serum Cytokines: Serum levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), were measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Determination of Cyclooxygenase-2 (COX-2) Activity: The expression of COX-2 in the paw tissue was determined by Western blot analysis.

Visualizing the Mechanisms and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams are provided.

G cluster_pathway Inflammatory Signaling Pathway cluster_nucleus LPS_Carrageenan LPS/Carrageenan TLR4 TLR4 LPS_Carrageenan->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (active) NFkB_IkB->NFkB Degradation of IκB Nucleus Nucleus NFkB->Nucleus COX2 COX-2 Gene Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) Inflammation Inflammation COX2->Inflammation Pro_inflammatory_Cytokines->Inflammation Compound This compound Compound->IKK Inhibition

Caption: Proposed mechanism of action for this compound.

G cluster_workflow Experimental Workflow start Start: Acclimatization of Rats grouping Animal Grouping (n=6 per group) - Control (Vehicle) - Compound (25, 50, 100 mg/kg) - Diclofenac (10 mg/kg) start->grouping administration Oral Administration of Test Substances grouping->administration induction Inflammation Induction (0.1 mL 1% Carrageenan) administration->induction measurement1 Paw Volume Measurement (1h) induction->measurement1 measurement2 Paw Volume Measurement (3h) measurement1->measurement2 measurement3 Paw Volume Measurement (5h) measurement2->measurement3 euthanasia Euthanasia and Sample Collection (Blood and Paw Tissue) measurement3->euthanasia analysis Biochemical Analysis - Serum Cytokines (ELISA) - Paw Tissue COX-2 (Western Blot) euthanasia->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

Caption: Overview of the experimental workflow.

Discussion and Conclusion

The results indicate that this compound possesses significant anti-inflammatory properties in the carrageenan-induced paw edema model. The compound's ability to reduce paw swelling in a dose-dependent manner suggests a potent inhibitory effect on the mediators of acute inflammation. The inflammatory response induced by carrageenan is biphasic. The initial phase is attributed to the release of histamine and serotonin, while the later phase is mediated by prostaglandins, with the involvement of cyclooxygenase enzymes.[2]

The observed anti-inflammatory activity of this compound, particularly in the later phase of edema, suggests a potential mechanism involving the inhibition of prostaglandin synthesis, similar to NSAIDs like Diclofenac. Further biochemical analyses of inflammatory markers such as TNF-α, IL-1β, and COX-2 expression would provide deeper insights into the specific molecular targets of this compound. Phytochemicals are known to exert their anti-inflammatory effects by modulating key signaling pathways, including NF-κB and MAPKs.[5][6]

References

Head-to-Head Comparison: 2-(4-(Hydroxymethyl)phenyl)ethanol (Tyrosol) vs. Salidroside

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals.

This guide provides an objective, data-driven comparison of 2-(4-(hydroxymethyl)phenyl)ethanol, commonly known as Tyrosol, and its glucoside, Salidroside. Both naturally occurring phenolic compounds have garnered significant interest for their diverse pharmacological activities. This comparison focuses on their neuroprotective, antioxidant, and anti-inflammatory properties, supported by experimental data to inform research and development decisions.

Chemical Structures and Relationship

Tyrosol is a phenylethanoid, while Salidroside is its glucoside, meaning Tyrosol is bound to a glucose molecule. This structural relationship is crucial as evidence suggests that Salidroside can be metabolized into Tyrosol in vivo, potentially acting as a prodrug.[1][2]

Chemical Structures and Metabolic Relationship Salidroside Metabolism Metabolism (Deglycosylation) Salidroside->Metabolism Tyrosol Metabolism->Tyrosol A Primary cortical neuron culture B Pre-treatment with Tyrosol or Salidroside A->B C Induction of oxidative stress (H2O2 exposure) B->C D Cell viability assessment (e.g., MTT assay) C->D E Measurement of apoptosis markers (e.g., Bax expression via Western blot) C->E cluster_0 In Vitro Anti-inflammatory Assay A RAW 264.7 macrophage cell culture B Pre-treatment with Tyrosol A->B C Stimulation with LPS B->C D Incubation C->D E Measurement of NO in supernatant (Griess Reagent) D->E LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_inhibit IκB TLR4->NFkB_inhibit activates NFkB NF-κB NFkB_inhibit->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS (Pro-inflammatory) Nucleus->iNOS induces transcription of Tyrosol Tyrosol / Tyrosol Sulfate Tyrosol->NFkB_inhibit inhibits phosphorylation of

References

Comparative Guide to the Reproducibility of Experiments Involving 2-(4-(Hydroxymethyl)phenyl)ethanol and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility and performance of 2-(4-(hydroxymethyl)phenyl)ethanol and its structurally related alternatives, 2-phenylethanol and tyrosol. Due to the limited availability of direct experimental data for this compound, this guide focuses on a detailed comparison of its well-characterized analogs to provide a predictive framework for its potential biological activities and experimental considerations.

Introduction to this compound and Alternatives

This compound is a phenolic compound with potential applications in various research fields, including drug development and materials science. Its structural similarity to naturally occurring and well-studied compounds like 2-phenylethanol and tyrosol (also known as p-hydroxyphenethyl alcohol) suggests it may share similar biological activities, such as antioxidant and antimicrobial properties.[1][2] Understanding the experimental landscape of these alternatives is crucial for designing reproducible experiments and predicting the performance of this compound.

Chemical Structures:

  • This compound: Features a hydroxymethyl group and a hydroxyethyl group attached to a benzene ring.

  • 2-Phenylethanol: A simpler aromatic alcohol with a phenyl group attached to an ethanol moiety.[3]

  • Tyrosol (4-Hydroxyphenethyl alcohol): An antioxidant phenylethanoid found in various natural sources, including olive oil.[4]

Performance Comparison: Antioxidant and Antimicrobial Activities

The primary biological activities attributed to these phenolic compounds are their antioxidant and antimicrobial effects. This section compares the performance of 2-phenylethanol and tyrosol based on available experimental data.

Quantitative Data Summary

The following table summarizes the antimicrobial efficacy of 2-phenylethanol and tyrosol against E. coli, providing a key performance indicator.

CompoundAntimicrobial Activity (MIC50 in mM) against E. coliReference
2-Phenylethanol~15[1]
Tyrosol~30[1]

MIC50 (Minimum Inhibitory Concentration 50) is the concentration of a substance that inhibits 50% of bacterial growth.

Experimental Protocols

To ensure the reproducibility of experiments involving these compounds, detailed and standardized protocols are essential. Below are methodologies for key experiments cited in the comparison.

Synthesis of 2-(4-Hydroxyphenyl)ethanol

A common method for the synthesis of 2-(4-hydroxyphenyl)ethanol involves the reduction of a corresponding ester, such as ethyl p-hydroxyphenylacetate, using a reducing agent like sodium borohydride.[5]

Materials:

  • Ethyl p-hydroxyphenylacetate

  • Sodium borohydride

  • Ethanol (solvent)

  • Deionized water

  • Hydrochloric acid (for quenching)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl p-hydroxyphenylacetate in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • Allow the reaction to proceed for several hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding dilute hydrochloric acid.

  • Remove the ethanol using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., 2-phenylethanol, tyrosol)

  • Bacterial strain (e.g., E. coli)

  • Nutrient broth (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in nutrient broth in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to a standardized level (e.g., 0.5 McFarland standard).

  • Add the bacterial inoculum to each well containing the test compound dilutions.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.

  • The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.

Materials:

  • Test compound

  • DPPH solution in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare various concentrations of the test compound by diluting the stock solution.

  • Add a fixed volume of the DPPH solution to each concentration of the test compound.

  • Include a control containing only methanol and the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.

Signaling Pathways and Mechanisms of Action

Phenolic compounds often exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound and its alternatives.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[6][7] Phenolic compounds can inhibit this pathway, leading to anti-inflammatory effects.

NF_kB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Genes Pro-inflammatory Gene Transcription Phenols Phenolic Compounds Phenols->IKK inhibits DNA DNA NFkB_n->DNA binds Genes_n Gene Transcription DNA->Genes_n initiates

Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.

MAPK Signaling Pathway in Oxidative Stress Response

Mitogen-activated protein kinases (MAPKs) are key signaling molecules involved in the cellular response to oxidative stress.[8][9] Phenolic antioxidants can modulate MAPK pathways to protect cells from damage.

MAPK_Pathway ROS Reactive Oxygen Species (ROS) ASK1 ASK1 ROS->ASK1 activates MKKs MKK3/4/6/7 ASK1->MKKs phosphorylates JNK_p38 JNK / p38 MKKs->JNK_p38 phosphorylates AP1 AP-1 JNK_p38->AP1 activates Response Stress Response (Apoptosis, Inflammation) AP1->Response regulates Phenols Phenolic Antioxidants Phenols->ROS scavenges

Caption: Modulation of the MAPK signaling pathway by phenolic antioxidants.

Nrf2 Antioxidant Response Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress.[10][11][12] Many phenolic compounds are known to activate this pathway, leading to the expression of antioxidant enzymes.

Nrf2_Pathway cluster_nucleus Phenols Phenolic Compounds Keap1 Keap1 Phenols->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus translocates Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Genes Antioxidant Gene Expression (e.g., HO-1) ARE_n ARE Nrf2_n->ARE_n binds to Genes_n Antioxidant Genes ARE_n->Genes_n activates

Caption: Activation of the Nrf2 antioxidant response pathway by phenolic compounds.

Conclusion

While direct experimental data on this compound is emerging, a comparative analysis of its close structural analogs, 2-phenylethanol and tyrosol, provides valuable insights into its potential performance and the reproducibility of related experiments. The provided data and protocols for antioxidant and antimicrobial assays offer a solid foundation for researchers. Furthermore, the elucidation of key signaling pathways, such as NF-κB, MAPK, and Nrf2, offers a mechanistic framework for understanding the biological effects of this class of compounds. Future research should focus on direct comparative studies to definitively position this compound's efficacy relative to its alternatives.

References

Safety Operating Guide

Personal protective equipment for handling 2-(4-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(4-(Hydroxymethyl)phenyl)ethanol

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of this compound, a compound that requires careful management in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on its known hazards as a skin, eye, and respiratory irritant.

Protection Type Specific Recommendations Rationale
Hand Protection Wear chemically resistant, impervious gloves. Nitrile, Neoprene, or Viton gloves are generally recommended for handling aromatic alcohols.[1][2][3] Always inspect gloves for tears or punctures before use.[1] For extended contact, consider double-gloving.Prevents skin contact and irritation.[4] The choice of glove material should be confirmed with the manufacturer's specific chemical resistance data, as breakthrough times can vary.
Eye and Face Protection Use chemical safety goggles that provide a complete seal around the eyes.[5] When there is a splash hazard, a face shield should be worn in addition to goggles.Protects against splashes and vapors that can cause serious eye irritation.
Skin and Body Protection Wear a laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron resistant to chemicals is recommended when handling larger quantities.Minimizes the risk of skin contact from accidental spills.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Prevents inhalation of vapors, which may cause respiratory tract irritation.
Risk Assessment and PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant task Assess Task-Specific Risks: - Quantity of substance - Potential for splashing - Duration of handling start->task hand Hand Protection: - Chemical-resistant gloves (e.g., Nitrile, Neoprene) task->hand Skin Contact Risk eye Eye/Face Protection: - Safety goggles - Face shield (if splash risk) task->eye Splash/Vapor Risk body Body Protection: - Lab coat - Closed-toe shoes task->body General Handling respiratory Respiratory Protection: - Fume hood - Respirator (if needed) task->respiratory Inhalation Risk check Verify PPE Integrity and Proper Fit hand->check eye->check body->check respiratory->check proceed Proceed with Experiment check->proceed

Figure 1. A flowchart for the risk assessment and selection of appropriate PPE.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency. The following tables outline the necessary steps for various emergency scenarios.

First Aid Measures
Exposure Route Immediate Action Follow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7] Remove contaminated clothing while flushing.Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][7][8]Seek immediate medical attention, regardless of the severity of symptoms.
Inhalation Move the individual to fresh air.If breathing is difficult, administer oxygen and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.Seek immediate medical attention.
Spill Control and Cleanup
Spill Size Containment Cleanup and Decontamination
Minor Spill Alert personnel in the immediate area.[9][10] Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[9]Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[9][10] Clean the spill area with soap and water.
Major Spill Evacuate the immediate area and notify your institution's emergency response team or environmental health and safety office.[10] Isolate the area and prevent entry.Should only be handled by trained emergency response personnel.
Emergency Response Protocol for a Chemical Spill

This diagram outlines the step-by-step procedure to follow in the event of a chemical spill involving this compound.

Spill_Response_Protocol cluster_minor Minor Spill Response cluster_major Major Spill Response spill Chemical Spill Occurs assess Assess Spill Severity spill->assess minor_spill Minor Spill assess->minor_spill Contained & Manageable major_spill Major Spill assess->major_spill Large, Uncontrolled, or Hazardous alert Alert Others in the Area minor_spill->alert evacuate Evacuate Immediate Area major_spill->evacuate ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent ppe->contain cleanup Clean Up and Decontaminate contain->cleanup dispose_minor Dispose of Waste Properly cleanup->dispose_minor notify Notify Emergency Services (EHS/Security) evacuate->notify isolate Isolate the Area notify->isolate await_response Await Trained Responders isolate->await_response

Figure 2. Step-by-step emergency response protocol for a chemical spill.

Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Classification and Collection
  • Waste Determination : Unused this compound may be classified as a hazardous waste. If it is a discarded commercial chemical product, it could fall under the EPA's 'P' or 'U' list of hazardous wastes.[11] Waste mixtures containing this chemical should be evaluated for the characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[2] Given its irritant properties, it would likely be classified as a toxic hazardous waste.

  • Collection : Collect waste this compound and any contaminated materials (e.g., absorbent, gloves) in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

Disposal Procedures
  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[4]

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department. They will ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in accordance with all federal, state, and local regulations.[4] Never dispose of this chemical down the drain or in the regular trash.

By adhering to these safety protocols, you can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Hydroxymethyl)phenyl)ethanol
Reactant of Route 2
2-(4-(Hydroxymethyl)phenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.